molecular formula C8H7NO2 B8607429 Benzoxazinone CAS No. 37204-63-0

Benzoxazinone

Numéro de catalogue: B8607429
Numéro CAS: 37204-63-0
Poids moléculaire: 149.15 g/mol
Clé InChI: HQQTZCPKNZVLFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzoxazinone is a heterocyclic compound with the molecular formula C8H7NO2 and an average molecular mass of 149.149 g/mol . This scaffold is of significant interest in various research fields due to its diverse biological activities and presence in natural products. In medicinal chemistry research, this compound derivatives have been identified as potent inhibitors of serine proteases such as α-chymotrypsin, with structure-activity relationship (SAR) studies providing insights into their inhibitory mechanisms . The broader this compound family has been extensively studied and reported to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . Furthermore, specific this compound derivatives have been investigated for their potential in treating central nervous system (CNS) disorders, such as anxiety and depression, highlighting the scaffold's versatility in pharmaceutical research . Beyond synthetic applications, this compound serves as a natural insecticide; its biosynthesis has been well-characterized in maize and related grass species, where it is produced as a cyclic hydroxamate for plant defense . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

37204-63-0

Formule moléculaire

C8H7NO2

Poids moléculaire

149.15 g/mol

Nom IUPAC

4H-1,2-benzoxazin-3-one

InChI

InChI=1S/C8H7NO2/c10-8-5-6-3-1-2-4-7(6)11-9-8/h1-4H,5H2,(H,9,10)

Clé InChI

HQQTZCPKNZVLFF-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2ONC1=O

SMILES canonique

C1C2=CC=CC=C2ONC1=O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Benzoxazinone Core: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzoxazinone core, a privileged heterocyclic scaffold in medicinal chemistry. It delves into the fundamental structure and properties of benzoxazinones, explores their synthesis, and details their diverse biological activities. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.

The this compound Core Structure

Benzoxazinones are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to an oxazine (B8389632) ring containing a ketone group.[1] The general molecular formula is C₈H₇NO.[2] Depending on the relative positions of the oxygen, nitrogen, and carbonyl group, several isomers exist, with the most common being 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones.[1][3]

The this compound scaffold possesses two reactive electrophilic sites, typically at the C2 and C4 positions, making it a versatile building block for the synthesis of a variety of other heterocyclic compounds, such as quinazolinones.[1][4]

Physicochemical Properties

The physicochemical properties of this compound derivatives can be modulated by the nature and position of substituents on the bicyclic ring system. These properties are critical for their pharmacokinetic and pharmacodynamic profiles. A quantitative structure-activity relationship (QSAR) study on a series of this compound derivatives as neuropeptide Y Y5 receptor antagonists highlighted the importance of topological, thermodynamic, spatial, and electrotopological descriptors in determining their biological activity.[5]

Table 1: Physicochemical Properties of Selected this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Reference
2H-1,2-benzoxazineC₈H₇NO133.152.321.3[2]
2-Methyl-4H-3,1-benzoxazin-4-oneC₉H₇NO₂161.161.438.3[6]
2-Phenyl-4H-3,1-benzoxazin-4-oneC₁₄H₉NO₂223.232.838.3[7]
2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-oneC₁₄H₈FNO₂241.222.938.3[8]

Synthesis of the this compound Core

The synthesis of the this compound ring system can be achieved through various synthetic routes, with the most common starting material being anthranilic acid and its derivatives.[1][9]

Synthesis from Anthranilic Acid

A prevalent method involves the acylation of anthranilic acid with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534).[3][8][9] The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to yield the this compound ring.[9]

Other Synthetic Routes

Other notable synthetic strategies include:

  • Copper-catalyzed domino reactions of arylmethanamines with 2-iodobenzoic acids.[1]

  • Palladium-catalyzed carbonylation of N-(o-bromoaryl)amides.[10]

  • Solvent-assisted grinding for a mechanochemical approach.[11]

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.[6][12][13][14]

Antimicrobial Activity

Numerous this compound derivatives have demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][15]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-([5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol)Acinetobacter baumannii32[13]
6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumannii32[13]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicans-[13]
This compound Derivative 5aStaphylococcus aureus-[10]
This compound Derivative 6aEscherichia coli-[10]
Anticancer Activity

The this compound core is a key feature in compounds evaluated for their anticancer properties.[4] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and the targeting of DNA secondary structures.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[16][17] Certain this compound derivatives have been identified as potent inhibitors of this pathway.[16][17] For instance, a novel class of 4-phenyl-2H-benzo[b][5][8]oxazin-3(4H)-one derivatives has been developed as potent and orally active PI3K/mTOR dual inhibitors.[16] The inhibition of this pathway by this compound derivatives can lead to cell cycle arrest, apoptosis, and autophagy in cancer cells.[17]

The c-Myc oncogene is overexpressed in a wide range of human cancers.[4] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex DNA structure, which acts as a transcriptional silencer.[18] Small molecules that can bind to and stabilize this G-quadruplex are of great interest as potential anticancer agents.[1][19][20] this compound derivatives have been shown to inhibit the growth of cancer cells by downregulating the expression of c-Myc mRNA, potentially through interaction with the c-Myc G-quadruplex.[4]

Table 3: Anticancer Activity (IC₅₀) of Selected this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound Derivative 303A549 (Lung)3.80 ± 0.12[4]
This compound Derivative 304A549 (Lung)7.35 ± 0.27[4]
2b (3,4-dihydro-2H-1,4-benzoxazine derivative)MCF-7 (Breast)2.27[2]
4b (3,4-dihydro-2H-1,4-benzoxazine derivative)MCF-7 (Breast)3.26[2]
2b (3,4-dihydro-2H-1,4-benzoxazine derivative)HCT-116 (Colon)4.44[2]
4b (3,4-dihydro-2H-1,4-benzoxazine derivative)HCT-116 (Colon)7.63[2]
2-phenyl-4H-benzo[d][5][21]oxazin-4-oneA549 (Lung)65.43 ±2.7 µg/mL[7]
Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, particularly proteases.

A series of this compound derivatives have been synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease.[8][19] Structure-activity relationship studies have indicated that the nature and position of substituents on the this compound core significantly influence their inhibitory potential.[8]

Table 4: α-Chymotrypsin Inhibition by Selected this compound Derivatives

CompoundIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
2-(2-Fluorophenyl)-1,3-benzoxazin-4-one6.5 ± 0.14.7 ± 0.1Competitive[8]
2-(3-Fluorophenyl)-1,3-benzoxazin-4-one10.2 ± 0.28.9 ± 0.2Mixed[8]
2-(4-Fluorophenyl)-1,3-benzoxazin-4-one12.3 ± 0.310.7 ± 0.3Mixed[8]
2-(2-Chlorophenyl)-1,3-benzoxazin-4-one8.1 ± 0.16.8 ± 0.1Competitive[8]
2-(2-Bromophenyl)-1,3-benzoxazin-4-one9.7 ± 0.27.9 ± 0.2Competitive[8]
Phytotoxicity

Certain naturally occurring benzoxazinones, such as 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA), are known for their allelopathic and phytotoxic properties.[22] These compounds and their degradation products play a role in plant defense mechanisms.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-(2-Fluorophenyl)-1,3-benzoxazin-4-one

Materials:

Procedure:

  • Dissolve anthranilic acid (1 equivalent) in chloroform in a round-bottom flask.

  • Add triethylamine (2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in chloroform to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(2-fluorophenyl)-1,3-benzoxazin-4-one.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum: From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a serial two-fold dilution of the this compound derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism as detected by the unaided eye.[5][12][23]

α-Chymotrypsin Inhibition Assay

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-L-phenylalanine-p-nitroanilide (SUPHEPA) or another suitable substrate

  • Tris-HCl buffer (pH 7.5)

  • This compound derivative stock solution (in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-chymotrypsin in Tris-HCl buffer.

  • Prepare a stock solution of the substrate (e.g., SUPHEPA) in a suitable solvent.[18][24]

  • In a 96-well plate, add the Tris-HCl buffer, the this compound derivative at various concentrations, and the α-chymotrypsin solution.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate solution to each well.

  • Measure the increase in absorbance at 410 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the this compound derivative.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition type and Kᵢ value, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.[8][19]

Phytotoxicity Bioassay using Garden Cress (Lepidium sativum)

Materials:

  • Petri dishes

  • Filter paper

  • Garden cress (Lepidium sativum) seeds

  • This compound derivative solutions at various concentrations

  • Distilled water (as a negative control)

  • Incubator or growth chamber

Procedure:

  • Place a sterile filter paper in each Petri dish.

  • Add a defined volume (e.g., 5 mL) of the this compound derivative solution at a specific concentration to each Petri dish. Use distilled water for the control group.

  • Evenly place a set number of garden cress seeds (e.g., 20) on the filter paper in each dish.

  • Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 72 hours).

  • After the incubation period, measure the root and shoot length of the germinated seedlings.

  • Calculate the percentage of germination and the percentage of inhibition of root and shoot elongation compared to the control group.[3][24][25][26][27]

RT-qPCR for c-Myc Gene Expression Analysis

Materials:

  • Cancer cell line (e.g., a line with known c-Myc overexpression)

  • This compound derivative

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • Primers for c-Myc and a housekeeping gene (e.g., GAPDH or β-actin)

  • SYBR Green or TaqMan probe-based qPCR master mix

Procedure:

  • Cell Treatment: Culture the cancer cells and treat them with various concentrations of the this compound derivative for a specific time period (e.g., 24 hours). Include an untreated control group.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA as a template, specific primers for c-Myc and the housekeeping gene, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression of c-Myc mRNA in the treated cells compared to the untreated control, normalized to the expression of the housekeeping gene.[28][29][30][31]

Signaling Pathways and Mechanisms of Action

PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by this compound derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors Regulates (Protein Synthesis, Cell Growth) mTORC2 mTORC2 mTORC2->Akt Activates This compound This compound This compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and this compound inhibition.

c-Myc G-Quadruplex Stabilization

The following diagram illustrates the logical relationship of how small molecules, such as certain this compound derivatives, can modulate c-Myc expression by stabilizing the G-quadruplex structure in its promoter region.

cMyc_GQuadruplex G_rich_Sequence G-rich sequence in c-Myc promoter Duplex_DNA Transcriptionally Active Duplex DNA G_rich_Sequence->Duplex_DNA Default state G_Quadruplex Transcriptionally Silent G-Quadruplex G_rich_Sequence->G_Quadruplex Folding Duplex_DNA->G_rich_Sequence Transcription_Factors Transcription Factors (e.g., Sp1, CNBP) Duplex_DNA->Transcription_Factors Binding site available G_Quadruplex->G_rich_Sequence G_Quadruplex->Transcription_Factors Binding site blocked cMyc_Transcription c-Myc Transcription Transcription_Factors->cMyc_Transcription Promotes This compound This compound Derivative This compound->G_Quadruplex Stabilizes Drug_Discovery_Workflow start Start: Target Identification library_design Library Design & Virtual Screening start->library_design synthesis Synthesis of This compound Derivatives library_design->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) purification->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_testing In Vivo Testing (Animal Models) lead_optimization->in_vivo_testing preclinical_dev Preclinical Development in_vivo_testing->preclinical_dev

References

The Architecture of Plant Chemical Defense: A Technical Guide to the Natural Sources and Biosynthesis of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinones are a class of potent, naturally occurring defensive secondary metabolites found across the plant kingdom. Their significant role in protecting plants from a wide array of herbivores and pathogens has made them a subject of intense research, not only for their agricultural implications but also for their potential as scaffolds in drug development. This in-depth technical guide provides a comprehensive overview of the natural distribution of benzoxazinones and a detailed exploration of their intricate biosynthetic pathways.

Natural Distribution of Benzoxazinones

Benzoxazinones are most famously produced by members of the grass family (Poaceae), including staple crops such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1][2] However, their presence is not limited to grasses; they have also been identified in several distantly related eudicot families, suggesting a fascinating case of convergent evolution in plant chemical defense.[1][2][3] The distribution and concentration of these compounds can vary significantly between species, tissue types, and developmental stages.[1]

The primary benzoxazinoids found in plants are often glucosides, which are stable, less toxic storage forms. The aglycones, the active forms, are released upon tissue damage by the action of β-glucosidases. The dominant benzoxazinoid aglycones and their glucosides differ among species. For instance, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its glucoside (DIMBOA-Glc) are prevalent in maize and wheat, whereas 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its glucoside (DIBOA-Glc) are the major forms in wild barley (Hordeum species) and the aerial parts of rye.[1][4] Interestingly, rye roots tend to accumulate higher levels of DIMBOA and its derivatives.[1] Typically, the highest concentrations of benzoxazinones are observed in the early seedling stages of the plant, providing crucial protection during this vulnerable phase.[1]

Plant FamilyGenus/SpeciesPredominant BenzoxazinonesReference
Poaceae Zea mays (Maize)DIMBOA, DIMBOA-Glc, HDMBOA-Glc[1][4]
Triticum aestivum (Wheat)DIMBOA, DIMBOA-Glc, DIBOA, DIBOA-Glc[1][5]
Secale cereale (Rye)DIBOA, DIBOA-Glc (shoots), DIMBOA (roots)[1][4]
Hordeum spp. (Wild Barley)DIBOA, DIBOA-Glc[1][4]
Ranunculaceae Consolida orientalisDIBOA-Glc[1][6]
Acanthaceae Aphelandra squarrosaDIMBOA-Glc[6][7]
Lamiaceae Lamium galeobdolonDIBOA-Glc[1][6]
Plantaginaceae Scoparia dulcisNot specified[1]

The Biosynthetic Blueprint of Benzoxazinones

The biosynthesis of benzoxazinones is a well-elucidated pathway, particularly in maize, that serves as a model for other grass species. The pathway initiates from the primary metabolic route of tryptophan synthesis and involves a series of enzymatic conversions localized in different cellular compartments.

The journey begins in the plastids with the conversion of indole-3-glycerol phosphate (B84403), a tryptophan precursor, to indole (B1671886).[2][8] This pivotal step is catalyzed by the enzyme indole-3-glycerol phosphate lyase, encoded by the Bx1 gene.[1][8] The newly synthesized indole is then shuttled to the endoplasmic reticulum, where a cascade of four cytochrome P450 monooxygenases (encoded by Bx2, Bx3, Bx4, and Bx5) sequentially hydroxylate the indole molecule to form DIBOA.[1][4]

To prevent autotoxicity, the highly reactive DIBOA is promptly stabilized through glucosylation in the cytosol. This reaction is catalyzed by UDP-glucosyltransferases, encoded by the Bx8 and Bx9 genes, resulting in the formation of the stable storage compound, DIBOA-glucoside (DIBOA-Glc).[1][4] DIBOA-Glc is then transported to and stored in the vacuole.

In many grass species, the biosynthetic pathway continues with further modifications of DIBOA-Glc. A 2-oxoglutarate-dependent dioxygenase (encoded by Bx6) hydroxylates DIBOA-Glc at the C-7 position of the aromatic ring.[1][9][10] Subsequently, an O-methyltransferase (encoded by Bx7) methylates the newly introduced hydroxyl group to yield DIMBOA-glucoside (DIMBOA-Glc).[1][9][10] Additional decorative modifications can occur, leading to a diverse array of benzoxazinoid structures. For instance, a series of O-methyltransferases (Bx10, Bx11, Bx12) and a dioxygenase (Bx13) are involved in the production of more complex benzoxazinoids like HDMBOA-Glc and DIM2BOA-Glc.[8][10]

A remarkable feature of the benzoxazinone biosynthetic pathway in grasses is the genomic clustering of the core biosynthetic genes. In maize, for example, the genes Bx1 through Bx5 and Bx8 are located in close proximity on chromosome 4, which is thought to facilitate their co-regulated expression.[1][11]

Recent studies in eudicots, such as Aphelandra squarrosa and Lamium galeobdolon, have revealed that while the overall chemical logic of this compound biosynthesis is conserved, the enzymes catalyzing these reactions have evolved independently.[6][7] These species utilize different classes of enzymes for some of the key steps, highlighting the independent evolutionary origins of this important chemical defense strategy.

Biosynthetic Pathway of DIBOA-Glc and DIMBOA-Glc in Maize

Benzoxazinone_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_vacuole Vacuole (Storage) I3GP Indole-3-glycerol phosphate Indole Indole I3GP->Indole BX1 Indolinone Indolin-2-one Indole->Indolinone BX2 HPA 3-Hydroxy-indolin-2-one Indolinone->HPA BX3 HBOA 2-Hydroxy-1,4-benzoxazin-3-one HPA->HBOA BX4 DIBOA 2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA) HBOA->DIBOA BX5 DIBOA_Glc DIBOA-glucoside DIBOA->DIBOA_Glc BX8, BX9 TRIBOA_Glc TRIBOA-glucoside DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-glucoside TRIBOA_Glc->DIMBOA_Glc BX7 DIMBOA_Glc_storage DIMBOA-glucoside DIMBOA_Glc->DIMBOA_Glc_storage

Caption: Biosynthesis of DIBOA-Glc and DIMBOA-Glc in maize.

Key Experimental Protocols

The elucidation of this compound biosynthetic pathways and the quantification of these compounds in plant tissues rely on a suite of sophisticated analytical and molecular techniques.

Extraction and Quantification of Benzoxazinones

A common method for the analysis of benzoxazinones from plant material involves the following steps:

  • Sample Preparation: Plant tissue (e.g., leaves, roots) is flash-frozen in liquid nitrogen and lyophilized to dryness. The dried tissue is then ground into a fine powder.

  • Extraction: The powdered tissue is extracted with an appropriate solvent, typically a mixture of methanol (B129727) and water, often with a small amount of acetic acid to improve stability. The extraction is usually performed at low temperatures to minimize degradation of the target compounds.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

  • Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[5][12] HPLC-DAD allows for the quantification of known benzoxazinones based on their retention times and UV-Vis spectra compared to authentic standards. HPLC-MS provides higher sensitivity and specificity and allows for the identification of novel or unexpected benzoxazinoids based on their mass-to-charge ratio and fragmentation patterns.

Characterization of Biosynthetic Enzymes

The functional characterization of enzymes in the this compound pathway is crucial for understanding their specific roles. A widely used approach is:

  • Gene Cloning: The candidate gene is amplified from cDNA of the source plant and cloned into an appropriate expression vector.

  • Heterologous Expression: The gene is then expressed in a heterologous system, such as Escherichia coli for soluble enzymes or Nicotiana benthamiana (transiently) or yeast for membrane-bound enzymes like cytochrome P450s.[6][8]

  • Enzyme Assays: The recombinant protein is purified (if expressed in E. coli) or cell-free extracts are prepared. In vitro enzyme assays are then conducted by incubating the enzyme with the putative substrate and any necessary co-factors (e.g., NADPH for P450s, 2-oxoglutarate and ascorbate (B8700270) for dioxygenases, S-adenosylmethionine for methyltransferases).

  • Product Identification: The reaction products are analyzed by HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion and identify the product.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow start Candidate Gene Identification cloning Gene Cloning into Expression Vector start->cloning expression Heterologous Expression (e.g., E. coli, N. benthamiana) cloning->expression protein_prep Protein Purification or Cell-Free Extract Preparation expression->protein_prep assay In Vitro Enzyme Assay with Substrate protein_prep->assay analysis Product Analysis (HPLC-MS, GC-MS) assay->analysis end Functional Characterization analysis->end

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion

The study of this compound natural sources and biosynthesis provides a compelling example of the elegance and evolutionary adaptability of plant chemical defense. For researchers in agronomy, plant science, and chemical ecology, a deep understanding of these pathways can inform strategies for crop improvement and pest management. For professionals in drug development, the diverse chemical structures and biological activities of benzoxazinones offer a rich source of inspiration for the design of novel therapeutic agents. The continued exploration of this fascinating class of natural products promises to yield further insights into the intricate chemical dialogues between plants and their environment, with potential applications that extend far beyond the farm field.

References

The Resurgence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones, a class of bicyclic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological activities. First identified in the early 20th century, these compounds have evolved from simple synthetic curiosities to key pharmacophores in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key milestones in the development of benzoxazinone compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a clear visualization of the underlying molecular mechanisms.

Discovery and Historical Milestones

The journey of this compound compounds began over a century ago. The first synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one was reported in 1902 by Heller and Fiesselmann.[1] Their pioneering work involved the reaction of anthranilic acids with aroyl chlorides in the presence of pyridine. This foundational reaction opened the door for the exploration of the this compound scaffold.

Initially, research into benzoxazinones was sporadic. However, in the mid-20th century, the discovery of naturally occurring benzoxazinoids in plants such as maize, wheat, and rye sparked renewed interest. These compounds, including DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), were found to act as natural defense chemicals, exhibiting insecticidal and antimicrobial properties. This discovery highlighted the biological relevance of the this compound core and prompted further investigation into its potential therapeutic applications.

The latter half of the 20th century and the early 21st century have witnessed a surge in research on synthetic this compound derivatives. Scientists have developed numerous synthetic methodologies to create diverse libraries of these compounds, leading to the identification of derivatives with potent activities against a range of diseases, including cancer, bacterial infections, and inflammatory disorders. The versatility of the this compound scaffold allows for modifications at various positions, enabling the fine-tuning of pharmacological properties and the development of targeted therapies.

Synthetic Methodologies: Experimental Protocols

The synthesis of this compound compounds has evolved significantly since its inception. The following are detailed protocols for key synthetic methods that have been instrumental in the development of this class of compounds.

Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Aroyl Chlorides

This classical method remains a cornerstone for the synthesis of a wide range of 2-aryl-substituted benzoxazinones.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.

  • Addition of Aroyl Chloride: To the stirred solution, add the desired aroyl chloride (2 equivalents) dropwise at room temperature. An exothermic reaction is typically observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the excess pyridine.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted anthranilic acid. The crude product is then dried and purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride (B1165640)

This method provides a straightforward route to 2-alkyl-substituted benzoxazinones.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place anthranilic acid (1 equivalent) and an excess of acetic anhydride (5-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously add cold water to the mixture to hydrolyze the excess acetic anhydride.

  • Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. The crude 2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization from ethanol.[2][3]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable spectrum of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
Compound IDCancer Cell LineIC50 (µM)Reference
BONC-001 -8.34 (catalytic inhibitor)[4]
BONC-013 -0.0006 (potential poison)[4]
Compound 3a Aldose Reductase0.082[5]
Compound 12 PON1Competitive Inhibitor[6]
Compound 14 PON17.84[6]
Various α-chymotrypsin6.5 - 341.1[7]

Note: This table presents a selection of data to illustrate the range of activities. For a comprehensive understanding, please refer to the cited literature.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
Compound IDBacterial StrainMIC (µg/mL)Reference
Isoniazid analogue 8a-c M. tuberculosis H37Ra0.125 - 0.250[8]
Benzoxazin-2-one 1c Resistant M. tuberculosisLow MIC values[8]
Benzoxazin-2-one 5j Resistant M. tuberculosisLow MIC values[8]
Various 1,4-benzoxazin-2-one derivatives M. tuberculosis strains2 - 8[9]

Note: This table provides examples of the antimicrobial potential of benzoxazinones. Further details can be found in the referenced publications.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound compounds are underpinned by their interaction with specific molecular targets and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

Inhibition of Human Topoisomerase I

Several this compound derivatives have been identified as potent inhibitors of human topoisomerase I, an essential enzyme involved in DNA replication and transcription. These compounds can act as either catalytic inhibitors, preventing the enzyme from binding to DNA, or as poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and cell death.

Topoisomerase_I_Inhibition Mechanism of Topoisomerase I Inhibition by Benzoxazinones cluster_normal Normal Topoisomerase I Function cluster_inhibition Inhibition by Benzoxazinones Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Binding Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA DNA Re-ligation Apoptosis Apoptosis/ Cell Death Cleavage_Complex->Apoptosis DNA Damage Benzoxazinone_Catalytic This compound (Catalytic Inhibitor) Benzoxazinone_Catalytic->Top1 Inhibits Binding Benzoxazinone_Poison This compound (Poison) Benzoxazinone_Poison->Cleavage_Complex Stabilizes Complex cMyc_GQuadruplex c-Myc G-Quadruplex Stabilization by Benzoxazinones cMyc_Promoter c-Myc Promoter Region (G-rich sequence) Duplex_DNA Duplex DNA cMyc_Promoter->Duplex_DNA G_Quadruplex G-Quadruplex (Transcriptional Repressor) cMyc_Promoter->G_Quadruplex Transcription_Factors Transcription Factors (e.g., Sp1) Duplex_DNA->Transcription_Factors Binding cMyc_Transcription c-Myc Transcription G_Quadruplex->cMyc_Transcription Inhibition Transcription_Factors->cMyc_Transcription Activation Cancer_Proliferation Cancer Cell Proliferation cMyc_Transcription->Cancer_Proliferation This compound This compound Derivative This compound->G_Quadruplex Stabilization MTT_Assay_Workflow Workflow for MTT-based Anticancer Activity Screening Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with This compound Derivatives (various concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h (Formazan Crystal Formation) MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Assay Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of This compound Compound in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubation Incubate plate at 37°C for 18-24h Inoculate_Plate->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to the Core Chemical Diversity and Applications of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinone derivatives represent a pivotal class of heterocyclic compounds that have garnered significant attention within the scientific and pharmaceutical communities.[1] These scaffolds, characterized by a benzene (B151609) ring fused to an oxazinone ring, exhibit a remarkable chemical diversity that translates into a wide spectrum of biological activities.[1] Their structural versatility allows for modifications at various positions, leading to a vast library of derivatives with finely tuned pharmacological profiles.

This technical guide provides a comprehensive overview of the core aspects of this compound derivatives, with a focus on their chemical diversity, synthesis, and multifaceted biological applications. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.

Benzoxazinones are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory activities.[2][3] This guide will delve into the structure-activity relationships that govern these effects, presenting curated data to facilitate comparative analysis and inform the design of novel therapeutic agents.

Chemical Diversity of this compound Derivatives

The core structure of this compound allows for extensive chemical modifications, leading to a vast array of derivatives with diverse physicochemical and biological properties. The primary points of diversification include the nature and position of substituents on the benzene ring and the group attached to the nitrogen atom or at the 2-position of the oxazinone ring. This chemical plasticity is a key reason for the broad range of biological activities observed in this class of compounds.

Common synthetic strategies involve the use of anthranilic acids as starting materials, which can be readily modified to introduce various functional groups onto the aromatic ring.[4] Subsequent cyclization with different reagents allows for the introduction of a wide range of substituents at the 2-position of the this compound core. This modular synthesis approach enables the systematic exploration of the chemical space around the this compound scaffold, facilitating the optimization of biological activity and drug-like properties.

Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative biological data for a selection of this compound derivatives, providing a comparative overview of their potency across various therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2b MCF-7 (Breast)2.27[5][6]
HCT-116 (Colon)4.44[5][6]
Compound 4b MCF-7 (Breast)3.26[5][6]
HCT-116 (Colon)7.63[5][6]
8d-1 PI3Kα0.00063[7]
Compound 303 A549 (Lung)3.80 ± 0.12[8]
Compound 304 A549 (Lung)7.35 ± 0.27[8]
2-benzyl-3,1-benzoxazin-4-one A549 (Lung)53.9[8]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (SI)Reference
Compound 3e COX-20.57186.8[9]
Compound 3f COX-20.72242.4[9]
Compound 3r COX-20.68200.5[9]
Compound 3s COX-20.61215.7[9]
Celecoxib (Standard) COX-20.30>303[9]
This compound 1 α-chymotrypsin6.5 ± 0.1-[10]
This compound 6 α-chymotrypsin14.2 ± 0.3-[10]
This compound 14 α-chymotrypsin25.8 ± 0.5-[10]
This compound 15 α-chymotrypsin31.4 ± 0.6-[10]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 8a M. tuberculosis H37Ra0.125-0.250[1]
Compound 1c Resistant M. tuberculosisLow MIC values[1]
Compound 5j Resistant M. tuberculosisLow MIC values[1]
YH-6 Ureaplasma urealyticum0.25
YH-6 Mycoplasma hominis0.5
YH-6 M. orale0.125
YH-6 M. salivarium0.125

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives, ensuring reproducibility and facilitating further research.

Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from Anthranilic Acid

This protocol describes a general one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Materials:

Procedure:

  • To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add the corresponding substituted benzoyl chloride (3 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL) and add it to the reaction mixture.

  • Continue stirring for an additional 4 hours at room temperature.

  • After the reaction is complete, evaporate the solvent under vacuum.

  • Pour the residue into a mixture of distilled water (20 mL) and ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 2-substituted-4H-3,1-benzoxazin-4-one.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 24 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes the widely used carrageenan-induced paw edema model to evaluate the in vivo anti-inflammatory activity of this compound derivatives.[8]

Materials:

  • Male Wistar rats (150-180 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound derivative (test compound)

  • Indomethacin (reference drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups.

  • Administer the vehicle, reference drug (e.g., indomethacin, 10 mg/kg), or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds. This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound Derivative (8d-1) This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Nrf2_HO1_Pathway LPS LPS ROS ROS LPS->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Leads to ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Promotes transcription of AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory This compound This compound Derivative This compound->Keap1 Prevents Nrf2 degradation by

Caption: Nrf2-HO-1 anti-inflammatory signaling pathway activated by this compound derivatives.

Experimental Workflows

Synthesis_Screening_Workflow Start Starting Materials (e.g., Anthranilic Acid) Synthesis Chemical Synthesis (One-pot reaction) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Library This compound Derivative Library Purification->Library InVitro In Vitro Screening (Anticancer, Antimicrobial, Enzyme Inhibition) Library->InVitro InVivo In Vivo Testing (e.g., Paw Edema Model) InVitro->InVivo Promising Candidates DataAnalysis Data Analysis & SAR Studies InVitro->DataAnalysis InVivo->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Conclusion

This compound derivatives stand out as a highly versatile and promising class of heterocyclic compounds with significant potential for the development of new therapeutic agents. Their rich chemical diversity, accessible synthetic routes, and broad spectrum of biological activities make them an attractive scaffold for medicinal chemistry research. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound derivatives, from their synthesis to their biological evaluation.

The quantitative data presented in the tables offer a clear comparison of the potency of various derivatives, while the detailed experimental protocols provide a practical foundation for researchers to build upon. Furthermore, the visualization of key signaling pathways and experimental workflows offers a conceptual framework for understanding the mechanism of action and the overall process of drug discovery in this area.

As research continues to unravel the full therapeutic potential of this compound derivatives, it is anticipated that this class of compounds will continue to yield novel drug candidates for a wide range of diseases. The information compiled in this guide is intended to accelerate these efforts by providing a solid and comprehensive resource for the scientific community.

References

The Diverse Biological Landscape of Benzoxazinone Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinone and its analogues represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural framework serves as a privileged scaffold for the design and development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological profile of this compound analogues, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers in their quest for new and effective drug candidates.

Anticancer Activity: Targeting the Engines of Malignancy

This compound derivatives have emerged as a promising class of compounds in cancer therapy, demonstrating significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse, encompassing the induction of programmed cell death (apoptosis), arrest of the cell cycle, and the inhibition of crucial enzymes and signaling pathways essential for cancer cell survival and proliferation.[1]

A notable mechanism of action for some this compound analogues is the targeting of the c-Myc oncogene.[2] The promoter region of the c-Myc gene can form a G-quadruplex structure, a non-canonical DNA conformation that acts as a transcriptional repressor.[3][4] Certain this compound derivatives have been shown to stabilize this G-quadruplex, thereby downregulating the expression of c-Myc mRNA in a dose-dependent manner.[2] This leads to the inhibition of cancer cell proliferation and migration.[2] The stabilization of the c-Myc G-quadruplex presents a promising strategy for cancer therapy, as c-Myc is overexpressed in a wide range of human cancers.[3][5]

Furthermore, some this compound analogues have been found to inhibit the PI3K/Akt signaling pathway, which is frequently overactivated in cancer and plays a critical role in cell survival, growth, and proliferation.[6][7][8][9][10] By inhibiting this pathway, these compounds can induce apoptosis and suppress tumor growth.

Quantitative Data: Anticancer Activity of this compound Analogues

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound derivative 1SK-RC-42 (Renal)Data not specified[11]
This compound derivative 2SGC7901 (Gastric)Data not specified[11]
This compound derivative 3A549 (Lung)Data not specified[11]
7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones (various)HeLa (Cervical)Ranged from potent to moderate[1]
This compound-Pyrimidinedione Hybrid (7af)Various weed speciesExcellent herbicidal activity at 37.5 g a.i./ha[12]
2-Aryl-4H-3,1-benzoxazin-4-onesHeLa (Cervical)Good anticancer potential[1]
This compound-based Factor Xa inhibitors (41-45)N/A (Enzyme inhibition)Potent inhibition[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11][14] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[14]

Materials:

  • 96-well microplate

  • This compound compounds to be tested

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Benzoxazinone_PI3K This compound Analogue Benzoxazinone_PI3K->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) cMyc_promoter c-Myc Promoter (G-quadruplex) cMyc_transcription c-Myc Transcription cMyc_promoter->cMyc_transcription Regulates cMyc_transcription->Proliferation_Survival Drives Benzoxazinone_cMyc This compound Analogue Benzoxazinone_cMyc->cMyc_promoter Stabilizes

Caption: Anticancer mechanisms of this compound analogues.

mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell attachment) seed_cells->incubate1 treat_cells Treat cells with This compound analogues incubate1->treat_cells incubate2 Incubate for 24-72h (Compound exposure) treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure_absorbance Measure absorbance at 500-600 nm solubilize->measure_absorbance analyze_data Calculate cell viability and IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT assay.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and cancer. This compound analogues have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[15][16][17][18]

One approach to designing anti-inflammatory benzoxazinones involves their hybridization with known nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, a this compound-diclofenac hybrid has shown potent anti-inflammatory and analgesic activities with reduced gastric toxicity compared to the parent drug.[16][17] The anti-inflammatory effect is often evaluated using in vivo models such as the carrageenan-induced rat paw edema assay.

Quantitative Data: Anti-inflammatory Activity of this compound Analogues

The following table summarizes the in vivo anti-inflammatory activity of a this compound derivative.

Compound/DerivativeAnimal ModelAssayResultReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][6][7]oxazin-4-one (3d)RatPaw edema62.61% inhibition[16][17]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • This compound compound to be tested

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: control, standard, and test groups (receiving different doses of the this compound analogue).

  • Compound Administration: Administer the test compound, standard drug, or vehicle (control) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[19][20][21][22]

The antimicrobial efficacy of this compound analogues is influenced by the nature and position of substituents on the this compound scaffold. For example, the introduction of a thiosemicarbazone moiety has been shown to enhance antimicrobial properties. The antibacterial and antifungal activities are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) values.

Quantitative Data: Antimicrobial Activity of this compound Analogues

The following table presents the Minimum Inhibitory Concentration (MIC) values for some this compound derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Isoniazid analogue derivatives (8a-c)Mycobacterium tuberculosis H37Ra0.125-0.250[23][24]
Benzoxazin-2-one derivatives (1c, 5j)Resistant M. tuberculosis strainsLow MIC values[23][24]
Isoniazid-analogue compound (8a)Resistant M. tuberculosis strainsLow MIC values[23]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

  • 96-well microtiter plates

  • This compound compounds to be tested

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound compounds in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by observing the lowest concentration of the compound at which there is no visible growth. This can be done visually or by using a microplate reader.

Experimental Workflow Diagram

mic_workflow start Start prepare_dilutions Prepare serial dilutions of This compound compounds in broth start->prepare_dilutions inoculate_wells Inoculate wells with standardized microbial suspension prepare_dilutions->inoculate_wells incubate_plate Incubate microtiter plate (e.g., 37°C for 24h) inoculate_wells->incubate_plate observe_growth Observe for microbial growth (visually or with plate reader) incubate_plate->observe_growth determine_mic Determine the Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Enzyme Inhibition: A Targeted Approach

The ability of this compound analogues to inhibit specific enzymes is a key aspect of their therapeutic potential. They have been shown to be effective inhibitors of various enzymes, including serine proteases and Factor Xa.[13][25]

Benzoxazinones act as competitive, alternate substrate inhibitors of serine proteases like human leukocyte elastase (HLE) and α-chymotrypsin.[25][26][27] The inhibitory mechanism involves acylation of the enzyme's active site, followed by slow deacylation.[25] Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups at position 2 and alkyl substitutions at position 5 of the this compound ring enhance the inhibitory activity against HLE.[25] For α-chymotrypsin, the presence of substituents on the C-2 phenyl ring can influence the inhibitory potential, with fluoro groups generally leading to increased activity.[26][28]

Quantitative Data: Enzyme Inhibitory Activity of this compound Analogues

The following table provides the inhibitory constants (Ki) and IC50 values for this compound derivatives against specific enzymes.

Compound/DerivativeEnzymeIC50 (µM)Ki (µM)Reference
Benzoxazinones (1-18)α-Chymotrypsin6.5 - 341.14.7 - 341.2[26][28]
2-substituted 4H-3,1-benzoxazin-4-onesHuman Leukocyte Elastase (HLE)-Lower Ki with electron withdrawal[25]
This compound-based inhibitors (41-45)Factor XaPotent inhibition-[13]
Substituted 4H-3,1-benzoxazin-4-one (Inhibitor 2)Cathepsin G0.84-[29]

Signaling Pathway Diagram

enzyme_inhibition_pathway cluster_enzyme Enzyme Active Site Enzyme Serine Protease (e.g., HLE, α-Chymotrypsin) Products Cleavage Products Enzyme->Products Catalyzes Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive) Enzyme->Acyl_Enzyme Acylation Substrate Natural Substrate Substrate->Enzyme Binds This compound This compound Analogue This compound->Enzyme Binds (Competitive) Acyl_Enzyme->Enzyme Slow Deacylation

Caption: Mechanism of serine protease inhibition by benzoxazinones.

Conclusion and Future Perspectives

This compound analogues represent a rich and diverse class of bioactive molecules with significant potential for the development of new therapeutic agents. Their broad spectrum of activity, coupled with the tunability of their chemical structure, offers a fertile ground for further research and optimization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel this compound-based drug candidates with improved efficacy and safety profiles. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring novel therapeutic targets, and conducting preclinical and clinical studies to translate the promising in vitro and in vivo findings into tangible clinical benefits.

References

In Silico Prediction of Benzoxazinone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antiplatelet, and neuroprotective properties.[1][2][3][4] The benzoxazinone scaffold is considered a valuable pharmacophore in drug discovery.[1] Traditional drug discovery, however, is a lengthy and expensive process. The integration of computational, or in silico, methods has revolutionized this field by enabling rapid screening of large compound libraries, prediction of bioactivity, and elucidation of mechanisms of action, thereby accelerating the identification and optimization of lead candidates.[5][6]

This technical guide provides an in-depth overview of the core in silico methodologies employed in the prediction of this compound bioactivity. It details the experimental protocols for key computational techniques, presents quantitative data from various studies in structured tables for comparative analysis, and visualizes complex workflows and pathways using diagrams.

Core In Silico Methodologies in this compound Research

A variety of computational tools are utilized to predict the biological activity of this compound derivatives. The most common approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore identification, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[6][7] These methods can be used independently or in an integrated fashion to provide a comprehensive profile of a compound's potential as a drug candidate.

In_Silico_Drug_Discovery_Workflow General In Silico Workflow for this compound Bioactivity Prediction cluster_0 Ligand-Based Design cluster_1 Structure-Based Design cluster_2 Screening & Optimization cluster_3 Profiling & Validation QSAR QSAR Modeling VirtualScreening Virtual Screening QSAR->VirtualScreening Pharmacophore Pharmacophore Modeling Pharmacophore->VirtualScreening Docking Molecular Docking Docking->VirtualScreening Library Compound Library (Benzoxazinones) Library->VirtualScreening  Active  Compounds Library->VirtualScreening LeadOpt Lead Optimization VirtualScreening->LeadOpt ADMET ADMET Prediction LeadOpt->ADMET Validation Experimental Validation ADMET->Validation

Caption: General workflow for in silico this compound drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity.[8] By identifying key molecular descriptors (e.g., steric, electronic, hydrophobic properties), QSAR can predict the activity of novel, unsynthesized compounds, guiding lead optimization.[1][9]

Experimental Protocol: 3D-QSAR Modeling
  • Dataset Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀, MIC) is compiled. The dataset is typically divided into a training set (for model generation) and a test set (for external validation).[9][10]

  • Molecular Modeling and Alignment: The 3D structures of all compounds are generated and optimized to their lowest energy conformation. The molecules are then aligned based on a common scaffold or a template molecule.

  • Descriptor Calculation: Molecular fields (steric, electrostatic, hydrophobic) are calculated around the aligned molecules using a grid. These field values serve as the independent variables (descriptors).[9]

  • Model Generation: Statistical methods like Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN) are used to build a regression model linking the descriptors to the biological activity.[9][11]

  • Model Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (predictive r², pred_r²).[10]

QSAR_Workflow QSAR Modeling Workflow Data 1. Dataset Curation (this compound Structures & Activities) Model 2. 3D Structure Generation & Molecular Alignment Data->Model Descriptors 3. Descriptor Calculation (Steric, Electrostatic, etc.) Model->Descriptors Build 4. Model Building (e.g., MLR, kNN) Descriptors->Build Validate 5. Model Validation (Internal & External) Build->Validate Predict 6. Predict Activity of New Compounds Validate->Predict

Caption: A typical workflow for developing a QSAR model.

Data Summary: QSAR Studies on Benzoxazinones
Biological ActivityModel TypeNo. of Compoundsr² / q²pred_r²Key Descriptors/FeaturesReference
Antiplatelet 3D-QSAR (MLR)28 (23 train, 5 test)0.94350.7663Steric, Electrostatic, Hydrophobic fields[9][11]
Antiplatelet 3D-QSAR (kNN-MFA)28 (23 train, 5 test)0.97390.8217Steric, Electrostatic, Hydrophobic fields[9]
Antimicrobial (Gram+) QSAR1110.88 (Q²Ext)-Shape, VolSurf, H-bonding properties[1][12]
Antimicrobial (Gram-) QSAR1110.85 (Q²Ext)-Shape, VolSurf, H-bonding properties[1][12]
Antimycobacterial 2D-QSAR400.820.70-[13]
Electrooxidation QSAR (ANN)40-0.949 (Q²)HOMO energy, Partial positive surface area[14]

r² (R-squared): Coefficient of determination; q²: Cross-validated R-squared; pred_r² (or Q²Ext): Predictive R-squared for the external test set.

Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) when bound to the active site of a target receptor (e.g., an enzyme or protein).[6][15] It provides crucial insights into the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[16]

Experimental Protocol: Molecular Docking
  • Target and Ligand Preparation:

    • Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are removed, hydrogen atoms are added, and charges are assigned.[15]

    • Ligand: The 2D structure of the this compound derivative is drawn and converted to a 3D structure. Its geometry is optimized using energy minimization.

  • Binding Site Definition: The active site or binding pocket on the receptor is defined, often based on the location of a co-crystallized ligand or through pocket prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) systematically samples different conformations and orientations of the ligand within the defined binding site.[16][17]

  • Scoring and Analysis: Each generated pose is assigned a score representing the predicted binding affinity (e.g., kcal/mol). The top-ranked poses are analyzed to identify key molecular interactions with amino acid residues in the active site.[18]

Docking_Workflow Molecular Docking Workflow Prep 1. Prepare Receptor (PDB) & Ligand (this compound) Site 2. Define Binding Site Prep->Site Dock 3. Run Docking Simulation Site->Dock Score 4. Score Poses & Analyze Interactions Dock->Score Result 5. Identify Best Candidate & Binding Mode Score->Result

Caption: Key steps involved in a molecular docking study.

Data Summary: Molecular Docking Studies of Benzoxazinones
Target ProteinPDB IDDocking SoftwareBest ScoreKey Interacting ResiduesReference
PPARγ -Glide 4.5-14.54 (Glide Score)Tyr473, Ser289, His449, His323, Ser342[16][18]
EGFR Tyrosine Kinase 1M17MVD> Erlotinib-[19]
InhA (M. tuberculosis) ---Interacts with active site[20]
Menaquinone-B (M. tuberculosis) ---8.0 to -11.0 kcal/mol-[21]
EGFR/HER2 Kinase -Autodock-vina-13.5 kcal/mol (EGFR)Interacts with crucial kinase domain residues[22]
DNA Gyrase (E. coli) ---Interacts with GyrB active site[23]
CYP1B1 ---Mimics co-crystal ligand interactions[24]
α-Amylase ---9.2 kcal/mol-[25]
α-Glucosidase ---9.9 kcal/mol-[25]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. Pharmacophore models are used to screen databases for novel scaffolds that match these features. For benzoxazinones, studies have identified key features for their antiplatelet activity.[9][11]

Identified Pharmacophoric Features

For antiplatelet activity, the essential pharmacophoric features of this compound derivatives were identified as:

  • Hydrogen Bond Acceptors [9][10]

  • Aromatic Rings [9][10]

  • Hydrophobic Features [9][10]

These features represent the key interaction points between the this compound molecule and its biological target.

Caption: A conceptual pharmacophore model for benzoxazinones.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is critical in the early stages of development to minimize late-stage failures. In silico tools can effectively forecast these properties based on a molecule's structure.[19][26]

Experimental Protocol: ADMET Prediction
  • Input Structure: The 2D or 3D structure of the this compound derivative is provided as input to an ADMET prediction software or web server (e.g., pkCSM, QikProp).[16][19]

  • Property Calculation: The software uses pre-built models to calculate a range of physicochemical and pharmacokinetic properties.

  • Analysis: The predicted properties are compared against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability and to flag potential toxicity issues (e.g., hepatotoxicity, HERG inhibition).[27][28]

Data Summary: Predicted ADMET Properties for Benzoxazinones
PropertyPredictionImplicationReference
GIT Absorption GoodLikely to be absorbed from the gastrointestinal tract[19]
Oral Bioavailability FavorablePotentially suitable for oral administration[20][21]
CYP450 Metabolism MetabolizedMay be processed by cytochrome P450 enzymes[19]
Hepatotoxicity Non-toxicLow risk of causing liver damage[19]
Lipinski's Rule of Five No violationsGood drug-like properties[27]
Toxicity Class Class V (2500 mg/kg)May be harmful if swallowed[27]

Predicted Signaling Pathways and Mechanisms of Action

In silico studies, particularly molecular docking, help to elucidate the potential mechanisms of action by identifying the protein targets of benzoxazinones. This allows for the mapping of their effects onto known biological signaling pathways.

PI3K/Akt/mTOR Pathway

Certain 4-phenyl-2H-benzo[b][9][29]oxazin-3(4H)-one derivatives have been designed as dual inhibitors of PI3K and mTOR, key kinases in a signaling pathway crucial for cancer cell growth and survival.[30] Inhibition of this pathway can lead to apoptosis and a reduction in cell proliferation.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Inhibition by Benzoxazinones RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound Derivative This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: Benzoxazinones can inhibit the PI3K/Akt/mTOR signaling pathway.

Benzoxazinoid Biosynthesis Pathway

In plants like maize, wheat, and rye, benzoxazinoids (BXDs) are synthesized as defense compounds. The pathway begins with indole (B1671886) and involves a series of enzymatic modifications catalyzed by BX enzymes.[31][32] Understanding this pathway is relevant for agricultural applications.

BXD_Biosynthesis Benzoxazinoid Biosynthesis Pathway in Plants IndoleGlycerolP Indole-3-glycerol-phosphate Indole Indole IndoleGlycerolP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 (CYP450s) DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 (Glucosylation) DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6 (Hydroxylation) BX7 (Methylation)

Caption: Simplified biosynthesis pathway of benzoxazinoids in plants.

Experimental Validation

While in silico predictions are powerful tools for hypothesis generation, they must be validated through experimental assays.[33] Comparing predicted binding affinities or activities with measured values like IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) is the ultimate test of a computational model's accuracy.[20][24]

Data Summary: Comparison of In Silico Prediction and In Vitro Results
Compound/DerivativeIn Silico PredictionIn Vitro ResultTarget/ActivityReference
Benzoxazine (3) High Moldock Score (vs. Erlotinib)IC₅₀ = 36.6 µg/mLAnticancer (A549 cells)[19]
Isoniazid analogue (8a) Stable binding in InhA pocketMIC = 0.125-0.250 µg/mLAntimycobacterial[20]
Compound C3 Good binding energy for EGFR/HER2IC₅₀ = 37.24 nM (EGFR), 45.83 nM (HER2)EGFR/HER2 Kinase Inhibition[22]
Benzoxazolinone (R-7) Strong docking to CYP1B1IC₅₀ = 0.06 µMCYP1B1 Inhibition[24]
Benzoxazolinone (R-8) Strong docking to CYP1B1IC₅₀ = 0.09 µMCYP1B1 Inhibition[24]

Conclusion

In silico prediction methods are indispensable in modern drug discovery for the study of benzoxazinones. QSAR, molecular docking, pharmacophore modeling, and ADMET prediction provide a powerful, multi-faceted approach to rapidly identify promising candidates, optimize their structures, and elucidate their mechanisms of action before committing to costly and time-consuming synthesis and testing. The continued development of computational algorithms and the expansion of biological data will further enhance the accuracy and utility of these methods, paving the way for the discovery of novel this compound-based therapeutics to address a wide range of diseases. The crucial interplay between computational prediction and experimental validation remains the cornerstone of a successful drug discovery pipeline.[33][34]

References

The Benzoxazinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities. This has made it a focal point for the discovery and development of novel therapeutic agents and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications in drug discovery.

Synthesis of this compound Scaffolds

The construction of the this compound ring system can be achieved through several synthetic strategies, most commonly starting from anthranilic acid or 2-aminophenol (B121084) derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A typical workflow for the synthesis and evaluation of this compound derivatives involves the initial synthesis of a core scaffold followed by diversification and subsequent biological screening.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Anthranilic Acid, 2-Aminophenol) step1 Acylation / Cyclization start->step1 core This compound Core Scaffold step1->core step2 Functionalization / Diversification core->step2 library Library of this compound Derivatives step2->library assay In vitro / In vivo Assays (e.g., Antimicrobial, Anticancer, Anti-inflammatory) library->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar lead Lead Compound Identification sar->lead G cluster_pathway PPO Inhibition Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Product Accumulation Accumulation of Protoporphyrinogen IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll This compound This compound (PPO Inhibitor) This compound->PPO Oxidative_Damage Oxidative Damage (in presence of light) Accumulation->Oxidative_Damage Cell_Death Plant Cell Death Oxidative_Damage->Cell_Death G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration This compound This compound (VEGFR-2 Inhibitor) This compound->VEGFR2 Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT This compound This compound (c-Met Inhibitor) This compound->cMet Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion & Metastasis STAT->Invasion

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Allelopathic Potential of Benzoxazinones in Plants

Introduction

Benzoxazinones (BXs) are a class of indole-derived secondary metabolites predominantly found in members of the grass family (Poaceae), including major agricultural crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1][2][3] They are also sporadically found in some dicotyledonous plants.[2] These compounds play a crucial role in plant defense, acting as potent agents against a wide array of pests and pathogens, including insects, fungi, and bacteria.[4][5] Beyond their defensive functions, benzoxazinones are significant allelochemicals—compounds released by a plant that influence the growth and development of neighboring plants.[6]

This guide provides a comprehensive technical overview of the allelopathic potential of benzoxazinones. It covers their biosynthesis, mechanism of action, environmental transformation, and the detoxification strategies employed by target plants. Furthermore, it presents quantitative data on their effects and details the experimental protocols used to investigate their allelopathic properties, aiming to serve as a valuable resource for researchers in agronomy, plant science, and natural product chemistry.

Biosynthesis of Benzoxazinones in Producer Plants

The biosynthesis of benzoxazinones has been extensively studied, particularly in maize, where the genes involved are designated with the symbol 'bx'.[7] The pathway originates from indole-3-glycerol phosphate (B84403), an intermediate in the primary metabolic pathway of tryptophan synthesis.[1]

Key Steps in the Pathway:

  • Indole (B1671886) Formation: The pathway begins in the plastid, where the BX1 enzyme, a homolog of the tryptophan synthase alpha subunit (TSA), converts indole-3-glycerol phosphate to indole.[1][7] This initial step is a critical determinant of the levels of benzoxazinones produced in the plant.[7]

  • Hydroxylation Cascade: The subsequent steps occur in the endoplasmic reticulum. A series of cytochrome P450 monooxygenases, encoded by genes bx2 through bx5, catalyze four consecutive hydroxylation reactions.[2] This cascade converts indole into the unstable aglucone DIBOA (2,4-dihydroxy-1,4(2H)-benzoxazin-3-one).

  • Glucosylation (Stabilization and Storage): To prevent autotoxicity and ensure stability, the toxic DIBOA aglucone is glucosylated by UDP-glucosyltransferases (UGTs), encoded by the bx8 and bx9 genes.[2][8] This results in the formation of DIBOA-glucoside, which is then stored in the plant cell's vacuole.[1][8]

  • Further Modifications: In certain species like maize, DIBOA-glucoside can be further modified. A 2-oxoglutarate-dependent dioxygenase (BX6) and an O-methyltransferase (BX7) can convert DIBOA-glucoside into DIMBOA-glucoside (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside).[2]

The genes responsible for the core pathway (Bx1 to Bx5 and Bx8) are often physically clustered on the chromosome, which may facilitate their coordinated regulation.[1][7]

Benzoxazinone_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm / Vacuole I3GP Indole-3-Glycerol Phosphate Indole_p Indole I3GP->Indole_p BX1 Indole_er Indole Indole_p->Indole_er Transport DIBOA DIBOA Indole_er->DIBOA BX2, BX3, BX4, BX5 (Cytochrome P450s) DIBOA_c DIBOA DIBOA->DIBOA_c Transport DIBOA_glc DIBOA-glucoside (Storage Form) DIMBOA_glc DIMBOA-glucoside (Storage Form) DIBOA_glc->DIMBOA_glc BX6 (ODD) BX7 (OMT) DIBOA_c->DIBOA_glc BX8, BX9 (UGTs) Benzoxazinone_Transformation Plant Producer Plant (e.g., Rye, Wheat) Residues Plant Residues Plant->Residues Decomposition Roots Living Roots Plant->Roots Growth Soil Soil Environment Residues->Soil Release Roots->Soil Exudation DIBOA DIBOA / DIMBOA (Unstable) Soil->DIBOA Contains BOA BOA / MBOA (More Stable) DIBOA->BOA Chemical Degradation APO Phenoxazinones (e.g., APO) (Highly Phytotoxic) BOA->APO Microbial Transformation Target Target Plant BOA->Target Inhibits Growth APO->Target Inhibits Growth Detoxification_Pathway cluster_outside Outside Cell cluster_inside Target Plant Cell BOA_ext BOA / MBOA (Allelochemical) BOA_int BOA / MBOA BOA_ext->BOA_int Uptake BOA_OH Hydroxylated BOA (Phase I Product) BOA_int->BOA_OH Phase I Hydroxylation BOA_Glc BOA-glucoside (Phase II Product, Non-toxic) BOA_OH->BOA_Glc Phase II Glucosylation (UGTs) Vacuole Vacuolar Sequestration BOA_Glc->Vacuole Transport Bioassay_Workflow A Prepare Allelochemical Stock Solutions (e.g., in DMSO) B Create Dilution Series + Control (Solvent only) A->B D Apply Treatments to Petri Dishes / Wells B->D C Sterilize & Plate Target Seeds (e.g., Lettuce, Cress) C->D E Incubate in Growth Chamber (Controlled Conditions) D->E F Measure Germination Rate & Seedling Growth (Root/Shoot Length) E->F G Data Analysis (Inhibition %, IC50, Statistics) F->G

References

The Role of Benzoxazinones in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that play a crucial role in the defense mechanisms of many gramineous plants, including major crops like maize, wheat, and rye.[1] Stored as stable glucosides in plant vacuoles, they are rapidly converted into toxic aglycones upon tissue damage by herbivores or pathogens.[2][3] This activation initiates a cascade of defensive actions, including direct toxicity, antifeedant effects, and the induction of other defense responses.[2] This technical guide provides an in-depth overview of the biosynthesis, mode of action, regulation, and microbial degradation of benzoxazinones, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant science and drug development.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats. Among these, benzoxazinoids represent a key line of defense in many of the world's most important cereal crops.[4] First identified for their role in resistance to fungal pathogens and insect herbivores, the biological activities of benzoxazinoids are now known to be broad-ranging, encompassing allelopathic effects on competing plants and modulation of the plant's own physiological processes.[5][6]

The defensive efficacy of benzoxazinoids stems from their "two-component" nature.[2] In intact plant cells, they exist as stable, non-toxic glucosides.[2] However, when a herbivore chews on a leaf or a pathogen penetrates a cell wall, the cellular compartmentalization is disrupted. This brings the benzoxazinoid glucosides into contact with β-glucosidases, which cleave off the sugar moiety to release unstable and highly reactive aglycones.[2][7] These aglycones are the primary agents of toxicity and are central to the defensive role of this class of compounds.[2]

This guide will delve into the molecular intricacies of benzoxazinoid-mediated plant defense, providing a technical foundation for researchers seeking to understand and leverage these natural protective mechanisms.

Biosynthesis of Benzoxazinoids

The biosynthetic pathway of benzoxazinoids has been extensively studied, particularly in maize (Zea mays). The core pathway leads to the production of DIMBOA-Glc, the most abundant benzoxazinoid in maize.[3] The process begins in the plastids and continues in the endoplasmic reticulum, involving a series of dedicated enzymes encoded by a cluster of genes.[4][8]

The key steps in the biosynthesis of DIMBOA-Glc are as follows:

  • Indole (B1671886) Formation: The pathway initiates with the conversion of indole-3-glycerol phosphate (B84403), a derivative of the shikimate pathway, into indole. This reaction is catalyzed by the enzyme indole-3-glycerol phosphate lyase (BX1).[3]

  • Stepwise Oxidation: A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) sequentially introduce four oxygen atoms to the indole molecule, leading to the formation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[3][9]

  • Glucosylation: DIBOA is then glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the stable DIBOA-Glc.[3][9]

  • Hydroxylation and Methylation: In maize, the pathway continues with the conversion of DIBOA-Glc to TRIBOA-Glc by the 2-oxoglutarate-dependent dioxygenase (BX6). Subsequently, the O-methyltransferase (BX7) catalyzes the methylation of TRIBOA-Glc to produce DIMBOA-Glc.[10]

Further modifications of DIMBOA-Glc can occur, leading to a diversity of benzoxazinoid structures. For instance, O-methyltransferases (BX10, BX11, and BX12) can hydroxylate DIMBOA-Glc to yield HDMBOA-Glc.[4] Additionally, a dioxygenase (BX13) and an O-methyltransferase (BX14) are involved in the synthesis of DIM2BOA-Glc and HDM2BOA-Glc, respectively.[3][4]

The genes responsible for the core benzoxazinoid pathway in maize (Bx1 through Bx5 and Bx8) are physically clustered on chromosome 4, which is thought to facilitate their co-regulation.[3][8]

Benzoxazinone_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Vacuole Storage Indole-3-glycerol-phosphate Indole-3-glycerol-phosphate Indole Indole Indole-3-glycerol-phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 (CYP71C subfamily) DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc BX8, BX9 (UGTs) TRIBOA-Glc TRIBOA-Glc DIBOA-Glc->TRIBOA-Glc BX6 DIMBOA-Glc DIMBOA-Glc TRIBOA-Glc->DIMBOA-Glc BX7 HDMBOA-Glc HDMBOA-Glc DIMBOA-Glc->HDMBOA-Glc BX10, BX11, BX12 DIM2BOA-Glc DIM2BOA-Glc DIMBOA-Glc->DIM2BOA-Glc BX13 HDM2BOA-Glc HDM2BOA-Glc DIM2BOA-Glc->HDM2BOA-Glc BX14

Figure 1: Benzoxazinoid biosynthesis pathway in maize.

Mode of Action

The biological activity of benzoxazinoids is multifaceted, impacting herbivores and pathogens through various mechanisms.

Direct Toxicity and Antifeedant Effects

Upon ingestion by an insect herbivore, the breakdown of benzoxazinoid glucosides releases toxic aglucones.[2] These aglucones can act as potent electrophiles, reacting with and inhibiting essential enzymes in the insect's digestive system.[2] For instance, DIMBOA has been shown to be more toxic to certain caterpillars than its degradation product, MBOA.[2] The N-O-methylated derivative, HDMBOA, appears to be even more toxic.[2]

Beyond direct toxicity, benzoxazinoids can also act as feeding deterrents.[11] Studies have shown that higher concentrations of DIMBOA in artificial diets can reduce the feeding activity of aphids.[11] This antifeedant effect can lead to reduced growth rates and increased developmental times for insect herbivores.[2]

Induction of Plant Defenses

Benzoxazinoids can also act as signaling molecules, priming and inducing other plant defense mechanisms. For example, they have been shown to trigger callose deposition, a physical barrier that can impede the progress of piercing-sucking insects like aphids.[2]

Antimicrobial Activity

Benzoxazinoids exhibit broad-spectrum antimicrobial activity. They have been identified as key factors in the resistance of cereals to fungal pathogens such as Fusarium species.[4] DIMBOA has been shown to suppress the production of mycotoxins by Fusarium graminearum.[4] The antifungal and antibacterial properties of benzoxazinoids are attributed to their ability to disrupt cell membranes and inhibit key metabolic enzymes in pathogens.[12]

Mode_of_Action Tissue Damage Tissue Damage Glucoside Hydrolysis Glucoside Hydrolysis Tissue Damage->Glucoside Hydrolysis Release of β-glucosidases Toxic Aglycones Toxic Aglycones Glucoside Hydrolysis->Toxic Aglycones Cleavage of glucose Enzyme Inhibition Enzyme Inhibition Toxic Aglycones->Enzyme Inhibition Direct Toxicity to Herbivores Feeding Deterrence Feeding Deterrence Toxic Aglycones->Feeding Deterrence Reduced Palatability Callose Deposition Callose Deposition Toxic Aglycones->Callose Deposition Induction of Plant Defenses Antimicrobial Activity Antimicrobial Activity Toxic Aglycones->Antimicrobial Activity Inhibition of Pathogens

Figure 2: General mode of action of benzoxazinoids in plant defense.

Regulation of Benzoxazinoid Biosynthesis

The production of benzoxazinoids is tightly regulated and can be influenced by a variety of factors, including plant development, herbivory, and pathogen attack.

  • Developmental Regulation: Benzoxazinoid levels are typically highest in young seedlings, providing crucial protection during this vulnerable stage of development.[4] Concentrations tend to decrease as the plant matures.[13]

  • Induction by Biotic Stress: Herbivore feeding and pathogen infection can induce the expression of Bx genes, leading to increased production of benzoxazinoids.[3][4] For example, infestation by caterpillars such as Spodoptera exigua has been shown to upregulate the expression of Bx10 and Bx11, resulting in higher levels of HDMBOA-Glc.[4]

  • Hormonal Regulation: Plant hormones, particularly jasmonic acid and salicylic (B10762653) acid, are known to play a role in regulating plant defense responses, and there is evidence to suggest their involvement in modulating benzoxazinoid biosynthesis.

Detoxification by Herbivores and Pathogens

In response to the chemical defenses of plants, many herbivores and pathogens have evolved mechanisms to detoxify toxic compounds.

Insect Detoxification

Some insect herbivores can detoxify benzoxazinoids through glucosylation.[4] For example, caterpillars of Spodoptera species can glucosylate MBOA, a breakdown product of DIMBOA, rendering it less toxic.[14] Interestingly, the stereochemistry of the glucoside produced by the insect is different from that produced by the plant, preventing the plant's β-glucosidases from reactivating the compound.[4]

Fungal Detoxification

Pathogenic fungi have also developed strategies to overcome benzoxazinoid defenses. Some Fusarium species possess a γ-lactamase that can open the heterocyclic ring of benzoxazolinones, initiating their degradation.[15] Other fungi can modify benzoxazinoids through hydroxylation and other enzymatic reactions.[15]

Detoxification_Mechanisms cluster_insect Insect Herbivore cluster_fungus Fungal Pathogen MBOA MBOA MBOA-N-Glc MBOA-N-Glc MBOA->MBOA-N-Glc Glucosylation (e.g., Spodoptera spp.) Detoxified Product Detoxified Product MBOA-N-Glc->Detoxified Product BOA BOA AP 2-aminophenol BOA->AP Ring Cleavage (e.g., Fusarium spp.) AP->Detoxified Product Toxic Aglycone/Breakdown Product Toxic Aglycone/Breakdown Product Toxic Aglycone/Breakdown Product->MBOA Toxic Aglycone/Breakdown Product->BOA

Figure 3: Detoxification pathways of benzoxazinoids by insects and fungi.

Quantitative Data

The concentration of benzoxazinoids varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Benzoxazinoid Concentrations in Different Cereal Tissues

PlantTissueMain BenzoxazinoidConcentration (µg/g dry weight)Reference
RyeShoots (young)DIBOA-Glcup to 1900[16]
RyeWhole-grainDIBOA32.19[16]
RyeBranDIBOA148.27[16]
MaizeShoots (young)DIMBOA-Glcseveral mg/g[16]
WheatAerial partsDIMBOA-Glc-[6]

Note: Concentrations can vary widely between cultivars and under different growing conditions.

Experimental Protocols

Extraction and Quantification of Benzoxazinoids

Accurate quantification of benzoxazinoids is challenged by their instability upon tissue disruption.[2] The following is a general protocol for their extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To extract and quantify benzoxazinoid glucosides and aglycones from plant tissue.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Acidified methanol (B129727) (e.g., with 1% acetic acid)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS system

Protocol:

  • Sample Preparation: Flash-freeze fresh plant tissue in liquid nitrogen immediately upon collection to prevent enzymatic degradation. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Add a known volume of acidified methanol to the powdered tissue (e.g., 10 mL per 1 g of tissue). The acidic conditions help to inactivate β-glucosidases. Vortex thoroughly and incubate on ice for 1 hour, with occasional vortexing.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): Condition a C18 SPE cartridge with methanol followed by acidified water. Load the supernatant from the centrifugation step onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the benzoxazinoids with methanol.

  • Analysis by LC-MS: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., a mixture of acidified water and methanol).[17] Inject the sample into the LC-MS system. Separation is typically achieved on a C18 column with a gradient of acidified water and acetonitrile (B52724) or methanol. Detection and quantification are performed using mass spectrometry, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

Experimental_Workflow_BX_Analysis Plant Tissue Collection Plant Tissue Collection Flash Freezing Flash Freezing Plant Tissue Collection->Flash Freezing Immediate Grinding Grinding Flash Freezing->Grinding in Liquid N2 Extraction Extraction Grinding->Extraction with Acidified Methanol Centrifugation Centrifugation Extraction->Centrifugation to Pellet Debris SPE Cleanup SPE Cleanup Centrifugation->SPE Cleanup Supernatant LC-MS Analysis LC-MS Analysis SPE Cleanup->LC-MS Analysis Eluate

References

Benzoxazinone Metabolites in Agricultural Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Benzoxazinoids are a class of plant secondary metabolites crucial to the defense mechanisms of several important agricultural crops, including maize, wheat, and rye. These compounds and their subsequent metabolites exhibit a wide range of biological activities, acting as allelochemicals, insecticides, and fungicides. This technical guide provides an in-depth overview of benzoxazinone metabolites in agricultural systems, focusing on their biosynthesis, degradation, and analytical quantification. Detailed experimental protocols for their extraction and analysis are provided, alongside a quantitative summary of their concentrations in various matrices and their degradation kinetics. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these multifaceted compounds.

Introduction

Benzoxazinoids are a well-studied group of indole-derived secondary metabolites predominantly found in the Poaceae family (grasses).[1] They play a significant role in the plant's defense against a variety of biotic stresses, including herbivores and pathogens.[2][3] In plant tissues, benzoxazinoids are typically stored as stable glucosides.[4] Upon tissue damage, these glucosides are rapidly hydrolyzed by β-glucosidases, releasing unstable aglycones that are toxic to pests and pathogens.[4] These aglycones can then undergo further transformations in the plant and the surrounding soil environment, leading to a diverse array of metabolites with varying biological activities and stabilities.[5][6] Understanding the dynamics of these metabolites in agricultural systems is critical for leveraging their natural pesticidal properties in crop protection strategies and for assessing their environmental fate.

Biosynthesis of Benzoxazinones

The biosynthesis of benzoxazinoids has been extensively studied, particularly in maize (Zea mays), where the pathway is encoded by a cluster of Bx genes.[2] The pathway begins with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis, and proceeds through a series of enzymatic steps to produce the core this compound structures.

The generalized biosynthetic pathway is as follows:

  • Indole-3-glycerol phosphate is converted to indole .

  • Indole undergoes a series of four successive oxygenations catalyzed by cytochrome P450 monooxygenases (BX2 to BX5) to form DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one).

  • DIBOA is then glycosylated by UDP-glucosyltransferases (BX8 and BX9) to form the stable DIBOA-Glc .[4]

  • In maize and some other species, DIBOA-Glc can be further hydroxylated and then methylated to produce DIMBOA-Glc (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside).[4]

G cluster_biosynthesis This compound Biosynthesis Indole-3-glycerol-phosphate Indole-3-glycerol-phosphate Indole Indole HBOA HBOA DIBOA DIBOA DIBOA-Glc DIBOA-Glc TRIBOA-Glc TRIBOA-Glc DIMBOA-Glc DIMBOA-Glc DIMBOA DIMBOA

Degradation of Benzoxazinones in Agricultural Systems

Once released into the soil, primarily through root exudation or decomposition of plant residues, benzoxazinoids undergo rapid degradation mediated by soil microorganisms.[1][5][6] The degradation pathways are complex and result in a variety of metabolites with different chemical properties and biological activities.

A common degradation pathway for DIBOA and DIMBOA is as follows:

  • The unstable aglycones, DIBOA and DIMBOA , spontaneously rearrange to form the more stable benzoxazolinones, BOA (benzoxazolin-2(3H)-one) and MBOA (6-methoxybenzoxazolin-2(3H)-one), respectively.[1]

  • BOA and MBOA can be further transformed by soil microbes into aminophenoxazinones, such as APO (2-aminophenoxazin-3-one) from BOA and AMPO (2-amino-7-methoxyphenoxazin-3-one) from MBOA.[5][6] These aminophenoxazinones are generally more persistent in the soil than their precursors.[5]

G

Quantitative Data on this compound Metabolites

The concentration of this compound metabolites varies significantly depending on the plant species, cultivar, plant age, tissue type, and environmental conditions.[3][7] Similarly, their persistence in soil is influenced by soil type, microbial activity, and environmental factors.[5]

Table 1: Concentration of this compound Metabolites in Plant Tissues

CompoundPlant SpeciesTissueConcentration RangeReference(s)
DIMBOAMaize (Zea mays)Seedlings (shoots)10 - 30 mM[3]
DIMBOAMaize (Zea mays)Seedlings (roots)0.5 - 15 mM[3]
DIMBOAMaize (Zea mays)Seedlings8.66 - 528.88 µg/g FW[7]
VariousWheat (Triticum aestivum)Foliage and Roots11 - 3261 µg/g DW[8]
VariousWheat (Triticum aestivum)Foliage and Roots0.7 - 207 µg/g DW[9][10]
MBOA, HMBOA, HMBOA-GlcWheat (Triticum aestivum)TissuesMost abundant BXs[11]

Table 2: Degradation Half-lives of this compound Metabolites in Soil

CompoundHalf-life (t½)Soil Conditions/NotesReference(s)
DIBOA18 - 22 hoursLoamy sand soil, initial conc. 1.1-18 µg/g
DIBOA43 hoursWheat crop soil[5]
DIMBOA31 ± 1 hoursWheat crop soil[6]
BOA2.5 daysWheat crop soil[5]
MBOA5 ± 1 daysWheat crop soil[6]
MBOADays to weeksGeneral soil[12]
APO> 3 monthsWheat crop soil, very slow degradation[5]
AMPOWeeks to monthsGeneral soil[12]

Experimental Protocols

Accurate quantification of this compound metabolites requires robust and validated analytical methods. The following sections provide detailed protocols for the extraction and analysis of these compounds from plant and soil matrices.

Extraction of Benzoxazinones from Plant Tissues

This protocol is adapted from methods utilizing pressurized liquid extraction (PLE) or accelerated solvent extraction (ASE), which have been shown to be efficient for recovering benzoxazinoids.[8][13][14]

Materials:

  • Plant tissue (fresh or lyophilized)

  • Diatomaceous earth

  • Methanol (B129727) (70% aqueous solution)

  • Methanol with 0.1% (v/v) acetic acid

  • Accelerated Solvent Extractor (ASE) system or similar

  • Vacuum evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize fresh plant tissue or grind lyophilized tissue to a fine powder. Mix 100 mg of the powdered sample with diatomaceous earth.[13]

  • Extraction:

    • Place the sample mixture into an extraction cell of the ASE system.

    • Extract with 70% methanol at 40 °C and 10 MPa operating pressure.[13]

  • Solvent Evaporation: Evaporate the collected extract to dryness using a vacuum evaporator.[13]

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol containing 0.1% (v/v) acetic acid.[13]

  • Clarification: Centrifuge the reconstituted extract at 23,000 x g for 20 minutes at 4 °C to pellet any insoluble material.[13]

  • Storage: Transfer the supernatant to a clean vial and store at -20 °C until analysis.[13]

Extraction of Benzoxazinones from Soil

This protocol describes a general method for extracting benzoxazinoids and their degradation products from soil.

Materials:

  • Soil sample

  • Methanol

  • Rotary shaker

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Extraction:

    • To a known weight of soil (e.g., 10 g), add a suitable volume of methanol (e.g., 20 mL).

    • Agitate the mixture on a rotary shaker for a specified time (e.g., 1-2 hours).

  • Separation: Centrifuge the soil slurry to pellet the soil particles.

  • Extract Collection: Carefully decant the methanol supernatant.

  • Cleanup (Optional but Recommended):

    • Pass the methanol extract through a conditioned C18 SPE cartridge to remove interfering substances.

    • Wash the cartridge with a non-eluting solvent (e.g., water).

    • Elute the benzoxazinoids with a suitable solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for LC-MS analysis.

UPLC-MS/MS Analysis of this compound Metabolites

This protocol outlines a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the separation and quantification of this compound metabolites.[9][13]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Waters BEH C18 (1.7 µm, 50.0 x 2.1 mm) or similar reversed-phase column.[13]

  • Mobile Phase A: Deionized water with 0.1% formic acid.[13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Gradient: A linear gradient from 3% to 10% B over 7 minutes is a representative starting point.[13]

  • Flow Rate: 700 µL/min.[13]

  • Column Temperature: 50 °C.[13]

  • Injection Volume: 2.5 µL.[13]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for many benzoxazinoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for each target analyte must be determined by direct infusion of standards.

G

Conclusion

This compound metabolites are integral to the chemical ecology of major agricultural crops. Their biosynthesis, degradation, and interaction with other organisms are complex processes with significant implications for pest management and soil health. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in plant science, agroecology, and natural product chemistry. Further research into the diverse functions of these metabolites and their potential applications in sustainable agriculture is warranted. The use of advanced analytical techniques, such as those described herein, will be crucial for unraveling the intricate roles of benzoxazinones in agricultural ecosystems.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques for the quantification of benzoxazinones, a class of compounds with significant interest in agriculture and pharmacology. Detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented.

Introduction to Benzoxazinones

Benzoxazinones are a group of naturally occurring secondary metabolites found in various plant species, particularly in the Gramineae family (grasses), including important crops like wheat, maize, and rye.[1][2] They play a crucial role in plant defense against herbivores and pathogens.[1] In recent years, synthetic benzoxazinone derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] Some derivatives have been investigated as potent and orally active PI3K/mTOR dual inhibitors for cancer therapy.[4] Given their biological significance, accurate and sensitive quantification methods are essential for research and development.

Analytical Techniques for this compound Quantification

The quantification of benzoxazinones in various matrices such as plant tissues, soil, and biological fluids (plasma, urine) is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method depends on the specific this compound, the complexity of the sample matrix, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of benzoxazinones. When coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector, it offers good selectivity and sensitivity for many applications. Reverse-phase HPLC is the most common mode of separation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, are the gold standards for the highly sensitive and specific quantification of benzoxazinones, especially in complex biological matrices.[5] Electrospray ionization (ESI) is a commonly used ionization technique for these compounds.[6] The high selectivity of MS detection allows for the accurate quantification of analytes at very low concentrations, minimizing interferences from the sample matrix.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of certain benzoxazinones, particularly the more volatile or derivatized compounds. This technique offers high chromatographic resolution and is a reliable method for quantitative analysis.[8]

Sample Preparation Protocols

Effective sample preparation is critical for accurate and reproducible quantification of benzoxazinones. The goal is to extract the analytes of interest from the sample matrix and remove interfering substances.

Protocol 1: Pressurized Liquid Extraction (PLE) and Solid-Phase Extraction (SPE) for Plant Tissues

This protocol is adapted from a method for the extraction of eight naturally occurring this compound derivatives from plant samples.[6][9]

1. Sample Pre-treatment:

  • Lyophilize (freeze-dry) the plant material to remove water.
  • Grind the lyophilized tissue to a fine powder.

2. Pressurized Liquid Extraction (PLE):

  • Instrument: Accelerated Solvent Extractor (ASE) or equivalent.
  • Extraction Cell: Fill a stainless-steel extraction cell with the powdered plant sample.
  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80:20 v/v).
  • PLE Parameters:
  • Temperature: 70°C
  • Pressure: 1500 psi
  • Static Time: 5 minutes
  • Cycles: 2
  • Collection: Collect the extract in a vial.

3. Solid-Phase Extraction (SPE) Cleanup:

  • SPE Cartridge: C18 cartridges (e.g., 500 mg).[6]
  • Conditioning: Condition the cartridge with methanol followed by acidified water (e.g., 1% acetic acid).
  • Loading: Evaporate the PLE extract to near dryness under a stream of nitrogen and reconstitute in a small volume of acidified water. Load the reconstituted sample onto the SPE cartridge.
  • Washing: Wash the cartridge with acidified water to remove polar interferences.
  • Elution: Elute the benzoxazinones with a mixture of acidified methanol and water (e.g., 60:40 v/v, 1% acetic acid).[10]
  • Final Step: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Maize Extracts

This protocol is based on a method for the extraction of 1,4-benzoxazin-3-ones from aqueous maize extracts.[8]

1. Extraction:

  • Partition the aqueous maize extract against water-saturated ethyl acetate (B1210297) in a separation funnel.
  • Perform four successive extractions with ethyl acetate to ensure quantitative recovery.[8]

2. Washing:

  • Pool the organic phases and wash them three times with ethyl acetate-saturated water.[8]

3. Concentration:

  • Concentrate the pooled organic phase to dryness under reduced pressure at 25°C.[8]

4. Reconstitution:

  • Dissolve the residue in absolute ethanol (B145695) for subsequent GC or HPLC analysis.[8]

Analytical Protocols

Protocol 3: HPLC-UV Method for this compound Analysis

This protocol provides a general framework for the analysis of benzoxazinones by reverse-phase HPLC.

  • Column: C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).[11] For MS compatibility, formic acid is preferred.[11]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at an appropriate wavelength (e.g., 230 nm or 275 nm).[12][13]

  • Quantification: External standard calibration curve using certified reference standards of the target benzoxazinones.

Protocol 4: LC-MS/MS Method for High-Sensitivity Quantification

This protocol is designed for the trace-level quantification of benzoxazinones in complex matrices.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or other suitable reverse-phase column with a smaller particle size (e.g., < 2 µm) for better resolution and speed.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step. A representative gradient could be: 0-2 min, 30% B; 2-19 min, 30-60% B; 19-21 min, 60-95% B; 21-23 min, 95% B; 23-25 min, 95-30% B; 25-30 min, 30% B.[10]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[7]

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte.

  • MS/MS Parameters:

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, which offers high selectivity and sensitivity.

    • MRM Transitions: For each this compound and internal standard, specific precursor-to-product ion transitions must be optimized.

  • Quantification: Use of an internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in instrument response.[6] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Protocol 5: GC-MS Method for this compound Analysis

This protocol is based on a method for the quantitation of 1,4-benzoxazin-3-ones in maize.[8]

  • Gas Chromatograph: A GC system equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A glass column (e.g., 1.8 m x 2 mm) containing 3% OV-17 on 80-100 mesh Gas-Chrom Q.[8]

  • Carrier Gas: Nitrogen at a flow rate of 28 mL/min.[8]

  • Temperatures:

    • Injection Port: 300°C.[8]

    • Detector: 290°C.[8]

    • Oven: Programmed temperature gradient, for example: 170°C for 3 min, then increase by 3°C/min for 12 min, 8°C/min for 6 min, 3°C/min for 3 min, and 8°C/min for 3 min.[8]

  • Mass Spectrometer (if used):

    • Ionization: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

  • Quantification: External standard calibration curve.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different samples, methods, or conditions.

Table 1: Quantitative Data for this compound Analysis by LC-ESI-MS [6][9]

CompoundRecovery (%)Coefficient of Variation (%)Limit of Detection (µg/g)
DIBOA-glucoside66 - 1101 - 141 - 27
DIMBOA-glucoside66 - 1101 - 141 - 27
DIBOA66 - 1101 - 141 - 27
DIMBOA66 - 1101 - 141 - 27
HBOA66 - 1101 - 141 - 27
MBOA66 - 1101 - 141 - 27

Table 2: Quantitative Data for this compound Analysis by LC-MS [12]

CompoundConcentration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-one series1.0 - 1500.11 - 0.220.33 - 0.65

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Output Sample Plant/Biological Sample Homogenization Homogenization/ Lyophilization Sample->Homogenization Extraction Extraction (PLE, LLE, etc.) Homogenization->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_GC LC or GC Separation Concentration->LC_GC MS_UV MS or UV Detection LC_GC->MS_UV Data_Processing Data Processing & Quantification MS_UV->Data_Processing Results Quantitative Results Data_Processing->Results

Caption: General experimental workflow for this compound quantification.

Benzoxazinoid Biosynthetic Pathway in Plants

benzoxazinoid_pathway cluster_pathway Benzoxazinoid Biosynthesis Indole_Glycerol_Phosphate Indole-3-glycerol Phosphate Indole Indole Indole_Glycerol_Phosphate->Indole BX1 (IGL) Indolenine Indolenine Indole->Indolenine BX2 (CYP79) Hydroxy_Indolenine 3-Hydroxy-indolenine Indolenine->Hydroxy_Indolenine BX3 (CYP71C) HBOA HBOA Hydroxy_Indolenine->HBOA BX4 (CYP71C) DIBOA DIBOA HBOA->DIBOA BX5 (CYP71C) DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 (UGT) DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6/BX7 (OMT)

Caption: Simplified biosynthetic pathway of benzoxazinoids in maize.[1][14][15]

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_pathway cluster_inhibition PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates This compound This compound Derivatives This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.[4]

References

Application Notes and Protocols for High-Throughput Screening of Benzoxazinone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in drug discovery due to their wide range of biological activities.[1] This privileged scaffold has been identified in molecules with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The synthetic tractability of the this compound core makes it an ideal candidate for the generation of diverse chemical libraries amenable to high-throughput screening (HTS) for the identification of novel therapeutic agents.[4]

These application notes provide a comprehensive overview of the methodologies and protocols for conducting HTS campaigns with this compound libraries. Detailed experimental procedures for key assays, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows are included to guide researchers in the efficient discovery and characterization of hit compounds.

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library follows a structured workflow designed to efficiently identify and validate active compounds. The process begins with a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then subjected to a series of confirmatory and secondary assays to eliminate false positives and characterize the potency and mechanism of action of the validated compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Characterization cluster_3 Lead Optimization PrimaryScreen This compound Library Screening (Single Concentration) HitIdentification Initial Hit Identification (Activity Threshold) PrimaryScreen->HitIdentification DoseResponse Confirmatory Screen (Dose-Response) HitIdentification->DoseResponse FalsePositive False Positive Elimination (Counter & Orthogonal Assays) DoseResponse->FalsePositive Potency IC50/EC50 Determination FalsePositive->Potency Mechanism Mechanism of Action Studies Potency->Mechanism Selectivity Selectivity & Specificity Assays Mechanism->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: High-Throughput Screening (HTS) Workflow for this compound Libraries.

Data Presentation: Quantitative Analysis of Screening Campaigns

The success and quality of an HTS campaign are evaluated using several key metrics. The Z'-factor is a statistical measure of the quality of an assay, with a value between 0.5 and 1.0 indicating an excellent assay.[5][6] The hit rate is the percentage of compounds in a library that are identified as active in the primary screen, while the confirmation rate is the percentage of primary hits that are confirmed in subsequent dose-response assays.[7][8]

Table 1: Representative HTS Assay Performance Metrics

ParameterValueInterpretationReference
Z'-Factor (Biochemical Assay)0.75Excellent assay quality[5]
Z'-Factor (Cell-Based Assay)0.65Good assay quality[5]
Primary Hit Rate1.02%Typical for large library screens[9]
Confirmation Rate64%Good confirmation of primary hits[10]

Table 2: Anticancer Activity of Lead this compound Derivatives

Compound IDTarget Cell LineIC50 / GI50 (nM)Target PathwayReference
C3 KATOIII (Gastric Cancer)84.76EGFR/HER2[11]
C3 Snu-5 (Gastric Cancer)48.26EGFR/HER2[11]
8d-1 HeLa (Cervical Cancer)0.63 (PI3Kα)PI3K/mTOR[12]
Compound 3c HeLa (Cervical Cancer)- (28.53% viability)Apoptosis Induction[13]
Compound 2b MCF-7 (Breast Cancer)2270HER2/JNK1[14]
Compound 4b MCF-7 (Breast Cancer)3260HER2/JNK1[14]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Cell-based assays are fundamental in anticancer drug discovery to assess the effect of compounds on cell proliferation and viability.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

  • 96-well or 384-well clear flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound library compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.[16]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plates for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.[16]

This is a fluorometric assay that also measures metabolic activity. Viable cells reduce the non-fluorescent resazurin (B115843) to the highly fluorescent resorufin.[17]

Materials:

  • 96-well or 384-well opaque-walled plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound library compounds dissolved in DMSO

  • Resazurin solution (e.g., CellTiter-Blue® Reagent)

  • Multichannel pipette or automated liquid handler

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Compound Treatment: Add test compounds and vehicle controls to the wells.

  • Incubation: Culture the cells for the desired exposure period (e.g., 48-72 hours).

  • Reagent Addition: Add 20 µL of Resazurin reagent to each well.[17]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.[17]

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.[18]

  • Data Analysis: Calculate cell viability relative to the vehicle control and determine IC₅₀ values.

Biochemical Assays: Kinase Inhibition

Many this compound derivatives have been identified as kinase inhibitors.[3][19] Biochemical assays are essential for determining the direct inhibitory effect of compounds on purified enzymes.

This protocol can be adapted for various kinases, such as EGFR, HER2, PI3K, and mTOR.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well low-volume black microplates

  • Fluorescence plate reader

Protocol:

  • Compound Dispensing: Dispense test compounds into the microplate wells.

  • Enzyme Addition: Add the purified kinase to all wells.

  • Compound-Enzyme Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.[16]

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Fluorescence Measurement: Read the fluorescence signal on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to controls and determine IC₅₀ values.

Target-Specific Assays

This assay is designed to identify compounds that stabilize the G-quadruplex structure in the c-Myc promoter, thereby inhibiting its transcription.[20]

Materials:

  • Fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-Pu27-TAMRA-3')

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • FRET-capable plate reader

Protocol:

  • Oligonucleotide Preparation: Anneal the dual-labeled oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.

  • Compound Dispensing: Add test compounds to the microplate wells.

  • Oligonucleotide Addition: Add the pre-formed G-quadruplex DNA to the wells.

  • Incubation: Incubate at room temperature for 30-60 minutes, protected from light.

  • FRET Measurement: Measure the fluorescence of the donor (e.g., FAM at 495 nm excitation, 520 nm emission) and acceptor (e.g., TAMRA at 520 nm excitation, 580 nm emission).

  • Data Analysis: An increase in the donor fluorescence and a decrease in the acceptor fluorescence indicate stabilization of the G-quadruplex. Calculate the percentage of stabilization and determine the effective concentration (EC₅₀).[21]

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to modulate several key signaling pathways implicated in cancer. Understanding these pathways is crucial for interpreting screening results and for mechanism of action studies.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[1][16]

EGFR_HER2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K Ras Ras Dimer->Ras Ligand Ligand (EGF) Ligand->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound Inhibitor This compound->Dimer Inhibition

Caption: Simplified EGFR/HER2 Signaling Pathway and this compound Inhibition.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[22]

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynth Protein Synthesis S6K->ProteinSynth fourEBP1->ProteinSynth |-- CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth This compound This compound Inhibitor This compound->PI3K Inhibition This compound->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Dual Inhibition by Benzoxazinones.
c-Myc Transcriptional Regulation via G-Quadruplex

The c-Myc oncogene is a critical regulator of cell growth and proliferation. Its promoter region contains a guanine-rich sequence that can form a G-quadruplex structure, which acts as a transcriptional silencer.[6][15] Small molecules that stabilize this structure can downregulate c-Myc expression.

cMyc_GQuadruplex_Regulation cluster_0 c-Myc Promoter cluster_1 Transcription Regulation Duplex Duplex DNA GQuad G-Quadruplex Duplex->GQuad Formation Transcription_ON c-Myc Transcription ON Duplex->Transcription_ON Active GQuad->Duplex Unwinding Transcription_OFF c-Myc Transcription OFF GQuad->Transcription_OFF Repressed This compound This compound Stabilizer This compound->GQuad Stabilization

Caption: Regulation of c-Myc Transcription by G-Quadruplex Formation.

References

Benzoxazinone: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The benzoxazinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a wide spectrum of biological activities. This has positioned this compound derivatives as promising candidates for the development of novel therapeutics targeting a range of diseases, from cancer and inflammation to microbial infections. These notes provide an overview of the applications of the this compound scaffold, alongside detailed protocols for synthesis and biological evaluation, to guide researchers in this exciting field.

Therapeutic Applications of this compound Derivatives

This compound-based compounds have demonstrated significant potential across multiple therapeutic areas:

  • Anticancer Agents: this compound derivatives have been investigated for their potent anticancer activities, operating through various mechanisms. Some derivatives act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks, thereby enhancing the efficacy of radiation therapy.[1] Mechanistic studies have revealed that certain this compound compounds can induce DNA damage, arrest the cell cycle, and trigger apoptosis in cancer cells.[2][3] Specific molecular targets identified include the PI3K/mTOR signaling pathway, topoisomerase I and II, and tubulin polymerization.[2] Furthermore, some derivatives have been shown to downregulate the expression of the c-Myc oncogene by interacting with G-quadruplex structures in its promoter region.[4]

  • Anti-inflammatory Drugs: The this compound scaffold has been successfully utilized to develop novel anti-inflammatory agents. By modifying existing nonsteroidal anti-inflammatory drugs (NSAIDs) with a this compound moiety, researchers have created hybrids with significant anti-inflammatory and analgesic properties, coupled with reduced gastrointestinal toxicity.[5][6] The anti-inflammatory effects of some derivatives are mediated through the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and the inhibition of inflammatory enzymes like iNOS and COX-2.[7] The activation of the Nrf2-HO-1 signaling pathway, a key regulator of cellular antioxidant responses, has also been identified as a mechanism of action for the anti-inflammatory activity of certain this compound compounds.[7]

  • Antimicrobial Agents: With the rise of antimicrobial resistance, the development of new classes of antimicrobial drugs is a global health priority. This compound derivatives have shown promise as potent antibacterial and antifungal agents.[8][9][10] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[8] The versatility of the this compound scaffold allows for its combination with other antimicrobial pharmacophores, such as thiosemicarbazones, to create hybrid molecules with enhanced potency and a broader spectrum of activity.[11]

  • Herbicides: Beyond pharmaceuticals, this compound derivatives have found applications in agriculture. Certain compounds are potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[12] This inhibition leads to the accumulation of phototoxic intermediates, resulting in rapid herbicidal action.[12]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold. SAR studies have provided valuable insights for optimizing the potency and selectivity of these compounds. For instance, in the context of α-chymotrypsin inhibition, the presence of substituents on the benzene (B151609) ring was found to reduce the inhibitory potential, while specific halogen substitutions on a phenyl substituent enhanced activity.[13] Similarly, for phytotoxicity, the absence of a hydroxyl group at the C-2 position and the presence of a hydroxyl group at the N-4 position were found to increase activity.[14] These SAR insights are crucial for the rational design of new this compound-based drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives across different therapeutic applications.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Compound 3 A549 (Lung)0.32Not specified[2]
Compound 6 HeLa (Cervical)1.35PI3K/mTOR inhibitor[2]
Compound 6 A549 (Lung)1.22PI3K/mTOR inhibitor[2]
Compound 8 HCT116 (Colon)4.87Topoisomerase I/II and tubulin polymerization inhibitor[2]
Compound c18 Huh-7 (Liver)19.05Induces DNA damage[3]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDAssayActivityReference
3d Rat Paw Edema Inhibition62.61%[5][6]
3d Acetic Acid-Induced Writhing (Analgesic)62.36% protection[5][6]
1f In vitro TNF-α Inhibition51.44%[15]

Table 3: Enzyme Inhibition by this compound Derivatives

Compound IDTarget EnzymeKi / IC50Reference
7af Nicotiana tabacum PPOKi = 14 nM[12]
7af Human PPOKi = 44.8 µM[12]
1d-g, 2d-f, 3d-f 5-HT1A ReceptorKi = 1.25 - 54 nM[16]
12g EGFRIC50 = 0.46 µM[3]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

This protocol describes a common method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones via the cyclization of N-acyl anthranilic acid derivatives.[5][17]

Materials:

Procedure:

  • Synthesis of N-Acyl Anthranilic Acid: a. Dissolve anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform in a round-bottom flask. b. Cool the mixture in an ice bath. c. Add the desired acyl chloride (1 equivalent) dropwise with stirring. d. Allow the reaction to stir at room temperature for 8 hours.[18] e. Wash the reaction mixture three times with distilled water. f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude N-acyl anthranilic acid. g. Recrystallize the product from a suitable solvent (e.g., ether).[18]

  • Cyclization to this compound: a. Dissolve the N-acyl anthranilic acid (1 equivalent) in pyridine in a round-bottom flask. b. Add phosphorus oxychloride (POCl3) (1.1 equivalents) dropwise with stirring at 0 °C.[5] c. After the addition is complete, allow the reaction to stir at room temperature for the time specified in the relevant literature (typically 2-4 hours). d. Pour the reaction mixture into ice-cold water. e. Collect the precipitated solid by filtration, wash with water, and dry. f. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). g. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19]

Materials:

  • Cancer cell line (e.g., HeLa)[19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound compounds in cell culture medium. The final concentration of DMSO should be less than 0.5%. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37 °C. c. Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell Drug Drug DNAPK DNA-PK Drug->DNAPK Inhibits DNADamage DNA Damage Drug->DNADamage Induces cMyc c-Myc G-quadruplex Drug->cMyc Stabilizes DNARepair DNA Repair DNAPK->DNARepair ATR ATR DNADamage->ATR Activates Apoptosis Apoptosis DNADamage->Apoptosis CHK1 CHK1 ATR->CHK1 Activates Cdc25C Cdc25C CHK1->Cdc25C Inhibits CellCycleArrest G2/M Arrest Cdc25C->CellCycleArrest CellCycleArrest->Apoptosis cMycExp c-Myc Expression cMyc->cMycExp Downregulates Proliferation Cell Proliferation cMycExp->Proliferation Proliferation->Apoptosis Inhibition leads to

Caption: Anticancer mechanisms of this compound derivatives.

antiinflammatory_pathway LPS LPS BV2 BV-2 Microglial Cell LPS->BV2 ROS ROS Production BV2->ROS ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) iNOS, COX-2 BV2->ProInflammatory Inflammation Neuroinflammation ROS->Inflammation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 Expression ARE->HO1 HO1->Inflammation Inhibits ProInflammatory->Inflammation Drug This compound Derivative Drug->Keap1 Inhibits Drug->ProInflammatory Downregulates synthesis_workflow cluster_reactants Starting Materials cluster_cyclization Cyclization Reagents AnthranilicAcid Anthranilic Acid Step1 Step 1: N-Acylation (Chloroform, RT, 8h) AnthranilicAcid->Step1 AcylChloride Acyl Chloride AcylChloride->Step1 Base Triethylamine Base->Step1 Intermediate N-Acyl Anthranilic Acid Step1->Intermediate Step2 Step 2: Cyclodehydration (Pyridine, 0°C to RT) Intermediate->Step2 POCl3 POCl3 POCl3->Step2 Pyridine Pyridine Pyridine->Step2 CrudeProduct Crude this compound Step2->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct 2-Substituted-4H-3,1-benzoxazin-4-one Purification->FinalProduct

References

Application of Benzoxazinones as Herbicides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones are a class of naturally occurring compounds found in various plant species, particularly in the Gramineae family (e.g., wheat, maize, and rye).[1] These compounds and their synthetic derivatives have garnered significant interest for their potential application as herbicides due to their allelopathic properties and diverse mechanisms of action. This document provides detailed application notes and protocols for researchers investigating the herbicidal potential of benzoxazinones.

Mechanism of Action

The herbicidal activity of certain benzoxazinone derivatives stems from their ability to inhibit protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway.[2][3][4][5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane disruption, ultimately leading to cell death.[6] This mode of action results in characteristic herbicidal symptoms such as leaf cupping, crinkling, bronzing, and necrosis.[7][8]

Signaling Pathway of PPO-Inhibiting Benzoxazinones

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_ros Cellular Damage Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leakage Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Cytoplasmic_Oxidation Non-enzymatic Oxidation Accumulated_Proto_IX->Cytoplasmic_Oxidation Toxic_Proto_IX Toxic Protoporphyrin IX Cytoplasmic_Oxidation->Toxic_Proto_IX ROS Reactive Oxygen Species (ROS) Toxic_Proto_IX->ROS Light, O₂ Lipid_Peroxidation Lipid Peroxidation & Membrane Disruption ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death This compound This compound Herbicide This compound->PPO Inhibition

Caption: Mechanism of action of PPO-inhibiting this compound herbicides.

Herbicidal Efficacy Data

The herbicidal activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features that enhance phytotoxicity. The following tables summarize quantitative data on the herbicidal efficacy of selected this compound derivatives.

Table 1: Pre-emergence Herbicidal Activity of Isoindoline-1,3-dione Substituted this compound Derivatives against Various Weeds at 75 g a.i./ha. [7][8]

CompoundAbutilon theophrastiAmaranthus retroflexusEchinochloa crus-galliDigitaria sanguinalis
C10 >80%>80%>80%>80%
C12 >80%>80%>80%>80%
C13 >80%>80%>80%>80%

Table 2: Post-emergence Herbicidal Activity of Isoindoline-1,3-dione Substituted this compound Derivatives against Various Weeds at 75 g a.i./ha. [7][8]

CompoundAbutilon theophrastiAmaranthus retroflexusEchinochloa crus-galliDigitaria sanguinalis
C10 >80%>80%>80%>80%
C12 >80%>80%>80%>80%
C13 >80%>80%>80%>80%

Table 3: Phytotoxicity (ED50, kg/ha ) of Benzoxazolinone Derivatives on Various Plant Species. [9]

CompoundCucumberOatsRadishCabbage
3-methylbenzoxazolinone 4.31.53.44.3

Experimental Protocols

Experimental Workflow for Herbicide Evaluation

Herbicide_Evaluation_Workflow A Synthesis & Formulation of this compound Derivatives B Greenhouse Bioassays A->B C Pre-emergence Herbicidal Activity Test B->C D Post-emergence Herbicidal Activity Test B->D E Phytotoxicity Assessment (Crop Safety) B->E F Data Collection & Analysis C->F D->F E->F G Visual Injury Rating (% control) F->G H Biomass Measurement (Fresh/Dry Weight) F->H I Statistical Analysis (e.g., ANOVA, ED50) F->I J Lead Compound Identification I->J

Caption: Workflow for evaluating the herbicidal potential of benzoxazinones.

Protocol 1: Pre-emergence Herbicidal Activity Assay

This protocol is designed to evaluate the effect of this compound derivatives on weed emergence.

Materials:

  • Test this compound compounds

  • Weed seeds (e.g., Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, Digitaria sanguinalis)

  • Pots or trays filled with a sterile soil mix

  • Solvent for dissolving compounds (e.g., acetone, DMSO)

  • Surfactant

  • Spray chamber or backpack sprayer

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent. For application, dilute the stock solutions with water to the desired concentrations, adding a surfactant as recommended.

  • Sowing: Fill pots or trays with the soil mixture and sow the weed seeds at a uniform depth.

  • Herbicide Application: Apply the prepared herbicide solutions evenly to the soil surface using a spray chamber or backpack sprayer. Include a negative control (solvent and surfactant in water) and a positive control (a commercial herbicide).

  • Incubation: Place the treated pots or trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the percentage of weed control compared to the negative control. Plant vigor and injury symptoms should also be recorded.

  • Data Analysis: Calculate the percentage of inhibition for each treatment and determine the ED50 (effective dose for 50% inhibition) values if a dose-response study is conducted.

Protocol 2: Post-emergence Herbicidal Activity Assay

This protocol evaluates the efficacy of this compound derivatives on established weeds.

Materials:

  • Same as Protocol 1

  • Weed seedlings at the 2-4 leaf stage

Procedure:

  • Plant Preparation: Sow weed seeds in pots or trays and grow them in a greenhouse or growth chamber until they reach the 2-4 leaf stage.

  • Compound Preparation: Prepare the herbicide solutions as described in Protocol 1.

  • Herbicide Application: Uniformly spray the herbicide solutions onto the foliage of the weed seedlings. Ensure complete coverage. Include negative and positive controls.

  • Incubation: Return the treated plants to the growth chamber or greenhouse.

  • Data Collection: After a specified period (e.g., 7, 14, and 21 days), visually assess the percentage of weed control, plant injury symptoms (e.g., chlorosis, necrosis, stunting), and plant mortality.

  • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, and measure the fresh and dry weights to quantify the reduction in biomass.

  • Data Analysis: Analyze the data to determine the percentage of control and ED50 values.

Protocol 3: Phytotoxicity (Crop Safety) Assay

This protocol is used to assess the potential damage of this compound herbicides to crop plants.

Materials:

  • Test this compound compounds

  • Crop seeds or seedlings (e.g., wheat, maize, soybean)

  • Pots or trays with sterile soil mix

  • Other materials as listed in Protocol 1

Procedure:

  • Planting: Sow crop seeds or transplant seedlings into pots.

  • Application: Apply the test compounds at different concentrations (including 1x and 2x the proposed field rate) at the appropriate growth stage (pre-emergence or post-emergence) as described in the protocols above.

  • Incubation: Grow the plants under optimal conditions in a greenhouse or growth chamber.

  • Data Collection: Regularly observe the plants for any signs of phytotoxicity, such as stunting, discoloration, malformation, or reduced growth. Use a rating scale (e.g., 0 = no injury, 100 = complete kill) to quantify the damage.

  • Yield Assessment: For long-term studies, measure the final crop yield (e.g., grain weight, fruit number).

  • Data Analysis: Compare the growth and yield of treated plants with untreated control plants to determine the selectivity and safety of the this compound derivatives.

Synthesis and Formulation

General Synthesis of Herbicidal Benzoxazinones

Many herbicidal this compound derivatives are synthesized through multi-step chemical reactions. For example, isoindoline-1,3-dione substituted benzoxazinones can be prepared by reacting a substituted 2-aminophenol (B121084) with an appropriate anhydride, followed by cyclization and further functionalization.[7][8] The synthesis of sulfur analogs, such as 1,4-benzothiazinones, has also been explored to enhance herbicidal activity.[10]

Formulation Considerations

For practical application, this compound-based herbicides need to be formulated to ensure stability, solubility, and effective delivery to the target weeds. Common formulation types include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier.

  • Wettable Powders (WP): The active ingredient is mixed with a fine inert carrier and a wetting agent.

  • Granules (G): The active ingredient is incorporated into a granular carrier.

The choice of formulation depends on the physicochemical properties of the active ingredient and the intended application method (e.g., pre-emergence soil application or post-emergence foliar spray).

Conclusion

Benzoxazinones represent a promising class of compounds for the development of novel herbicides. Their diverse chemical structures and mechanisms of action offer opportunities for creating effective and potentially more environmentally benign weed management solutions. The protocols and data presented in this document provide a foundation for researchers to explore the herbicidal potential of benzoxazinones and to develop new active ingredients for crop protection.

References

Application Notes & Protocols: Development of Benzoxazinone-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of benzoxazinone-based antifungal agents, including their synthesis, mechanism of action, and structure-activity relationships. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Introduction

This compound derivatives have emerged as a promising class of compounds in the search for novel antifungal agents.[1] These heterocyclic compounds have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and analgesic properties.[1][2] The core this compound scaffold offers a versatile platform for chemical modification, allowing for the optimization of antifungal potency and selectivity. This document outlines the current state of research on this compound-based antifungals, with a focus on their development and evaluation.

Mechanism of Action

The primary mechanism of action for many this compound-based antifungal agents involves the inhibition of key enzymes essential for fungal cell wall integrity. The fungal cell wall, which is absent in mammalian cells, is a critical structure for fungal survival, making it an attractive target for antifungal drug development.[3] Key enzymatic targets for this compound derivatives include:

  • Chitin (B13524) Synthase (CHS): This enzyme is responsible for the synthesis of chitin, a major component of the fungal cell wall.[4] Inhibition of chitin synthase disrupts cell wall formation, leading to osmotic instability and fungal cell death.[4][5] Several spiro[benzoxazine-piperidin]-one derivatives have been identified as potent chitin synthase inhibitors.[5]

  • β-1,3-Glucan Synthase: This enzyme synthesizes β-1,3-glucan, another crucial polysaccharide in the fungal cell wall.[6] Inhibition of this enzyme weakens the cell wall, resulting in fungicidal activity.[7] While direct inhibition by benzoxazinones is still under investigation, targeting this pathway remains a viable strategy for developing synergistic antifungal therapies.

The inhibition of these enzymes offers a selective advantage, as they are unique to fungi, potentially leading to antifungal agents with fewer side effects in humans.

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity of various this compound derivatives against a range of pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) in µg/mL.

Table 1: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives Containing an Acylhydrazone Moiety [8][9][10]

CompoundGibberella zeae (EC₅₀ µg/mL)Pellicularia sasakii (EC₅₀ µg/mL)Phytophthora infestans (EC₅₀ µg/mL)Capsicum wilt (EC₅₀ µg/mL)
5e --26.77-
5l 20.06>50>50>50
5o 23.17>50>50>50
5p >50>50>5026.76
5q >5026.66>50>50
5r >50>5015.37>50
Hymexazol (Control) 40.5132.7718.35>50
Carbendazim (Control) --34.41-

Table 2: Antifungal Activity of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives [11][12]

CompoundFungal StrainConcentration (mg/L)Mycelial Growth Inhibition (%)
4a Botrytis cinerea200100
Phythophtora cactorum200100
Rhizoctonia solani200100
Rhizoctonia solani100100
4g Botrytis cinerea200100
Phythophtora cactorum200100
Rhizoctonia solani200100
6 Botrytis cinerea200100
Phythophtora cactorum200100
Phythophtora cactorum2072
Rhizoctonia solani200100
Fusarium culmorum100100
Phythophtora cactorum100100
Rhizoctonia solani100100

Table 3: Chitin Synthase Inhibitory Activity of Spiro[benzoxazine-piperidin]-one Derivatives [5]

CompoundChitin Synthase Inhibition (IC₅₀ mM)
9a 0.14
9o 0.11
9s 0.10
9t 0.16
Polyoxin B (Control) 0.10 - 0.16 (approx.)

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Benzoxazin-3-one Derivatives

This protocol describes a general method for the synthesis of 1,4-benzoxazin-3-one derivatives, which can be adapted for various substitutions.[2][8][13]

Materials:

Procedure:

  • Synthesis of 2H-1,4-benzoxazin-3(4H)-one:

    • Dissolve substituted 2-aminophenol and K₂CO₃ in acetone.

    • Add chloroacetyl chloride dropwise at room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetohydrazide:

    • Reflux the synthesized this compound with hydrazine hydrate in ethanol for 8-12 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the hydrazide derivative.

  • Synthesis of Acylhydrazone Derivatives:

    • Dissolve the acetohydrazide derivative and a substituted aromatic aldehyde in ethanol.

    • Add a catalytic amount of glacial acetic acid and reflux for 2-4 hours.

    • Cool the reaction mixture, filter the resulting solid, and recrystallize from ethanol to obtain the final acylhydrazone derivative.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details the procedure for evaluating the in vitro antifungal activity of synthesized compounds against various phytopathogenic fungi.[8][11]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Synthesized this compound compounds

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave.

  • While the PDA is still molten, add the appropriate volume of the stock solution to achieve the desired final concentration. Also prepare a control plate with DMSO only.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of the test fungus.

  • Incubate the plates at 25-28°C for 48-72 hours, or until the mycelial growth in the control plate has reached a significant size.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.

  • Determine the EC₅₀ value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.

Protocol 3: Chitin Synthase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound derivatives against chitin synthase.[5]

Materials:

  • Chitin synthase enzyme preparation (e.g., from Saccharomyces cerevisiae)

  • UDP-[¹⁴C]GlcNAc (radiolabeled substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, chitin synthase enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding UDP-[¹⁴C]GlcNAc.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction by adding an excess of cold 10% trichloroacetic acid (TCA).

  • Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled chitin.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts in the development of this compound-based antifungal agents.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 2-Aminophenol 2-Aminophenol Benzoxazinone_Core Benzoxazinone_Core 2-Aminophenol->Benzoxazinone_Core Cyclization Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Benzoxazinone_Core Acetohydrazide_Derivative Acetohydrazide_Derivative Benzoxazinone_Core->Acetohydrazide_Derivative Hydrazinolysis Acylhydrazone_Derivative Acylhydrazone_Derivative Acetohydrazide_Derivative->Acylhydrazone_Derivative Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Acylhydrazone_Derivative Antifungal_Screening_Workflow Synthesized_Compounds Synthesized_Compounds In_Vitro_Assay In_Vitro_Assay Synthesized_Compounds->In_Vitro_Assay Mycelial Growth Inhibition Data_Analysis Data_Analysis In_Vitro_Assay->Data_Analysis Calculate EC50/MIC Lead_Identification Lead_Identification Data_Analysis->Lead_Identification Identify Potent Compounds Further_Optimization Further_Optimization Lead_Identification->Further_Optimization SAR Studies Chitin_Synthase_Inhibition_Pathway Benzoxazinone_Derivative Benzoxazinone_Derivative Chitin_Synthase Chitin_Synthase Benzoxazinone_Derivative->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin UDP_GlcNAc UDP_GlcNAc UDP_GlcNAc->Chitin_Synthase Fungal_Cell_Wall Fungal_Cell_Wall Chitin->Fungal_Cell_Wall

References

In Vitro Assays for Testing Benzoxazinone Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays used to evaluate the efficacy of benzoxazinone derivatives. This document includes detailed experimental protocols for key assays, a summary of quantitative data for various this compound compounds, and visual representations of the primary signaling pathways involved in their mechanism of action.

Introduction to the Biological Activities of Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, and antimicrobial effects.[1] The versatility of the this compound scaffold allows for chemical modifications that can modulate their potency and selectivity, making them promising candidates for drug development.

Anticancer Activity: this compound derivatives have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][3] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways essential for cancer cell growth and survival.[2][4]

Anti-inflammatory Activity: Several this compound derivatives exhibit potent anti-inflammatory properties. This is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][6]

Antimicrobial Activity: The this compound core is also a feature of compounds with significant antibacterial and antifungal properties.[7][8] These compounds can inhibit microbial growth and, in some cases, exhibit bactericidal or fungicidal activity against a variety of pathogenic microorganisms.[7]

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro efficacy of various this compound derivatives, presenting quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound/DerivativeCell LineAssayIC50 (µM)Reference
2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-oneHeLaMTTNot specified[2]
7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones (3a, 3c, 3k)HeLaMTT% inhibition: 28.54-44.67[9]
1,4-benzoxazinone-linked 1,2,3-triazole (14b)A549 (Lung)CCK-87.59 ± 0.31[4]
1,4-benzoxazinone-linked 1,2,3-triazole (14c)A549 (Lung)CCK-818.52 ± 0.59[4]
1,4-benzoxazinone derivative (7)HepG2 (Liver)Cytotoxicity Assay4.07 ± 0.09[4]
2H-benzo[b][10]oxazin-3(4H)-one derivative (5a)Hep-G2MTT3.12 µg/mL[11]
2H-benzo[b][10]oxazin-3(4H)-one derivative (6a)Hep-G2MTT3.12 µg/mL[11]
2H-benzo[b][10]oxazin-3(4H)-one derivative (8a)Hep-G2MTT3.12 µg/mL[11]
5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivative (C3)KATO III (Gastric)Antiproliferative AssayGI50: 84.76 nM[12]
5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivative (C3)SNU-5 (Gastric)Antiproliferative AssayGI50: 48.26 nM[12]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of this compound Derivatives (IC50 in µM)

Compound/DerivativeTarget/AssayIC50 (µM)Reference
2-phenyl-4H-3,1-benzoxazin-4-ones (1-18)α-chymotrypsin6.5 - 341.1[10]
1,4-benzoxazine derivative (3e)COX-20.57-0.72[13]
1,4-benzoxazine derivative (3f)COX-20.57-0.72[13]
1,4-benzoxazine derivative (3r)COX-20.57-0.72[13]
1,4-benzoxazine derivative (3s)COX-20.57-0.72[13]
Benzoxazolone derivative (3d)IL-6 production5.43 ± 0.51[14]
Benzoxazolone derivative (3g)IL-6 production5.09 ± 0.88[14]
5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivative (C3)EGFR37.24 nM[12]
5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivative (C3)HER245.83 nM[12]

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1,4-benzoxazin-2-one derivative (1c)M. tuberculosis (resistant strains)Low MIC values[15]
1,4-benzoxazin-2-one derivative (5j)M. tuberculosis (resistant strains)Low MIC values[15]
Isoniazid analogue derivative (8a)M. tuberculosis H37Ra0.125-0.250[15]
6H-1,2-oxazin-6-one derivatives (1, 2, 3, 4, 6, 8)MRSA3.125 - 200[16]
2H-benzo[b][10]oxazin-3(4H)-one derivative (13a)Candida strainsGM: 28.5[11]
2H-benzo[b][10]oxazin-3(4H)-one derivative (14a)Candida strainsGM: 47.2[11]
2H-benzo[b][10]oxazin-3(4H)-one derivative (17a)Candida strainsGM: 50.7[11]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound derivatives.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[2][17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[8]

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound derivatives in a 96-well plate as described for the MTT assay.

  • Culture Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.[19]

  • LDH Reaction: Transfer 10-50 µL of the cell-free supernatant to a new 96-well plate.[19] Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[19]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Anti-inflammatory Activity Assays

This assay determines the ability of this compound derivatives to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.[10]

Protocol:

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), hemin, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the this compound test compounds.[10]

  • Reaction Setup: In a 96-well plate, add the assay buffer, hemin, and the COX enzyme.

  • Inhibitor Addition: Add the this compound derivative at various concentrations. For the control (100% activity), add the vehicle.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[10]

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate (TMPD) followed by arachidonic acid.[10]

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm using a microplate reader.[10]

This assay evaluates the inhibitory effect of this compound derivatives on lipoxygenase activity.

Principle: LOX catalyzes the oxidation of linoleic acid, which can be monitored by measuring the increase in absorbance at 234 nm due to the formation of a conjugated diene.

Protocol:

  • Reagent Preparation: Prepare a 0.2 M borate (B1201080) buffer (pH 9.0), a solution of soybean lipoxygenase, and a linoleic acid substrate solution.

  • Enzyme-Inhibitor Incubation: In a cuvette, incubate the lipoxygenase enzyme with the this compound derivative for 3 minutes in the borate buffer.[20]

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.[20]

  • Absorbance Measurement: Monitor the change in absorbance at 234 nm for 3 minutes at 25°C.[20]

Antimicrobial Activity Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] The broth microdilution method is a common technique for determining MIC.[11]

Protocol:

  • Preparation of Antimicrobial Dilutions: Perform a 2-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[19]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

  • Inoculation: Inoculate each well containing the antimicrobial dilution with the prepared inoculum.[19] Include a growth control (no antimicrobial) and a sterility control (no microorganisms).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the this compound derivative at which there is no visible turbidity.[19]

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium.

  • Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the this compound derivative that results in a ≥99.9% reduction in the initial inoculum count.

Antioxidant Activity Assay

This assay measures the ability of this compound derivatives to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[1]

  • Reaction Mixture: In a 96-well plate, add various concentrations of the this compound derivative to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the evaluation of this compound efficacy.

cluster_0 Anticancer Assay Workflow cluster_1 Viability/Cytotoxicity Measurement start Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt ldh Collect Supernatant for LDH Assay incubate->ldh solubilize Add Solubilizer (DMSO) mtt->solubilize read_ldh Read Absorbance (490nm) ldh->read_ldh read_mtt Read Absorbance (570nm) solubilize->read_mtt analyze Data Analysis (IC50 Calculation) read_mtt->analyze read_ldh->analyze

Workflow for in vitro anticancer assays.

cluster_0 NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus transcription Gene Transcription (Pro-inflammatory Genes) nucleus->transcription Translocation This compound This compound This compound->ikk Inhibition

Inhibition of the NF-κB signaling pathway.

cluster_0 Nrf2-HO-1 Signaling Pathway stress Oxidative Stress keap1 Keap1 stress->keap1 inactivation nrf2 Nrf2 ub Ubiquitination & Degradation keap1->ub promotes nrf2->keap1 nrf2->ub nrf2_active Active Nrf2 nrf2->nrf2_active dissociation nucleus Nucleus nrf2_active->nucleus translocation are ARE (Antioxidant Response Element) nucleus->are ho1 HO-1 & other Antioxidant Genes are->ho1 activates This compound This compound This compound->keap1 Modulation?

Activation of the Nrf2-HO-1 pathway.

cluster_0 EGFR/HER2 Signaling Pathway ligand Growth Factor (e.g., EGF) egfr EGFR/HER2 Receptor Tyrosine Kinase ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer pi3k PI3K/Akt Pathway dimer->pi3k ras Ras/MAPK Pathway dimer->ras survival Cell Survival pi3k->survival proliferation Cell Proliferation ras->proliferation This compound This compound This compound->egfr Inhibition

Inhibition of EGFR/HER2 signaling.

References

Application Notes and Protocols for Evaluating Benzoxazinone Pharmacology in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the pharmacological evaluation of benzoxazinone derivatives. Detailed protocols for key in vivo experiments are provided to ensure methodological consistency and data reproducibility.

I. Introduction to Benzoxazinones and their Pharmacological Potential

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1] These activities include anti-inflammatory, analgesic, anti-cancer, and metabolic regulatory effects.[2][3] Preclinical evaluation in relevant animal models is a critical step in the development of this compound-based therapeutics. This document outlines the common animal models and experimental protocols used to assess the pharmacokinetic, pharmacodynamic, and toxicological profiles of these compounds.

II. Animal Models in this compound Research

The most commonly used animal models for evaluating the pharmacology of benzoxazinones are rodents, primarily mice and rats. Specific strains are often chosen based on the therapeutic target and disease model.

  • Mice: Swiss albino, BALB/c, and C57BL/6 strains are frequently used for general pharmacokinetic, pharmacodynamic, and acute toxicity studies.[4][5] For specific disease models, transgenic or induced models are employed, such as:

    • db/db mice: A model of type 2 diabetes and obesity, useful for evaluating this compound PPARγ agonists.[6][7]

    • Diet-induced obese (DIO) mice: A model for studying obesity and metabolic syndrome, relevant for assessing NPY Y5 receptor antagonists.[8]

  • Rats: Wistar and Sprague-Dawley rats are commonly used for pharmacokinetic, metabolic, and toxicity studies due to their larger size, which facilitates surgical procedures and blood sampling.[8][9] They are also used in inflammatory and pain models.

III. Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo evaluation of this compound derivatives.

Table 1: Pharmacokinetic Parameters of this compound Derivatives in Rodents (Oral Administration)
CompoundAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
EfavirenzRat56~10003.50 ± 0.553.51 ± 0.7940-45[10]
Compound 13dRat20123.50 ± 21.76 (AUC)---[11]
rac-H-2Mouse30~15000.25-11-2-[4]

Note: Data for specific this compound derivatives is limited in publicly available literature. The table includes data from a this compound-containing drug (Efavirenz) and other relevant compounds to provide a general pharmacokinetic profile.

Table 2: Pharmacodynamic Activity of this compound Derivatives in Rodents
Compound/DerivativeAnimal ModelAssayDose (mg/kg)Activity (% Inhibition/Protection or Effect)Reference
This compound-diclofenac hybrid (3d)RatCarrageenan-induced paw edema-62.61% inhibition[2]
Quinazolinone derivative 1RatCarrageenan-induced paw edema2061.75% inhibition
Quinazolinone derivative 1RatCarrageenan-induced paw edema4071.73% inhibition
Quinazolinone derivative 2RatCarrageenan-induced paw edema2069.52% inhibition
Quinazolinone derivative 2RatCarrageenan-induced paw edema4083.55% inhibition
This compound-diclofenac hybrid (3d)MouseAcetic acid-induced writhing-62.36% protection[2]
Quinazolinone derivativesMouseAcetic acid-induced writhing-74.67-83.80% protection[9]
PPARγ agonist (COOH)db/db MouseGlucose reduction30Reduced blood glucose from 27 mM to 10 mM[6]
NPY Y5 antagonist (CGP 71683A)RatFood intake reduction (fasted)1-100 (i.p.)Dose-dependent inhibition
NPY Y5 antagonist (5p)RodentFood intake reduction-Displayed in vivo activity[2]
Table 3: Acute Oral Toxicity of this compound and Related Derivatives in Rodents
Compound/DerivativeAnimal ModelLD50 (mg/kg)Toxicity ClassReference
2-phenyl-4H-3,1-benzoxazin-4-oneRat2.002 (mol/kg)-[1]
2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-oneRat2.143 (mol/kg)-[1]
Royleanone Derivative 1-10004
SimazineRat> 5000IV

IV. Experimental Protocols

A. Oral Gavage Administration in Rodents

This protocol describes the standard procedure for oral administration of test compounds.

Materials:

  • Appropriate-sized gavage needles (flexible or rigid with a ball tip).

  • Syringes.

  • Animal balance.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, corn oil).

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and 10-20 mL/kg for rats).

  • Restraint:

    • Mouse: Gently restrain the mouse by scruffing the neck and back to immobilize the head.

    • Rat: Hold the rat firmly by the shoulders, supporting the body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.

    • With the animal in a vertical position, gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal will typically swallow as the needle reaches the esophagus. Gently advance the needle into the esophagus to the pre-measured depth. Do not force the needle if resistance is met.

  • Compound Administration: Slowly administer the test compound.

  • Post-Administration Monitoring: After removing the needle, return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose, for at least 10-15 minutes.

B. Blood Sampling for Pharmacokinetic Analysis

This protocol outlines common methods for serial blood collection in rodents.

Materials:

  • Restrainers (for conscious sampling).

  • Anesthetics (for terminal or certain non-terminal procedures).

  • Collection tubes (e.g., EDTA or heparin-coated).

  • Lancets or needles.

  • Capillary tubes.

Common Sampling Sites:

  • Saphenous Vein (Mouse/Rat): Suitable for collecting small, serial blood samples. The area around the vein on the lateral side of the hind leg is shaved, and the vein is punctured with a small needle or lancet.

  • Tail Vein (Mouse/Rat): A common site for small volume serial sampling. The tail is often warmed to dilate the vein.

  • Submandibular Vein (Mouse/Rat): Allows for rapid collection of a moderate volume of blood.

  • Retro-orbital Sinus (Mouse/Rat): Typically a terminal procedure performed under anesthesia, yielding a larger blood volume.

  • Cardiac Puncture (Mouse/Rat): A terminal procedure under deep anesthesia to collect the maximum blood volume.

Procedure (General):

  • Properly restrain or anesthetize the animal.

  • Prepare the sampling site (e.g., shaving, warming).

  • Puncture the vessel with a sterile needle or lancet.

  • Collect the blood into an appropriate collection tube.

  • Apply gentle pressure to the site to stop the bleeding.

  • Process the blood as required (e.g., centrifuge to separate plasma).

C. Tissue Harvesting for Pharmacodynamic and Toxicological Analysis

This protocol describes the general procedure for collecting organs for further analysis.

Materials:

  • Surgical instruments (scissors, forceps, scalpels).

  • Anesthetics.

  • Perfusion solutions (e.g., saline, paraformaldehyde).

  • Cryovials or formalin-filled containers.

  • Liquid nitrogen or dry ice.

Procedure:

  • Euthanasia: Euthanize the animal using an approved method (e.g., CO2 inhalation followed by cervical dislocation or deep anesthesia followed by perfusion).

  • Perfusion (Optional): For histological analysis, perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde) to clear the blood from the organs and preserve tissue architecture.

  • Dissection: Open the abdominal and thoracic cavities using sterile surgical instruments.

  • Organ Collection: Carefully excise the organs of interest (e.g., liver, kidneys, spleen, brain, tumor).

  • Processing:

    • For biochemical analysis (e.g., protein or RNA extraction), snap-freeze the tissues in liquid nitrogen and store them at -80°C.

    • For histological analysis, place the tissues in 10% neutral buffered formalin for fixation.

  • Labeling: Properly label all samples with animal ID, date, and tissue type.

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives.

PPARgamma_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARg This compound->PPARg Binds & Activates PPARg_RXR_inactive PPARγ/RXR (inactive) PPARg->PPARg_RXR_inactive Heterodimerizes with RXR RXR RXR->PPARg_RXR_inactive PPARg_RXR_active PPARγ/RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Ligand Binding PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Promotes Transcription Metabolic_Regulation Adipogenesis & Glucose Homeostasis Target_Genes->Metabolic_Regulation

Caption: PPARγ signaling pathway activated by a this compound agonist.

cMyc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm/Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling_Cascade Activates cMyc c-Myc Signaling_Cascade->cMyc Upregulates cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max E_box E-box cMyc_Max->E_box Binds to Target_Gene_Expression Target Gene Expression E_box->Target_Gene_Expression Promotes Transcription Cell_Proliferation Cell Proliferation & Growth Target_Gene_Expression->Cell_Proliferation This compound This compound (Antagonist) This compound->cMyc_Max Inhibits Binding NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds to This compound This compound (Antagonist) This compound->Y5R Blocks G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Food_Intake Increased Food Intake cAMP->Food_Intake Leads to Benzoxazinone_Pharmacology_Workflow cluster_PK Pharmacokinetic (PK) Studies cluster_PD Pharmacodynamic (PD) Studies cluster_Tox Toxicity Studies A Dosing (Oral/IV) B Serial Blood Sampling A->B C LC-MS/MS Analysis B->C D PK Parameter Calculation (Cmax, Tmax, t1/2, AUC) C->D E Disease Model Induction (e.g., Inflammation, Diabetes) F This compound Treatment E->F G Efficacy Assessment (e.g., Paw Edema, Blood Glucose) F->G H Tissue Harvesting for Biomarker Analysis F->H I Acute/Sub-chronic Dosing J Clinical Observation I->J K Blood Chemistry & Hematology I->K L Histopathology of Organs I->L

References

Application Notes & Protocols for the Spectroscopic Characterization of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoxazinone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] Their scaffold is a key building block in medicinal chemistry and drug discovery.[2][4] Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships and ensuring the purity of synthesized compounds. This document provides detailed application notes and experimental protocols for the characterization of this compound compounds using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound derivatives. ¹H NMR provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns, which helps to define the substitution pattern on the aromatic ring and the nature of substituents at various positions.[5][6] ¹³C NMR spectroscopy is used to identify the number and type of carbon atoms, with characteristic signals for the carbonyl carbon of the oxazinone ring and other carbons in the heterocyclic and aromatic systems.[4][6] The combination of ¹H, ¹³C, and 2D NMR techniques (like COSY and HSQC) allows for the complete assignment of the molecular structure.[2]

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shifts for this compound derivatives dissolved in common deuterated solvents like DMSO-d₆ or CDCl₃.

Compound Type / Protons & Carbons¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference(s)
2-methyl-7-nitro-4H-3,1-benzoxazin-4-one [4][5]
> CH ₃ at C22.2 (s)25.38[4]
> Aromatic H 7.95 - 9.28133.0 - 168.0[4][5]
> C =O at C4-169.67[4]
2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one [7][8]
> CH4.90 (s)-[7]
> Aromatic H 7.38 - 8.82 (m)-[7]
Oxazine Ring Protons (General) [9]
> Ar-CH ₂-N~4.68-[9]
> O-CH ₂-N~5.31-[9]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Weigh approximately 5-10 mg of the purified this compound compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently vortex to ensure the sample is fully dissolved.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[4][5]

  • Acquire standard 1D spectra for both ¹H and ¹³C. If required, perform 2D NMR experiments (COSY, HSQC, HMBC) for more complex structures.

  • Data Processing: Process the acquired Free Induction Decay (FID) data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and ¹³C.

  • Integrate the proton signals and assign the chemical shifts for all relevant peaks.

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound molecules. The most prominent and diagnostic absorption band is typically the strong carbonyl (C=O) stretch of the lactone or amide group within the oxazinone ring.[7][8] Other important signals include the C-O-C stretching vibrations of the ether linkage in the ring and various C=C and C-H vibrations associated with the aromatic system.[10] The presence or absence of these characteristic peaks can quickly confirm the formation of the this compound core.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupCharacteristic Absorption Range (cm⁻¹)DescriptionReference(s)
C=O Stretch (Lactone/Amide)1640 - 1770Strong, sharp peak[7][8]
C=C Stretch (Aromatic)1450 - 1600Multiple medium to sharp peaks[10]
C-O-C Stretch (Asymmetric)1230 - 1240Strong peak[10][11]
C-O-C Stretch (Symmetric)1020 - 1030Strong peak[10]
Benzene ring with oxazine~920Confirms fused ring structure[10]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption peaks and correlate them with known functional groups to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The fused aromatic and heterocyclic rings form a chromophore that absorbs light in the UV or visible region. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure and can be influenced by the solvent and the nature of substituents on the this compound core.[12][13] This technique is particularly useful for quantitative analysis and for studying interactions with other molecules.

Data Presentation: UV-Vis Absorption Maxima

Compound ClassSolventλmax (nm)Reference(s)
Benzoxazine (Bz) monomerEthanol (EtOH)~250, ~350[12]
Benzoxazine (Bz) monomerDimethylformamide (DMF)~260, ~360[12]
2-(p-fluorophenyl)-4H-3,1-benzoxazin-4-oneNot specified~280, ~320[14]
2-(2'-hydroxyphenyl) benzoxazolesEthanol336 - 374[13]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a stock solution of the this compound compound of a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., ethanol, methanol (B129727), or acetonitrile).

  • From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference (blank).

  • Fill a second cuvette with the prepared dilute sample solution.

  • Place both cuvettes in the spectrophotometer.

  • Scan the sample over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an essential technique for determining the molecular weight of this compound compounds and providing structural information through fragmentation analysis.[15] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.[15][16] The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular formula, while the fragmentation pattern provides valuable clues about the compound's structure, often revealing the loss of small molecules like CO or side chains, which helps in confirming the identity of the synthesized compound.[17]

Data Presentation: Mass Spectrometry Data

Compound ClassIonization MethodKey Fragments (m/z)DescriptionReference(s)
DIBOA-glc derivativeESI-MS/MS384 [M-H]⁻Molecular Ion[17]
Loss of 42Indicates an acetyl group[17]
Loss of 162Indicates a hexose (B10828440) (glucose) moiety[17]
1,4-benzoxazin-3-onesGLC-MS (as TMS derivatives)VariesUsed for separation and identification of multiple derivatives in maize extracts[15]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation (LC):

    • Use a suitable HPLC column, such as a C18 column.[18]

    • Set a mobile phase, often a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[18]

    • Inject the sample into the LC system.

  • Mass Spectrometric Detection (MS):

    • The eluent from the LC column is directed into the mass spectrometer source.

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.[18]

    • Acquire mass spectra over a relevant m/z range (e.g., 100-800).

    • If desired, perform MS/MS experiments on the parent ion to obtain fragmentation data for structural confirmation.

  • Data Analysis: Identify the peak corresponding to the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.

G General Workflow for this compound Synthesis & Characterization start Starting Materials (e.g., Anthranilic Acid, Acyl Chloride) synthesis Chemical Synthesis (e.g., Condensation) start->synthesis cyclization Cyclization (Ring Closure) synthesis->cyclization crude Crude Product cyclization->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification pure Pure this compound purification->pure char Spectroscopic Characterization pure->char nmr NMR (¹H, ¹³C) char->nmr ir IR char->ir ms MS char->ms uv UV-Vis char->uv final Structurally Confirmed Compound nmr->final ir->final ms->final uv->final

Caption: Workflow for this compound synthesis and characterization.

Hypothetical Signaling Pathway Activation

This compound derivatives have been reported to possess antioxidant properties, potentially mediated through the Nrf2/HO-1 signaling pathway.[19] The diagram below illustrates this proposed mechanism of action.

G Hypothetical Nrf2/HO-1 Pathway Activation by Benzoxazinones cluster_0 Nuclear Events stress Oxidative Stress bzd This compound Derivative stress->bzd Induces keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus are ARE (Antioxidant Response Element) bzd->keap1_nrf2 Inhibits Keap1 nrf2->nucleus Translocation genes Transcription of Cytoprotective Genes (e.g., HO-1) are->genes Binding & Activation response Antioxidant & Anti-inflammatory Response genes->response

Caption: Proposed activation of the Nrf2/HO-1 antioxidant pathway.

References

Chromatographic Separation of Benzoxazinone Isomers: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them promising candidates in drug discovery and development.[1] As with many pharmacologically active molecules, the specific three-dimensional arrangement of atoms, or stereochemistry, can significantly impact their therapeutic effects and toxicological profiles. Consequently, the ability to separate and quantify different isomers of benzoxazinone derivatives is critical for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the chromatographic separation of this compound isomers, including both achiral and chiral methodologies.

Application Note 1: Reversed-Phase HPLC for the Separation of this compound Diastereomers and Regioisomers

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation of various this compound derivatives. This method is particularly useful for analyzing complex mixtures and isolating specific isomers for further characterization.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample containing This compound isomers dissolve Dissolve in Methanol/Water (50:50) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter injection Inject Sample filter->injection hplc HPLC System hplc->injection column C18 Reversed-Phase Column injection->column separation Gradient Elution column->separation detection UV or MS Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Identify and Quantify Isomers chromatogram->quantify

Caption: HPLC workflow for this compound isomer analysis.

Protocol: HPLC Separation of this compound Derivatives

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Methanol:Water.

2. Sample Preparation

  • Dissolve the sample containing this compound isomers in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

3. HPLC Method Parameters

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI).

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

4. Data Analysis

  • Identify the peaks corresponding to the different this compound isomers based on their retention times.

  • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Quantitative Data: Retention Times of this compound Derivatives

The following table summarizes the retention times for a variety of this compound derivatives obtained using a method similar to the one described above.[2]

CompoundRetention Time (min)
DIBOA-Glucoside5.8
DIMBOA-Glucoside7.2
DIBOA11.5
HBOA12.1
DIMBOA13.9
HMBOA14.5
BOA16.2
MBOA17.8

DIBOA: 2,4-dihydroxy-1,4-benzoxazin-3-one; DIMBOA: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one; HBOA: 2-hydroxy-1,4-benzoxazin-3-one; HMBOA: 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one; BOA: benzoxazolin-2-one; MBOA: 6-methoxy-benzoxazolin-2-one.

Application Note 2: Chiral HPLC for the Enantioselective Separation of Benzoxazinones

The separation of enantiomers, which are non-superimposable mirror images of each other, is crucial in drug development as they can have different pharmacological and toxicological properties.[3] This application note provides a general protocol for the chiral separation of this compound enantiomers using HPLC with a chiral stationary phase (CSP).

Chiral Separation Strategy

chiral_separation_strategy racemic Racemic Mixture of This compound Enantiomers hplc Chiral HPLC System racemic->hplc csp Chiral Stationary Phase (CSP) hplc->csp Interaction mobile_phase Mobile Phase hplc->mobile_phase Elution enantiomer_R Enantiomer R csp->enantiomer_R Differential Retention enantiomer_S Enantiomer S csp->enantiomer_S Differential Retention mobile_phase->enantiomer_R Elutes Faster/Slower mobile_phase->enantiomer_S Elutes Faster/Slower

Caption: Principle of chiral separation by HPLC.

Protocol: General Method for Chiral HPLC Separation

This protocol provides a starting point for developing a chiral separation method for this compound enantiomers. Optimization of the mobile phase and column selection will be necessary for specific compounds.[4][5]

1. Instrumentation and Materials

  • HPLC System: As described in Application Note 1.

  • Chiral Column: A polysaccharide-based chiral stationary phase is a good starting point (e.g., Chiralpak® IA, IB, IC, or ID).[4]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized. Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be required for acidic or basic compounds, respectively.

2. Sample Preparation

  • Prepare the sample as described in Application Note 1, using the mobile phase as the sample diluent.

3. HPLC Method Parameters

  • Flow Rate: Typically between 0.5 and 1.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a wavelength where the analyte absorbs strongly.

  • Isocratic Elution: Start with a simple mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio of the polar modifier to optimize the separation.

4. Method Development and Optimization

  • Column Screening: If the initial column does not provide separation, screen other types of chiral stationary phases.

  • Mobile Phase Optimization: Vary the ratio of the organic modifier. Small changes can have a significant impact on resolution.

  • Additive Effects: For ionizable benzoxazinones, add a small amount (e.g., 0.1%) of an acidic or basic additive to the mobile phase to improve peak shape and resolution.

  • Temperature Effects: Analyze the sample at different column temperatures to see if it improves the separation.

This compound Biosynthetic Pathway

Understanding the biosynthesis of benzoxazinones can provide context for the types of isomers that may be encountered in natural product extracts or biosynthetic production systems.

benzoxazinone_biosynthesis IGP Indole-3-glycerol phosphate BX1 BX1 IGP->BX1 Indole Indole BX2_5 BX2-BX5 Indole->BX2_5 HBOA HBOA DIBOA DIBOA DIBOA->HBOA spontaneous BX8_9 BX8/BX9 DIBOA->BX8_9 DIBOA_Glc DIBOA-Glc BX6 BX6 DIBOA_Glc->BX6 TRIBOA_Glc TRIBOA-Glc BX7 BX7 TRIBOA_Glc->BX7 DIMBOA_Glc DIMBOA-Glc BX1->Indole BX2_5->DIBOA BX8_9->DIBOA_Glc BX6->TRIBOA_Glc BX7->DIMBOA_Glc

Caption: Simplified biosynthetic pathway of benzoxazinones.

The chromatographic methods outlined in these application notes provide a solid foundation for the separation and analysis of this compound isomers. The reversed-phase HPLC protocol is effective for separating diastereomers and regioisomers, while the general chiral HPLC method offers a starting point for the more challenging task of enantiomer resolution. Successful implementation of these protocols will enable researchers to accurately characterize this compound-based drug candidates, leading to a better understanding of their structure-activity relationships and facilitating their development into safe and effective therapeutics.

References

Troubleshooting & Optimization

Improving the yield of benzoxazinone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing benzoxazinone synthesis reactions. The guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the starting material used for the synthesis of the this compound core.

Route 1: Synthesis from Anthranilic Acid Derivatives

This is one of the most traditional and widely used methods for constructing the this compound ring.

Q1: My reaction of anthranilic acid with an acyl chloride is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in this reaction are often due to incomplete reaction or the formation of side products. Here are some common causes and troubleshooting steps:

  • Insufficient Acylating Agent: Classically, this reaction requires at least two equivalents of the acyl chloride. The first equivalent acylates the amino group, and the second activates the carboxylic acid for cyclization. Using only one equivalent can lead to yields as low as 30-40%.[1]

  • Reaction Conditions: The choice of base and solvent is critical. Pyridine (B92270) is commonly used as both a base and a solvent. Ensure it is dry, as water can hydrolyze the acyl chloride and the this compound product.

  • Purity of Starting Materials: Impurities in the anthranilic acid or acyl chloride can interfere with the reaction. Ensure your starting materials are pure.

  • Alternative Cyclizing Agents: Instead of excess acyl chloride, you can use a dedicated cyclizing agent after the initial N-acylation. Reagents like acetic anhydride (B1165640) or cyanuric chloride can be effective.[2][3]

Q2: I am observing the formation of a dihydro-benzoxazinone side product. How can I prevent this?

A2: The formation of 1,2-dihydro-4H-benzoxazine-4-ones is a common issue, particularly when reacting anthranilic acids with orthoesters.[4]

  • Substituent Effects: Electron-withdrawing groups on the anthranilic acid ring tend to favor the formation of the dihydro intermediate. Conversely, electron-donating groups promote the desired this compound.[4]

  • Reaction Time and Temperature: In some cases, the dihydro compound is an intermediate. Increasing the reaction time or temperature might facilitate the elimination of alcohol to form the final product.[4]

  • Choice of Orthoester: The structure of the orthoester can influence the outcome. For example, using triethyl orthobutyrate is more likely to yield an inseparable mixture of the this compound and the dihydro product compared to triethyl orthobenzoate.[4]

Q3: My purification on a silica (B1680970) gel column is leading to product decomposition. What are the best practices for purification?

A3: Benzoxazinones can be susceptible to hydrolysis on silica gel, leading to diminished yields.[4]

  • Minimize Contact Time: Run the column as quickly as possible.

  • Solvent System: Use a less polar solvent system if possible to speed up elution.

  • Alternative Purification Methods: Consider recrystallization as an alternative to column chromatography. If chromatography is necessary, using a less acidic stationary phase like neutral alumina (B75360) might be beneficial. High-performance liquid chromatography (HPLC) with a C8 or C18 column can also be an effective purification method.[5]

Route 2: Synthesis from Isatoic Anhydride

Isatoic anhydride is a versatile and reactive starting material for this compound synthesis.

Q1: What are the advantages of using isatoic anhydride over anthranilic acid?

A1: Using isatoic anhydride can offer several advantages:

  • Stoichiometry: The reaction with an acylating agent (like a carboxylic acid anhydride or acyl chloride) can be performed in approximately stoichiometric amounts, avoiding the need for a large excess of the acylating agent. This simplifies purification by reducing the amount of carboxylic acid byproduct.[1][6]

  • High Yields: This method can produce high yields of 2-substituted-4H-3,1-benzoxazine-4-ones.[1]

  • Versatility: Isatoic anhydride's reactive ester carbonyl and amide units make it a valuable precursor for a variety of heterocyclic compounds.[4]

Q2: My reaction with isatoic anhydride is not going to completion. What should I check?

A2: Incomplete conversion can be due to several factors:

  • Purity of Isatoic Anhydride: While some methods work with technical grade isatoic anhydride, using recrystallized material can improve results, especially in removing colored impurities.[7]

  • Catalyst/Base: A tertiary amine, such as pyridine or an N-alkyl imidazole (B134444), is typically required. Ensure the base is fresh and dry. N-alkyl imidazoles have been shown to be effective even with technical grade isatoic anhydride.[7]

  • Temperature: The reaction temperature can influence the rate and completeness. Heating is often required, with typical ranges between 80-115°C.

  • Acylating Agent Reactivity: The choice of carboxylic acid anhydride or acyl chloride can affect the reaction rate. More reactive acylating agents may lead to a more complete reaction.

Route 3: Synthesis from 2-Aminophenols

This route is particularly useful for the synthesis of 2-aryl benzoxazoles, which are structurally related to benzoxazinones.

Q1: I am trying to synthesize a 2-aryl benzoxazole (B165842) from a 2-aminophenol (B121084) and an aldehyde, but the yield is low. How can I optimize this?

A1: This condensation reaction can be optimized by considering the following:

  • Catalyst: While the reaction can proceed without a catalyst, various catalysts can improve the yield and reaction rate. Options include iodine with an oxidant like oxone, or greener catalysts like magnetically separable nanocatalysts.[8]

  • Reaction Conditions: The choice of solvent and temperature is crucial. Some methods benefit from solvent-free conditions or the use of specific solvents like dimethylformamide (DMF).

  • Water Removal: The condensation reaction produces water, which can be detrimental. Using a Dean-Stark apparatus or a dehydrating agent can drive the reaction to completion.

Q2: Are there alternative methods for synthesizing benzoxazoles from 2-aminophenols?

A2: Yes, several other methods exist:

  • From Tertiary Amides: A reaction with a tertiary amide in the presence of triflic anhydride (Tf₂O) and a base like 2-fluoropyridine (B1216828) can provide 2-substituted benzoxazoles under mild conditions.[9][10]

  • With DMF Derivatives: Imidazolium chloride can catalyze the reaction of 2-aminophenols with DMF derivatives to yield 2-substituted benzoxazoles.[11]

  • Copper-Catalyzed Hydroamination: The reaction of 2-aminophenols with alkynones, catalyzed by copper, can produce a variety of functionalized benzoxazole derivatives.[12]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for different synthetic approaches to provide a basis for comparison.

Table 1: Comparison of Catalysts for the Synthesis of 2-Arylbenzoxazinones from Anthranilic Acid and α-Keto Acids

CatalystBaseSolventTemperature (°C)Yield Range (%)Reference
CuClDIPEAToluene80up to 87[4]
Pd(OAc)₂K₂CO₃Dioxane100Moderate to Good[13]
Rh(III) complexesAc₂ODCE100Moderate to Good[4]

Table 2: Influence of Reaction Conditions on the Synthesis of 2-Aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones

MethodSolventConditionsYield Range (%)Reference
ThermalTolueneReflux45-65[4]
UltrasoundSolvent-freeAmbient Temp.Excellent[4]

Table 3: Yield Comparison for Different this compound Synthesis Strategies

Synthetic RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsYield Range (%)AdvantagesDisadvantagesReference
Solvent-Free CyclizationN-Acyl Anthranilic AcidsSilica gel or bentoniteSolvent-free, heating85-95Eco-friendly, short reaction time, high yieldRequires pre-synthesis of N-acyl anthranilic acids[14]
Copper(I)-Catalyzed One-Pot Synthesiso-Halophenols, 2-ChloroacetamidesCuI, 1,10-phenanthroline85 °CGoodOne-pot procedureRequires catalyst and ligand[8]
Tf₂O-Promoted SynthesisTertiary Amides, 2-AminophenolsTf₂O, 2-Fluoropyridine0 °C to RTModerate to ExcellentMild conditions, rapidRequires stoichiometric Tf₂O[9][10]
Cyanuric Chloride-Mediated SynthesisAnthranilic Acid, Acyl ChlorideCyanuric Chloride, Et₃NRoom Temperature45 (overall)Readily available cyclizing agentMulti-step[2][3]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-benzoxazinones from Anthranilic Acid and Benzoyl Chloride

This protocol is adapted from the classical approach.

  • Reaction Setup: To a solution of a substituted anthranilic acid (1 equivalent) in dry chloroform (B151607), add triethylamine (B128534) (2 equivalents).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath and add a solution of the desired substituted benzoyl chloride (1.2 equivalents) in chloroform dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or rapid column chromatography.[6]

Protocol 2: Synthesis of 2-Substituted-4H-3,1-benzoxazine-4-ones from Isatoic Anhydride

This method offers high yields with stoichiometric reagents.[1]

  • Reaction Setup: Suspend isatoic anhydride (1.0 mole) and a tertiary amine like pyridine (2.0 moles) or N-alkyl imidazole in a suitable reaction flask.

  • Addition of Anhydride: Add the carboxylic acid anhydride (e.g., acetic anhydride, 1.05 moles) to the suspension.

  • Heating: Heat the reaction mixture to a temperature between 80°C and 115°C and maintain for approximately 1 to 3 hours.

  • Cooling and Isolation: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.

Protocol 3: Copper-Catalyzed Synthesis of 4H-3,1-benzoxazin-4-ones

This modern approach utilizes a copper catalyst for a tandem C-N coupling and rearrangement process.[15][16]

  • Reaction Setup: In a reaction vessel, combine the starting N-(o-haloaryl)amide (1.0 mmol), CuI (10 mol%), a ligand (if required, e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent like 1,2-dimethoxyethane (B42094) (DME).

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 85 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations: Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and reaction mechanisms.

experimental_workflow_anthranilic_acid cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification anthranilic_acid Anthranilic Acid mix Mix in Chloroform Stir at RT, 3-4h anthranilic_acid->mix acyl_chloride Acyl Chloride (2 eq.) acyl_chloride->mix base Pyridine base->mix wash Wash with NaHCO3 and Brine mix->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product 2-Substituted This compound purify->product reaction_mechanism_tf2o cluster_activation Activation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization & Elimination amide Tertiary Amide activated_amide Activated Amide Intermediate amide->activated_amide + Tf2O tf2o Tf2O tf2o->activated_amide adduct Tetrahedral Intermediate activated_amide->adduct + 2-Aminophenol aminophenol 2-Aminophenol aminophenol->adduct cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization product 2-Substituted Benzoxazole cyclized->product Elimination elimination Elimination troubleshooting_flowchart cluster_anthranilic From Anthranilic Acid cluster_isatoic From Isatoic Anhydride start Low Yield in This compound Synthesis check_route Identify Synthetic Route start->check_route check_equivalents Check Acyl Chloride Equivalents (≥2) check_route->check_equivalents Anthranilic Acid check_purity_isatoic Check Isatoic Anhydride Purity check_route->check_purity_isatoic Isatoic Anhydride check_purity_anthranilic Verify Starting Material Purity check_equivalents->check_purity_anthranilic check_dihydro Side Product: Dihydro-benzoxazinone? check_purity_anthranilic->check_dihydro increase_time_temp Increase Reaction Time/Temp check_dihydro->increase_time_temp Yes check_base Verify Base (Pyridine/N-Alkyl Imidazole) check_purity_isatoic->check_base

References

Technical Support Center: Stabilizing Benzoxazinone Derivatives for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing benzoxazinone derivatives for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is precipitating in my aqueous buffer/cell culture medium. What should I do?

A1: Precipitation is a common issue due to the generally low aqueous solubility of many this compound derivatives. Here are several steps you can take to troubleshoot this problem:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically not exceeding 0.5% in cell culture media, as the solvent itself can be cytotoxic.[1]

  • Prepare Stock Solutions Correctly: Dissolve your compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.[1]

  • Use a Step-wise Dilution: When preparing your working solution, add the stock solution to your pre-warmed (37°C) aqueous buffer or media dropwise while gently vortexing. This "solvent shock" can be minimized by gradual dilution.[2]

  • Consider Formulation Strategies: For in vivo studies or challenging in vitro assays, consider using solubility-enhancing excipients. A common formulation involves a mixture of solvents like PEG300 and Tween-80 in a saline solution.

  • Check for Temperature Effects: Ensure your aqueous solutions are maintained at a stable temperature, as solubility can be temperature-dependent. Avoid refrigerating working solutions; it is best to prepare them fresh.[3]

Q2: How should I store my this compound derivatives to ensure their stability?

A2: Proper storage is crucial for preventing degradation. Follow these guidelines:

  • Solid Compounds: Store solid this compound derivatives in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.

  • Stock Solutions: Prepare stock solutions in an anhydrous organic solvent such as DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[1] Studies have shown that repeated freeze-thaw cycles can degrade compounds in DMSO solutions.[4][5][6]

  • Aqueous Solutions: Due to their instability in aqueous media, it is highly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than a day.[7][8][9]

Q3: What are the main degradation pathways for this compound derivatives?

A3: The primary degradation pathway for many this compound derivatives, especially in aqueous solutions, is hydrolysis. The this compound ring is susceptible to nucleophilic attack by water, which can lead to ring-opening and loss of biological activity.[10] The rate of hydrolysis is often dependent on the pH of the solution.[11][12] Additionally, some derivatives can be sensitive to light (photolysis) and high temperatures.[11][12][13]

Q4: At what pH are this compound derivatives most stable?

A4: The stability of this compound derivatives is highly pH-dependent. Generally, they are more stable in acidic conditions and degrade more rapidly as the pH increases (becomes more alkaline).[11][12] For example, the hydrolysis half-life of the this compound-containing herbicide flumioxazin (B1672886) was found to be significantly shorter at pH 9 compared to pH 5 and 7.[11][12] It is crucial to determine the optimal pH range for your specific derivative and experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.
Potential Cause Troubleshooting Step Explanation
Degradation of the compound in aqueous solution. Prepare fresh working solutions for each experiment from a frozen DMSO stock. Minimize the time the compound is in aqueous buffer before use.This compound derivatives can hydrolyze in aqueous media, leading to a decrease in the concentration of the active compound over time.[7][8]
Precipitation of the compound in the assay. Visually inspect for any precipitate. If observed, follow the troubleshooting steps for precipitation (see FAQ Q1). Perform a solubility test in your specific assay buffer.Undissolved compound will not be biologically active, leading to inaccurate results.
Adsorption to plasticware. Consider using low-adhesion microplates or glassware. Include a control to assess recovery from the experimental setup.Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.
Incorrect stock solution concentration. Re-verify the weighing of the compound and the volume of solvent used. Confirm the purity of the compound if possible.Errors in stock solution preparation will lead to incorrect final concentrations in the assay.
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
Potential Cause Troubleshooting Step Explanation
Compound degradation. Analyze a freshly prepared solution and compare it to the sample stored under experimental conditions. Perform a forced degradation study to identify potential degradation products.New peaks may correspond to degradation products formed due to hydrolysis, oxidation, or photolysis.[14]
Contamination. Ensure all solvents, buffers, and vials are clean and of high purity. Run a blank injection of the solvent to check for contaminants.Contaminants from various sources can appear as extraneous peaks in the chromatogram.
Interaction with mobile phase. Evaluate the stability of the compound in the mobile phase over the analysis time. Ensure the pH of the mobile phase is compatible with the compound's stability.Some compounds can react with components of the mobile phase, especially at certain pH values.

Data Presentation

Table 1: Illustrative Hydrolysis Half-life of a this compound Derivative (Flumioxazin) at 30°C

This table provides an example of how pH can affect the stability of a this compound-containing compound in an aqueous buffer. Researchers should perform similar stability studies for their specific derivatives.

pHHalf-life (t½) in hoursReference
516.4[11][12]
79.1[11][12]
90.25[11][12]

Table 2: General Solubility of this compound Derivatives in Common Laboratory Solvents

This table provides qualitative solubility information. It is recommended to experimentally determine the quantitative solubility for the specific derivative and experimental conditions.

SolventGeneral SolubilityRecommendations for Use
Dimethyl Sulfoxide (DMSO) Generally high solubility.Recommended for preparing high-concentration stock solutions.[1]
Dimethylformamide (DMF) Generally good solubility.Can be used as an alternative to DMSO for stock solutions.
Ethanol Variable solubility.May be suitable for some derivatives, but solubility should be confirmed.
Methanol Variable solubility.Similar to ethanol, solubility needs to be determined on a case-by-case basis.
Aqueous Buffers (e.g., PBS) Generally low solubility.Not recommended for preparing stock solutions. Working solutions should be prepared fresh and used promptly.[7][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Stock Solution
  • Accurately weigh the desired amount of the solid this compound derivative using a calibrated analytical balance.

  • Transfer the solid to an appropriate sterile, amber glass vial or a polypropylene (B1209903) tube.

  • Add the required volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., up to 37°C) may be used to aid dissolution if necessary, but be cautious of potential thermal degradation.

  • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[13][15]

  • Preparation of Test Solutions: Prepare a solution of the this compound derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%) to the test solution. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a defined period.

  • Photolytic Degradation: Expose the test solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a suitable analytical method, typically HPLC with a UV or mass spectrometry detector, to quantify the parent compound and detect the formation of degradation products.[14]

Mandatory Visualizations

Signaling_Pathway_NPY_Y5_Receptor cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY NPY Y5R NPY Y5 Receptor NPY->Y5R G_protein Gαi/o Y5R->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., related to appetite) CREB->Gene_Expression This compound This compound Derivative This compound->Y5R Antagonist

Caption: NPY Y5 Receptor Signaling Pathway Antagonism.

Signaling_Pathway_PI3K_mTOR cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth This compound This compound Derivative This compound->PI3K Inhibitor This compound->mTOR Inhibitor

Caption: PI3K/mTOR Dual Inhibition Pathway.

c_Myc_G_quadruplex_Regulation cluster_gene c-Myc Gene Promoter cluster_regulation Regulation G_rich_sequence G-rich sequence in c-Myc promoter G_quadruplex G-quadruplex (transcriptionally repressed) G_rich_sequence->G_quadruplex Folding Duplex_DNA Duplex DNA (transcriptionally active) G_quadruplex->Duplex_DNA Unfolding Transcription c-Myc Transcription G_quadruplex->Transcription Duplex_DNA->Transcription This compound This compound Derivative This compound->G_quadruplex Stabilization Transcription_Factors Transcription Factors Transcription_Factors->Duplex_DNA

Caption: Regulation of c-Myc Transcription by G-quadruplex Stabilization.

Experimental_Workflow_Stability_Assessment Start Start: This compound Derivative Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Forced_Degradation Stability_Study Conduct Stability Study (Different Temp, pH, Solvents) Stock_Solution->Stability_Study Develop_HPLC_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_HPLC_Method Validate_Method Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) Develop_HPLC_Method->Validate_Method Validate_Method->Stability_Study Analyze_Samples Analyze Samples at Time Points by HPLC Stability_Study->Analyze_Samples Data_Analysis Data Analysis: Calculate Degradation Rate & Half-life Analyze_Samples->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental Workflow for Stability Assessment.

References

Benzoxazinone Quantification by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of benzoxazinones by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying benzoxazinones by LC-MS?

The most frequently encountered challenges include managing matrix effects, ensuring analyte stability, achieving good chromatographic separation, and developing robust sample preparation methods.[1][2][3][4] Matrix effects, in particular, are a significant issue where co-eluting components from the sample matrix interfere with the ionization of the target benzoxazinone, leading to inaccurate quantification.[1][2]

Q2: Why is my this compound signal suppressed or enhanced in sample matrix compared to a pure standard?

This phenomenon is known as the matrix effect.[1][2] It occurs when molecules in the sample matrix, other than the analyte of interest, alter the efficiency of the ionization process in the mass spectrometer's source. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal response of the analyte, resulting in erroneous quantification.[1][2]

Q3: How can I minimize matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][5]

  • Chromatographic Separation: Optimize the LC method to separate the benzoxazinones from co-eluting matrix components.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[1][2]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal. If unavailable, a structural analog that is not naturally present in the sample can be used to compensate for signal variations.[2][7]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

Q4: My this compound compounds seem to be degrading during sample preparation or analysis. What can I do?

This compound derivatives can be unstable, particularly in non-acidified solutions.[3][8] To enhance stability, it is recommended to perform sample preparation, extraction, and analysis in acidified media, for example, by adding 1% acetic acid to your solvents.[8] Samples and standard solutions should be stored at low temperatures (e.g., -20°C) to prevent degradation.[8]

Q5: I am observing poor peak shapes (e.g., tailing, broadening) for my benzoxazinones. How can I improve this?

Poor peak shape can be caused by several factors. Consider the following troubleshooting steps:

  • Column Choice: The use of a highly modified reversed-phase LC column, such as a dodecyl (C12) TMS end-capped column, has been shown to improve peak shape and resolution for benzoxazinones.[6][9]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes to be in a single ionic form.

  • Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[10]

  • Column Contamination: Contaminants from the sample matrix can build up on the column. Regularly flush your column or use a guard column.[10][11]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and addressing matrix effects in your this compound quantification assay.

Experimental Protocol: Post-Column Infusion Test to Detect Matrix Effects
  • Preparation:

    • Prepare a standard solution of your this compound analyte at a concentration that gives a stable signal.

    • Prepare a blank matrix extract using the same procedure as for your samples.

  • Instrumentation Setup:

    • Infuse the this compound standard solution post-column into the MS detector at a constant flow rate using a syringe pump.

    • Inject the blank matrix extract onto the LC column and run your chromatographic gradient.

  • Data Analysis:

    • Monitor the signal of the infused this compound standard over the course of the chromatographic run.

    • Any significant drop or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Poor Accuracy or Reproducibility (Suspect Matrix Effects) test Perform Post-Column Infusion Test start->test is_effect Matrix Effect Observed? test->is_effect optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) is_effect->optimize_sample_prep Yes other_issue Investigate Other Issues (e.g., instrument, standard prep) is_effect->other_issue No optimize_chromatography Optimize Chromatography (e.g., change gradient, column) optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled or Analog Internal Standard optimize_chromatography->use_is matrix_matched Use Matrix-Matched Calibrants use_is->matrix_matched dilute Dilute Sample matrix_matched->dilute revalidate Re-validate Method dilute->revalidate end Problem Resolved revalidate->end

Caption: Troubleshooting workflow for matrix effects.

Guide 2: Improving Poor Peak Shape

This guide addresses common causes of suboptimal peak shapes in this compound analysis.

Quantitative Data Summary: Impact of Column Choice
Column TypePeak Asymmetry (Typical)ResolutionAnalyte Stability
Standard C18> 1.5ModerateFair
Dodecyl (C12) TMS End-capped1.0 - 1.2HighImproved

Note: This table is a qualitative summary based on findings that specialized columns can enhance performance.[6][9]

Logical Flow for Peak Shape Troubleshooting

PeakShapeTroubleshooting start Poor Peak Shape Observed (Tailing, Broadening, Splitting) check_solvent Check Injection Solvent (Is it stronger than mobile phase?) start->check_solvent change_solvent Re-dissolve Sample in Initial Mobile Phase or Weaker check_solvent->change_solvent Yes check_column Evaluate Column Performance check_solvent->check_column No resolved Peak Shape Improved change_solvent->resolved flush_column Flush Column with Strong Solvent check_column->flush_column check_system Check for Extra-Column Volume (e.g., fittings, tubing length) check_column->check_system replace_guard Replace Guard Column flush_column->replace_guard replace_column Consider a Different Column (e.g., C12) replace_guard->replace_column replace_column->resolved fix_connections Optimize Connections and Tubing check_system->fix_connections fix_connections->resolved

Caption: Logical flow for troubleshooting poor peak shape.

Experimental Protocols

Protocol: Sample Preparation and LC-MS/MS Analysis of Benzoxazinones from Plant Material

This protocol is a generalized procedure based on published methods.[8][9][12]

1. Sample Preparation: Pressurized Liquid Extraction (PLE) and Solid-Phase Extraction (SPE)
  • Homogenization: Lyophilize and grind plant material (e.g., foliage, roots) to a fine powder.

  • PLE:

    • Mix the powdered sample with a dispersing agent (e.g., diatomaceous earth).

    • Extract using a PLE system with an acidified methanol (B129727)/water solution (e.g., 80:20 v/v with 1% acetic acid).

    • Set appropriate extraction conditions (e.g., temperature: 70°C, pressure: 1500 psi).

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the PLE extract onto the cartridge.

    • Wash the cartridge with acidified water to remove polar interferences.

    • Elute the benzoxazinones with acidified methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Add an appropriate internal standard.[7]

    • Filter the sample before injection.

2. LC-MS/MS Analysis
  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Synergi MAX-RP (C12), 150 mm x 2.0 mm, 4 µm, or equivalent.[6]

  • Mobile Phase A: Water with 0.1% formic acid (or 1% acetic acid for stability).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the compounds, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the specific this compound.[9][13]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[6][9] Two specific precursor-product ion transitions should be monitored for each analyte for quantification and confirmation.[6][9]

General Experimental Workflow

ExperimentalWorkflow sample Plant Material (Lyophilized, Ground) ple Pressurized Liquid Extraction (Acidified Methanol/Water) sample->ple spe Solid-Phase Extraction (SPE) (C18 Cleanup) ple->spe drydown Evaporation and Reconstitution spe->drydown is_add Internal Standard Addition drydown->is_add filter Filtration is_add->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms data Data Processing and Quantification lcms->data

Caption: General workflow for this compound analysis.

References

Technical Support Center: Optimizing Reaction Conditions for Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazinones. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 4H-3,1-benzoxazin-4-ones?

The most prevalent synthetic routes for 4H-3,1-benzoxazin-4-ones utilize anthranilic acid or its derivatives as primary starting materials.[1][2] Other reported precursors include N-acyl anthranilic acids and isatoic anhydride.[1]

Q2: What are some of the key applications of benzoxazinone derivatives?

This compound derivatives are of considerable interest due to their wide range of biological activities. They have been investigated for use as anti-inflammatory, analgesic, and antimicrobial agents.[3] Some of these compounds also act as inhibitors of human leukocyte elastase and serine proteases.[1]

Q3: Are there any green or solvent-free methods for this compound synthesis?

Yes, eco-friendly methods have been developed. One such method involves the solvent-free cyclization of N-acyl anthranilic acid derivatives using dehydrating agents like silica (B1680970) gel or bentonite (B74815) clay, which can often be recycled.[1]

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction yield is very low or I'm not getting any product. What are the potential causes and solutions?

Several factors can contribute to low or no product yield. Here are some common issues and their corresponding troubleshooting steps:

  • Poor Substrate Purity: Impurities in the starting materials, particularly in the anthranilic acid, can interfere with the reaction. Ensure your starting materials are pure by recrystallization or other purification methods.

  • Inactive Catalyst: If you are using a catalyst, ensure it is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air- and moisture-sensitive catalysts).[4]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. For instance, when reacting anthranilic acid with benzoyl chloride in pyridine (B92270), using two equivalents of benzoyl chloride gives a high yield of 2-phenyl-4H-3,1-benzoxazin-4-one. However, using only one equivalent results in a mixture of the desired product and the N-benzoylanthranilic acid byproduct.[5][6]

  • Inappropriate Reaction Temperature: The reaction temperature should be optimized. Some reactions require heating to proceed to completion.

  • Presence of Moisture: this compound synthesis can be sensitive to moisture, which can lead to the opening of the heterocyclic ring.[7] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

Formation of Byproducts

Q5: I am observing significant amounts of N-acyl anthranilic acid in my reaction mixture. How can I prevent this?

The formation of N-acyl anthranilic acid is a common byproduct, especially when using acid chlorides for the acylation of anthranilic acid. This intermediate is formed prior to the cyclization step. To promote the formation of the this compound, ensure that a suitable cyclizing agent is used. In some procedures, excess acid chloride in pyridine can facilitate the cyclization.[2][5][6] Alternatively, a separate cyclizing agent like cyanuric chloride can be employed after the initial acylation.[8]

Q6: My product appears to be the dihydro-benzoxazinone derivative. How can I favor the formation of the fully aromatic this compound?

The formation of dihydro-benzoxazinones can occur, particularly when reacting anthranilic acids with orthoesters. The presence of electron-withdrawing groups on the aromatic ring of the anthranilic acid can favor the formation of the dihydro intermediate.[9] To promote the formation of the desired this compound, you can try the following:

  • Increase Reaction Time and/or Temperature: In some cases, the dihydro compound is an intermediate, and longer reaction times or higher temperatures can facilitate the elimination to form the aromatic this compound.[10]

  • Choice of Reagents: The choice of orthoester can influence the outcome. For example, the reaction of anthranilic acid with triethyl orthobenzoate under thermal conditions for 48 hours afforded the this compound, while a shorter reaction time of 24 hours yielded the dihydro intermediate.[10]

Q7: I have an inseparable mixture of my desired this compound and a byproduct. What can I do?

If you have an inseparable mixture, it is often best to revisit the reaction conditions to improve the selectivity. Consider the points in the "Low or No Product Yield" and "Formation of Byproducts" sections. Additionally, optimizing the purification method may help.

Purification Challenges

Q8: I'm having difficulty purifying my this compound product by column chromatography. What are some tips?

Purification of benzoxazinones can sometimes be challenging due to their polarity and potential for decomposition on silica gel.[10] Here are some suggestions:

  • Solvent System Optimization: Carefully select the eluent system for column chromatography. A gradient of hexane (B92381) and ethyl acetate (B1210297) is a common starting point.[4]

  • Alternative Stationary Phases: If silica gel is causing decomposition, consider using a less acidic stationary phase like alumina (B75360) or a reverse-phase column.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[11]

  • Mass Spectrometry (MS) Compatibility: For HPLC purification, if you plan to use MS detection, replace phosphoric acid in the mobile phase with a volatile acid like formic acid.[12]

Data Presentation

Table 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives under Solvent-Free Conditions

EntryRYield (%)
1C₆H₅95
24-CH₃-C₆H₄92
34-OCH₃-C₆H₄90
44-Cl-C₆H₄96
54-NO₂-C₆H₄94
6CH₃89
7C₂H₅85
8CH=CH-C₆H₅88

Data adapted from a solvent-free synthesis method using dehydrating agents like silica gel or bentonite.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride

This protocol is based on the reaction of anthranilic acid with two equivalents of benzoyl chloride in pyridine.[6]

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Celite

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (2 equivalents) to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired 2-phenyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Cyanuric Chloride as a Cyclizing Agent

This two-step protocol involves the initial formation of N-benzoyl anthranilic acid followed by cyclization using cyanuric chloride.[8]

Step 1: Synthesis of N-Benzoyl Anthranilic Acid

  • Dissolve anthranilic acid (1 equivalent) in chloroform.

  • Add anhydrous triethylamine (B128534) (1 equivalent).

  • Slowly add benzoyl chloride (1 equivalent) dissolved in chloroform.

  • Stir the mixture at room temperature.

  • Isolate the resulting N-benzoyl anthranilic acid precipitate.

Step 2: Cyclization to 2-Phenyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask, combine the N-benzoyl anthranilic acid from Step 1 with anhydrous toluene.

  • Add triethylamine (1 equivalent) and cyanuric chloride (1 equivalent).

  • Reflux the mixture for several hours to a week, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and purify by filtration and recrystallization from an ether-chloroform solution to yield 2-phenyl-4H-3,1-benzoxazin-4-one.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_purification Step 3: Purification A Anthranilic Acid D N-Acyl Anthranilic Acid (Intermediate) A->D B Acid Chloride B->D C Base (e.g., Pyridine) C->D F This compound (Product) D->F E Cyclizing Agent (e.g., Acetic Anhydride) E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure this compound H->I

Caption: General workflow for the synthesis of benzoxazinones from anthranilic acid.

troubleshooting_logic Start Low Yield or Byproduct Formation CheckPurity Check Starting Material Purity Start->CheckPurity CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry CheckConditions Optimize Reaction Time & Temperature Start->CheckConditions CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture Purification Optimize Purification Method CheckPurity->Purification CheckStoichiometry->Purification CheckConditions->Purification CheckMoisture->Purification Solution Improved Yield and Purity Purification->Solution

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Refinement of Benzoxazinone Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and refinement of benzoxazinones from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps in sample preparation to prevent benzoxazinone degradation?

A1: Proper sample handling from the moment of collection is crucial to prevent the enzymatic degradation of this compound glucosides into unstable aglycones.[1][2] Upon tissue damage, plant β-glucosidases rapidly hydrolyze the stable glucosides.[2] To counteract this, samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until further processing.[3] Lyophilization (freeze-drying) is also a recommended step to remove water and further stabilize the compounds before extraction.[4]

Q2: Which solvent system is optimal for extracting benzoxazinones?

A2: The choice of solvent significantly impacts extraction efficiency. Acidified methanol (B129727) is a commonly used and effective solvent. For instance, 90% aqueous methanol has been successfully used for extracting DIBOA-Glc from Tripsacum dactyloides roots.[5] In another study, acidified methanol (containing 1% acetic acid) was selected to stabilize the compounds during pressurized liquid extraction (PLE).[4] The polarity of the solvent mixture can be adjusted to optimize the extraction of specific this compound derivatives.

Q3: My this compound yield is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Extraction: The extraction time or solvent-to-sample ratio may be insufficient. Consider optimizing these parameters or employing more exhaustive techniques like pressurized liquid extraction (PLE) or ultrasound-assisted extraction.[4][6]

  • Compound Degradation: As mentioned, this compound aglycones are unstable in aqueous solutions and can degrade to benzoxazolinones.[1][7] Ensure rapid enzyme inactivation through freezing or lyophilization and use acidified solvents to improve stability.[2][4]

  • Suboptimal pH: The stability of some benzoxazinones, like DIMBOA, is pH-dependent, with half-life values ranging from 7 to 20 hours.[7] Maintaining an acidic pH throughout the extraction and purification process is generally recommended.[4]

  • Plant Material Variability: The concentration of benzoxazinones can vary significantly depending on the plant species, cultivar, age, and even the specific tissue being analyzed.[8][9] Environmental stress factors can also influence their accumulation.[9]

Q4: How can I remove interfering compounds like chlorophyll (B73375) and lipids from my plant extract?

A4: Raw plant extracts are complex matrices containing various substances that can interfere with analysis.[4] Solid-phase extraction (SPE) is a highly effective cleanup step.[4][10] C18 cartridges are commonly used to retain benzoxazinones while allowing more polar impurities to be washed away.[4][10] A two-step elution can also be employed, where a less polar solvent elutes the compounds of interest after a more polar wash removes contaminants.[1]

Q5: What analytical techniques are best suited for the quantification of benzoxazinones?

A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is the standard for this compound analysis.[2][11] LC-MS offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations.[4][10] The use of internal standards is recommended for reliable quantification to correct for variations in extraction efficiency and instrument response.[1]

Troubleshooting Guides

Issue 1: Peak Tailing or Broadening in HPLC-UV/MS Analysis
Possible Cause Troubleshooting Step
Sample Overload Dilute the sample before injection.
Presence of Interfering Matrix Components Improve the sample cleanup procedure using Solid-Phase Extraction (SPE).[6] Ensure complete removal of particulate matter by filtering the sample through a 0.22 µm syringe filter before injection.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure the analytes are in a single ionic state. The addition of a small percentage of formic or acetic acid is common.
Column Degradation Flush the column with a strong solvent or replace it if it's near the end of its lifespan.
Issue 2: Inconsistent Recovery Rates Between Samples
Possible Cause Troubleshooting Step
Inhomogeneous Plant Material Ensure the plant material is finely and uniformly ground to a homogenous powder.[3][6]
Inconsistent Extraction Conditions Precisely control extraction parameters such as temperature, time, and solvent volume for all samples. Automated systems like PLE can improve reproducibility.
Variable SPE Cartridge Performance Condition, load, wash, and elute all SPE cartridges consistently. Ensure the cartridges do not dry out during the process.
Degradation During Sample Processing Minimize the time between sample preparation, extraction, and analysis. Keep samples cold and protected from light whenever possible.
Issue 3: Identification of Unknown Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Degradation Products This compound aglycones can degrade to form benzoxazolinones (e.g., BOA, MBOA).[12] Compare the retention times and mass spectra of unknown peaks with those of known degradation product standards.
Isomers Different isomers of benzoxazinones may be present. High-resolution mass spectrometry and NMR can help in distinguishing between them.[3]
Co-eluting Impurities Optimize the HPLC gradient to improve the separation of peaks. Modify the sample cleanup procedure to remove the specific impurities.

Data Presentation

Table 1: Comparison of this compound Extraction and Purification Methods

Method Key Parameters Recovery Rate (%) Coefficient of Variation (%) Reference
Pressurized Liquid Extraction (PLE) followed by SPE Solvent: Acidified Methanol (1% Acetic Acid); SPE: C1866 - 1101 - 14[4][10]
Methanol Extraction followed by HPLC Fractionation Solvent: 90% Aqueous Methanol; Column: C8 Semi-prep>99% Purity (Yield in mg reported)Not Reported[5]
Ultrasound-Assisted Extraction Solvent: 80% Aqueous MethanolUp to 99.8% for various phenolicsNot specified for benzoxazinones[6]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) followed by Solid-Phase Extraction (SPE)

This protocol is adapted from Villagrasa et al. (2006).[4][10]

  • Sample Preparation: Lyophilize fresh plant material to dryness and grind into a fine powder.

  • PLE Extraction:

    • Mix 0.1 g of the dried plant powder with diatomaceous earth.

    • Place the mixture into a PLE cell.

    • Extract with acidified methanol (1% acetic acid) at an elevated temperature (e.g., 50-70°C) and pressure.

    • Perform a static extraction followed by a flush with the same solvent.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by acidified water (1% acetic acid).

    • Evaporate the PLE extract to near dryness and reconstitute in a small volume of the initial mobile phase.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with acidified water to remove polar impurities.

    • Elute the benzoxazinones with a suitable solvent, such as acidified methanol/water (60:40 v/v).

  • Analysis: Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.

Protocol 2: Methanol Extraction and HPLC Purification

This protocol is based on the method described by Rivas et al. (2017) for the isolation of DIBOA-Glc.[5]

  • Extraction:

    • Extract ground plant root material with 90% aqueous methanol.

    • Filter the extract to remove solid plant debris.

    • Concentrate the crude extract under reduced pressure.

  • HPLC Fractionation:

    • Fractionate the crude extract using a semi-preparative HPLC system with a C8 column.

    • Use a suitable gradient of water and methanol (or acetonitrile) as the mobile phase.

    • Collect fractions corresponding to the this compound peaks of interest using a fraction collector.

  • Purity Confirmation:

    • Analyze the collected fractions by UHPLC-DAD-MS/MS to confirm the identity and purity of the isolated benzoxazinones.

    • Pool the pure fractions and lyophilize to obtain the purified compound.

Visualizations

Benzoxazinone_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Roots, Foliage) freezing Flash Freezing (Liquid N2) plant_material->freezing lyophilization Lyophilization freezing->lyophilization grinding Grinding to Fine Powder lyophilization->grinding extraction Solvent Extraction (e.g., Acidified Methanol) grinding->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation crude_extract Crude Extract centrifugation->crude_extract spe Solid-Phase Extraction (SPE) (e.g., C18) crude_extract->spe evaporation Solvent Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/UV Analysis reconstitution->analysis

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield degradation Compound Degradation start->degradation incomplete_extraction Incomplete Extraction start->incomplete_extraction matrix_effects Matrix Interference start->matrix_effects plant_variability Plant Material Variability start->plant_variability optimize_prep Optimize Sample Prep (Rapid Freezing, Lyophilization) degradation->optimize_prep Mitigate optimize_extraction Optimize Extraction (Solvent, Time, Temp) incomplete_extraction->optimize_extraction Address improve_cleanup Improve Cleanup (e.g., SPE) matrix_effects->improve_cleanup Resolve standardize_plant Standardize Plant Material (Species, Age, Tissue) plant_variability->standardize_plant Control

Caption: Troubleshooting logic for low this compound extraction yields.

References

Technical Support Center: Addressing Cytotoxicity of Benzoxazinone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxicity of benzoxazinone compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of this compound-induced cytotoxicity?

A1: this compound derivatives can induce cytotoxicity through various mechanisms, which can sometimes lead to off-target effects. The primary reported mechanisms include:

  • Induction of Apoptosis: Many this compound compounds trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, evidenced by changes in the Bax/Bcl-2 ratio and activation of caspase-9 and caspase-3.[1] Some derivatives also activate the c-Jun N-terminal kinase (JNK) signaling pathway, which can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[2][3]

  • Cell Cycle Arrest: Certain this compound derivatives can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cell proliferation.[1]

  • Enzyme Inhibition: These compounds can inhibit key enzymes involved in cell survival and proliferation, such as DNA topoisomerase and DNA-dependent protein kinase (DNA-PK).[4][5]

  • Disruption of Cell Membrane Permeability: Some this compound hybrids have been shown to disrupt the integrity of the cell membrane, which can lead to both inflammatory and non-inflammatory cell death.[6][7]

  • Downregulation of Oncogenes: Certain derivatives can downregulate the expression of oncogenes like c-Myc, which is crucial for the proliferation of many cancer cells.[8]

Q2: I'm observing higher-than-expected cytotoxicity at low concentrations of my this compound compound. What could be the cause?

A2: Several factors could contribute to this observation:

  • Compound Solubility: Poor solubility of the this compound derivative in your cell culture medium can lead to the formation of precipitates. These aggregates can be cytotoxic to cells. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before adding it to the medium, and that the final solvent concentration is not toxic to your cells (typically ≤0.5%).[9][10]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to your specific this compound derivative.[9] It's crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Compound Stability: The compound may be unstable in the cell culture medium and degrade into more toxic byproducts over the course of your experiment.[9]

  • Assay Interference: The this compound compound might interfere with the readout of your cytotoxicity assay. For example, it could react with assay reagents, leading to inaccurate results.[9] Consider using an orthogonal assay method to confirm your findings.

Q3: How can I determine the optimal, non-toxic concentration range for my experiments?

A3: It is essential to perform a dose-response experiment to determine the IC50 value of your this compound compound in your specific cell line and under your experimental conditions.[9][11] This will help you identify a suitable concentration range for subsequent experiments, including non-toxic concentrations for mechanistic studies. A typical approach is to test a wide range of concentrations, often in a log or semi-log dilution series.

Q4: My results with the same this compound compound are inconsistent between experiments. What are the potential sources of variability?

A4: Inconsistent results can arise from several sources:

  • Cell Health and Passage Number: Use cells at a consistent and low passage number. Ensure the cells are healthy, free from contamination (especially mycoplasma), and are in the exponential growth phase at the time of treatment.[12][13]

  • Pipetting and Dilution Errors: Small errors in pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentration.[10]

  • Plate Edge Effects: Wells on the periphery of a microplate are more susceptible to evaporation, which can alter the concentration of the compound and affect cell growth. It is advisable to not use the outer wells for experimental conditions or to fill them with sterile media or PBS to minimize evaporation.[10]

  • Inconsistent Incubation Times: Ensure that the incubation time with the compound is consistent across all experiments.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when working with this compound compounds in cell-based assays.

TroubleshootingGuide start Start: Unexpected Cytotoxicity Observed high_cytotoxicity High Cytotoxicity at Low Concentrations start->high_cytotoxicity Issue inconsistent_results Inconsistent Results Between Experiments start->inconsistent_results Issue no_effect No Cytotoxic Effect Observed start->no_effect Issue solubility Check Compound Solubility & Purity high_cytotoxicity->solubility Troubleshoot cell_health Standardize Cell Culture Conditions (Passage #, Confluency, Health) inconsistent_results->cell_health Troubleshoot concentration Increase Compound Concentration Range no_effect->concentration Troubleshoot solvent_control Run Vehicle Solvent Control solubility->solvent_control dose_response Perform Broad Dose-Response (e.g., Log Scale) solvent_control->dose_response orthogonal_assay Confirm with Orthogonal Assay (e.g., LDH, Annexin V) dose_response->orthogonal_assay sensitive_line Consider High Cell Line Sensitivity orthogonal_assay->sensitive_line pipetting Verify Pipetting Accuracy & Calibration cell_health->pipetting edge_effects Address Plate Edge Effects pipetting->edge_effects reagent_stability Check Reagent & Compound Stability edge_effects->reagent_stability consistent_protocol Ensure Strict Protocol Adherence reagent_stability->consistent_protocol incubation_time Extend Incubation Time concentration->incubation_time compound_activity Verify Compound Activity & Storage incubation_time->compound_activity resistant_line Consider Cell Line Resistance compound_activity->resistant_line

Caption: Troubleshooting decision tree for this compound cytotoxicity assays.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration that inhibits 50% of cell growth).

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 2bMCF-7Breast2.27[6]
Compound 4bMCF-7Breast3.26[6]
Compound 2bHCT-116Colon4.44[6]
Compound 4bHCT-116Colon7.63[6]
Compound 7HepG2Liver4.07 ± 0.09[1]
PI3K/mTOR inhibitor (Cmpd 6)HeLaCervical1.35[1]
PI3K/mTOR inhibitor (Cmpd 6)A549Lung1.22[1]
Benzoxazine-Purine Hybrid (Cmpd 9)MCF-7Breast4.06[7]
Benzoxazine-Purine Hybrid (Cmpd 12)MCF-7Breast3.39[7]
Benzoxazine-Purine Hybrid (Cmpd 10)HCT-116Colon4.80[7]
Benzoxazine-Purine Hybrid (Cmpd 12)HCT-116Colon5.20[7]
Azlactone-Benzoxazinone HybridsMCF-7Breast8 - 20[14]
Quinazolinone Hybrid (7j)A549Lung0.32[15]
Quinazolinone Hybrid (7l)HeLaCervical0.37[15]
Quinazolinone Hybrid (7f)MDA-MB-231Breast0.58[15]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.[16]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate adhere Incubate 24h (Cell Adhesion) seed->adhere treat Add this compound (Serial Dilutions) adhere->treat incubate_treat Incubate 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add DMSO (Solubilize Crystals) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: General workflow for an MTT-based cell viability assay.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[16]

Signaling Pathway Diagram

This compound-Induced Apoptosis Pathways

Many this compound derivatives induce apoptosis through the intrinsic mitochondrial pathway and modulation of other signaling cascades.

Apoptosis_Pathway This compound This compound Derivative jnk JNK Activation This compound->jnk Some derivatives bax_activation Bax/Bak Activation This compound->bax_activation Increases Bax/Bcl-2 ratio bcl2_inactivation Bcl-2/Bcl-XL Inactivation jnk->bcl2_inactivation bcl2_inactivation->bax_activation permits mitochondrion Mitochondrion bax_activation->mitochondrion forms pore cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key pathways in this compound-induced apoptosis.

References

Technical Support Center: Minimizing Off-Target Effects of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of benzoxazinone compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a significant concern with this compound compounds?

A1: Off-target effects occur when a compound, such as a this compound derivative, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the intended on-target activity.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings.[1] this compound compounds, with their diverse biological activities, including anticancer and antimicrobial effects, can interact with a range of cellular targets, making a thorough assessment of their selectivity crucial.[2][3]

Q2: How can I proactively minimize off-target effects in my experimental design?

A2: Several strategies can be employed from the outset of your experiments:

  • Dose-Response Experiments: It is critical to use the lowest effective concentration of your this compound compound. Higher concentrations are more likely to engage lower-affinity off-target proteins.[1]

  • Use Control Compounds: Include a structurally similar but biologically inactive analog of your this compound compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein. If the phenotype persists in the absence of the target, it is likely an off-target effect.[1]

Q3: What are the initial signs that my this compound compound might be causing off-target effects?

A3: Be vigilant for the following indicators in your cell-based assays:

  • Inconsistent Results with Other Inhibitors: If a structurally different inhibitor for the same target yields a different or no phenotype, it may suggest off-target effects of your this compound compound.

  • Discrepancy with Genetic Validation: A mismatch between the phenotype observed with your compound and the phenotype from genetic knockout or knockdown of the target is a strong indicator of off-target activity.[5][6]

  • High Cytotoxicity: If you observe significant cell death at concentrations close to the IC50 for your target, it could be due to off-target toxicity.[5]

  • Unexplained Morphological Changes: Drastic changes in cell morphology that cannot be rationalized by the known function of the intended target may point towards off-target interactions.[7]

Troubleshooting Guides

Scenario 1: Inconsistent IC50 values in cell viability assays.

  • Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) of your this compound compound across different experimental runs.

  • Possible Causes & Solutions:

    • Compound Solubility: this compound compounds can have limited aqueous solubility. Visually inspect your stock and working solutions for any precipitates. Always prepare fresh dilutions for each experiment.[1]

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.[1]

    • Inconsistent Cell Seeding Density: Ensure a uniform number of cells are seeded in each well. Cell density can significantly impact the outcome of viability assays.[1]

    • Incubation Time: Standardize the incubation time with the inhibitor across all experiments to ensure reproducibility.[1]

Scenario 2: The observed phenotype does not match the known function of the target.

  • Problem: Your this compound compound, designed to inhibit protein 'X', is causing a cellular effect that is not consistent with the known biological role of protein 'X'.

  • Troubleshooting Workflow:

    • Confirm On-Target Engagement: Use a direct binding assay like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is engaging with protein 'X' in the cellular environment.

    • Perform Genetic Validation: Use CRISPR-Cas9 to knock out the gene encoding protein 'X'. If the knockout cells do not replicate the phenotype observed with your compound, the effect is likely off-target.[8][9]

    • Broad Off-Target Profiling: Screen your compound against a commercial kinase selectivity panel or other broad target panels to identify potential off-target interactions.[10][11]

Scenario 3: High levels of cytotoxicity are observed at or near the effective concentration.

  • Problem: Your this compound compound is causing widespread cell death at concentrations required to inhibit the intended target.

  • Troubleshooting Steps:

    • Determine the Cytotoxic Threshold: Conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) to identify the concentration range that is non-toxic to your cells.[7]

    • Lower the Concentration: Perform your functional assays at concentrations below the cytotoxic threshold to distinguish specific inhibitory effects from general toxicity.[1]

    • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[1]

    • Investigate Apoptosis Pathways: The c-Myc proto-oncogene, a known target for some this compound derivatives, is involved in apoptosis.[12][13] The observed cytotoxicity could be an on-target effect. Further investigation into apoptotic markers is warranted.

Quantitative Data on this compound Selectivity

The following table summarizes publicly available data on the selectivity of specific this compound derivatives.

Compound IDIntended TargetOn-Target IC50/KiOff-Target ScreenedKey Off-Target IC50/KiSelectivityReference
8d-1 PI3Kα0.63 nMWide panel of protein kinasesNo off-target interactions identifiedHigh[2]
A-893 SMYD22.8 nMPanel of 31 other methyltransferasesPRMT3, PRMT7, SUV39H2, SMYD3 (>50% inhibition at 10 µM)>3500-fold[6]
Derivative 3e 5-HT1A ReceptorKi = 1.25 nM5-HT2A ReceptorKi = 27 nM~22-fold[5]
Derivative 3f 5-HT1A ReceptorKi = 54 nM5-HT2A ReceptorKi = 495 nM~9-fold[5]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a this compound compound to its target protein in intact cells.[14]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of the this compound compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[7]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[14]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[14]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

In Vitro Kinase Profiling

Objective: To determine the selectivity of a this compound compound by assessing its inhibitory activity against a broad panel of kinases.[15]

Methodology:

  • Reaction Setup: In a multi-well plate, prepare a reaction mixture containing the kinase, a suitable substrate, and ATP.[16]

  • Compound Addition: Add the this compound compound at various concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor for each kinase as a positive control.[11]

  • Kinase Reaction: Initiate the reaction by adding a phosphate (B84403) donor, such as radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.[17][18]

  • Detection: After incubation, measure the incorporation of the radiolabeled phosphate into the substrate. This can be done by spotting the reaction mixture onto a phosphocellulose filter and quantifying the radioactivity.[17]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for each kinase. A comparison of IC50 values will reveal the selectivity profile of the compound.[15]

CRISPR-Cas9 Mediated Target Validation

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with the this compound inhibitor.[8]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[19]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[19]

  • Clonal Isolation and Validation: Isolate single-cell clones and verify the knockout of the target gene by sequencing and Western blot.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with the this compound inhibitor. A similar phenotype provides strong evidence for on-target activity.[19]

Visualizations

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow cet_start Start: Cell Culture cet_treat Treat cells with this compound or Vehicle Control cet_start->cet_treat cet_heat Heat cell lysates to a range of temperatures cet_treat->cet_heat cet_lyse Lyse cells and centrifuge to pellet aggregates cet_heat->cet_lyse cet_collect Collect supernatant (soluble proteins) cet_lyse->cet_collect cet_quantify Quantify target protein (e.g., Western Blot) cet_collect->cet_quantify cet_analyze Analyze data: Plot % soluble protein vs. Temp cet_quantify->cet_analyze cet_end End: Determine thermal shift cet_analyze->cet_end

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

kinase_profiling_workflow cluster_kinase In Vitro Kinase Profiling Workflow kin_start Start: Prepare Kinase Panel kin_setup Set up reactions: Kinase, Substrate, ATP kin_start->kin_setup kin_add Add this compound at various concentrations kin_setup->kin_add kin_initiate Initiate reaction with radiolabeled ATP kin_add->kin_initiate kin_incubate Incubate at optimal temperature and time kin_initiate->kin_incubate kin_stop Stop reaction and spot on phosphocellulose filter kin_incubate->kin_stop kin_measure Measure radioactivity kin_stop->kin_measure kin_analyze Analyze data: Calculate IC50 for each kinase kin_measure->kin_analyze kin_end End: Determine Selectivity Profile kin_analyze->kin_end

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

crispr_validation_workflow cluster_crispr CRISPR-Cas9 Target Validation Workflow crispr_start Start: Design gRNAs crispr_clone Clone gRNAs into Cas9 expression vector crispr_start->crispr_clone crispr_transfect Transfect cells with gRNA/Cas9 plasmids crispr_clone->crispr_transfect crispr_select Select for transfected cells crispr_transfect->crispr_select crispr_isolate Isolate single-cell clones crispr_select->crispr_isolate crispr_validate Validate knockout (Sequencing & Western Blot) crispr_isolate->crispr_validate crispr_phenotype Perform phenotypic assay on knockout clones crispr_validate->crispr_phenotype crispr_compare Compare phenotype to This compound-treated cells crispr_phenotype->crispr_compare crispr_end End: Confirm On-Target Effect crispr_compare->crispr_end

Caption: Workflow for validating a small molecule's target using CRISPR-Cas9.

c_myc_pathway cluster_myc Simplified c-Myc Signaling Pathway and this compound Interaction growth_factors Growth Factors / Mitogens receptors Receptor Tyrosine Kinases (e.g., EGFR) growth_factors->receptors pi3k PI3K/Akt Pathway receptors->pi3k mapk RAS/MAPK Pathway receptors->mapk c_myc_gene c-Myc Gene Promoter pi3k->c_myc_gene Activates mapk->c_myc_gene Activates g_quadruplex G-Quadruplex Formation c_myc_gene->g_quadruplex c_myc_transcription c-Myc Transcription c_myc_gene->c_myc_transcription g_quadruplex->c_myc_transcription Inhibits c_myc_protein c-Myc Protein c_myc_transcription->c_myc_protein myc_max_dimer c-Myc/MAX Heterodimer c_myc_protein->myc_max_dimer max_protein MAX Protein max_protein->myc_max_dimer e_box E-Box DNA Sequence myc_max_dimer->e_box Binds to target_genes Target Gene Expression (e.g., Cyclins, E2F) e_box->target_genes Regulates proliferation Cell Proliferation, Growth, Apoptosis target_genes->proliferation This compound This compound Derivatives This compound->g_quadruplex Stabilizes

Caption: this compound compounds can target the c-Myc pathway by stabilizing G-quadruplex structures.

References

Technical Support Center: Enhancing the Bioavailability of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of benzoxazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability of this compound derivatives is often attributed to two main factors:

  • Low Aqueous Solubility: Many this compound derivatives are lipophilic and have poor solubility in gastrointestinal fluids. This limits their dissolution, which is a prerequisite for absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation. This compound derivatives can be extensively metabolized by enzymes in the intestinal wall and liver, reducing the amount of active drug that reaches the bloodstream.

Q2: What are the primary metabolic pathways for this compound derivatives?

A2: The metabolism of this compound derivatives primarily involves Phase I and Phase II reactions.

  • Phase I Metabolism: This is mainly mediated by Cytochrome P450 (CYP) enzymes, with studies on some derivatives indicating that CYP3A4 is a major isozyme responsible for their metabolism.[1] The primary reaction is often N-dealkylation.[1]

  • Phase II Metabolism: This involves the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions for related compounds include glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation.

Q3: How can I improve the solubility and dissolution rate of my this compound derivative?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly water-soluble this compound derivatives:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can create an amorphous solid dispersion, which has higher energy and thus better solubility and dissolution compared to the crystalline form.

  • Lipid-Based Formulations: Formulations such as nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) can keep the drug in a solubilized state in the gastrointestinal tract, improving its absorption.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.

Q4: What in vitro models can I use to predict the intestinal absorption of my this compound derivative?

A4: The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. This assay can provide information on:

  • Passive Permeability: The ability of the compound to diffuse across the intestinal barrier.

  • Active Transport: Whether the compound is a substrate for influx or efflux transporters. For example, it can help determine if the compound is subject to efflux by P-glycoprotein (P-gp), which can limit its absorption.

Q5: Are there any known transporters that affect the absorption of this compound derivatives?

A5: While specific data for a wide range of this compound derivatives is limited, the involvement of efflux transporters like P-glycoprotein (P-gp) should be considered, as it is a common mechanism for limiting the oral bioavailability of many drugs. Some structurally related phenoxazine (B87303) compounds have been shown to be P-gp inhibitors. Influx transporters may also play a role in the uptake of these derivatives from the intestinal lumen.

Troubleshooting Guides

Issue 1: Low Cmax and AUC in preclinical pharmacokinetic studies despite good in vitro permeability.

Possible Cause Troubleshooting Steps
High First-Pass Metabolism 1. Conduct in vitro metabolism studies: Use human liver microsomes (HLM) to determine the metabolic stability of your compound.[1] 2. Identify the metabolizing enzymes: Use specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) in your HLM assay to identify the key enzymes involved.[1] 3. Consider co-administration with an inhibitor: In preclinical studies, co-administering a known inhibitor of the identified metabolizing enzyme can help confirm the extent of first-pass metabolism.
Efflux by Transporters 1. Perform a bidirectional Caco-2 assay: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-gp. 2. Use transporter inhibitors: Include known P-gp inhibitors (e.g., verapamil) in the Caco-2 assay to see if the permeability is increased.
Poor Solubility in vivo 1. Re-evaluate the formulation strategy: The in vivo dissolution environment can be different from in vitro conditions. Consider more robust formulations like solid dispersions or lipid-based systems.

Issue 2: High variability in oral bioavailability between individual animals.

Possible Cause Troubleshooting Steps
Genetic Polymorphism in Metabolic Enzymes 1. Review literature on the identified CYP/UGT enzymes: Check for known polymorphisms that can lead to inter-individual differences in metabolic activity.
Food Effect 1. Conduct pharmacokinetic studies in both fasted and fed states: The presence of food can significantly alter the absorption of some drugs.
Inconsistent Dosing 1. Refine the oral gavage technique: Ensure accurate and consistent administration of the formulation.

Quantitative Data on Bioavailability Enhancement

The following table summarizes pharmacokinetic data for a benzothiazin-4-one derivative (BTZ043), demonstrating the impact of a formulation strategy on its oral bioavailability in mice. While not a this compound, this data provides a relevant example of how nanoparticle formulations can significantly enhance systemic exposure.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Fold Increase in AUC
Neat BTZ043 Suspension25 (oral)15021,0001 (Reference)
BTZ043 Amorphous Drug Nanoparticles (ADN)25 (oral)80018,0008

Data adapted from a study on the pharmacokinetics of BTZ043. The values are approximate and for illustrative purposes.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability and identify the major CYP450 enzymes involved in the metabolism of a this compound derivative.

Materials:

  • This compound derivative stock solution (in a suitable organic solvent, e.g., DMSO)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare incubation mixtures in phosphate buffer containing the this compound derivative (final concentration typically 1-10 µM) and HLM (final concentration ~0.5-1 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • For enzyme inhibition studies, pre-incubate the HLM with a specific CYP inhibitor for 10-15 minutes before adding the this compound derivative.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a this compound derivative.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound derivative stock solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport: Add the this compound derivative in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport: Add the this compound derivative in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, collect samples from the donor chamber.

  • Analyze the concentration of the this compound derivative in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (Papp B-A / Papp A-B).

Visualizations

Experimental Workflow for Assessing Oral Bioavailability

G cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Pharmacokinetics solubility Aqueous Solubility caco2 Caco-2 Permeability hlm Metabolic Stability (HLM) formulation formulation caco2->formulation Identifies need for enhancement nano Nanoemulsion sd Solid Dispersion cyclo Cyclodextrin Complex animal Oral Administration to Rats blood Blood Sampling animal->blood lcms LC-MS/MS Analysis blood->lcms pk Pharmacokinetic Analysis (AUC, Cmax, Tmax) lcms->pk formulation->animal Test formulated drug G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal Portal Vein drug_lumen This compound Derivative influx Influx Transporter drug_lumen->influx drug_enterocyte This compound Derivative cyp3a4_enterocyte CYP3A4 drug_enterocyte->cyp3a4_enterocyte Phase I ugt_enterocyte UGT drug_enterocyte->ugt_enterocyte Phase II drug_portal To Liver drug_enterocyte->drug_portal Absorption efflux P-glycoprotein (Efflux) drug_enterocyte->efflux metabolite_enterocyte Metabolite metabolite_enterocyte->ugt_enterocyte cyp3a4_enterocyte->metabolite_enterocyte influx->drug_enterocyte efflux->drug_lumen Efflux

References

Technical Support Center: Scaling Up Benzoxazinone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of promising benzoxazinone leads.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing benzoxazinones on a laboratory scale?

A1: The most traditional and widely used method for constructing the this compound ring system involves the use of anthranilic acid and its derivatives due to the presence of both a carboxylic acid and a nucleophilic amino group.[1] One of the earliest methods is the acylation of anthranilic acid with two equivalents of an acid chloride in a basic solvent like pyridine.[1] Other common methods include the reaction of anthranilic acids with acetic anhydride (B1165640) and the use of cyanuric chloride as a cyclization agent.[2][3] More modern, transition-metal-catalyzed methods, such as copper-catalyzed decarboxylative coupling, offer high efficiency and atom economy.[1]

Q2: What are the key challenges when scaling up this compound synthesis from the lab to a pilot or industrial scale?

A2: Scaling up this compound synthesis introduces several challenges that are not always apparent at the lab scale. These include:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can lead to temperature control issues in large reactors, potentially causing side reactions or product degradation.[3][4]

  • Mixing and Mass Transfer: Achieving homogenous mixing in large reactors is critical to ensure uniform reaction rates and prevent localized "hot spots" or areas of high concentration, which can lead to impurity formation.[3][5][6]

  • Impurity Profile: The impurity profile can change significantly upon scale-up due to longer reaction times, temperature gradients, and different mixing dynamics.[1][7]

  • Downstream Processing: Isolation and purification techniques that are straightforward in the lab, such as column chromatography, are often not feasible or economical at an industrial scale. Crystallization, filtration, and drying become critical and challenging unit operations.[8][9]

  • Safety: Handling large quantities of reagents and solvents requires stringent safety protocols to manage risks such as runaway reactions, pressure build-up, and exposure to hazardous materials.[4][10]

Q3: How can Process Analytical Technology (PAT) be implemented to monitor and control the large-scale production of benzoxazinones?

A3: Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time, enabling better process understanding and control.[11] For this compound production, PAT can be applied to:

  • Monitor Reaction Progress: Techniques like in-situ FTIR or Raman spectroscopy can track the consumption of reactants and the formation of the this compound product and key intermediates in real-time.[12][13] This allows for precise determination of reaction endpoints, preventing the formation of degradation products due to prolonged reaction times.

  • Control Crystallization: Tools such as Focused Beam Reflectance Measurement (FBRM) can monitor particle size distribution during crystallization, ensuring the desired crystal morphology and facilitating easier filtration and drying.[13]

  • Ensure Consistent Quality: By monitoring critical quality attributes (CQAs) throughout the process, PAT helps to ensure batch-to-batch consistency and can facilitate real-time release of the product.[11]

Troubleshooting Guides

Synthesis & Reaction Control
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction; side reactions; product degradation.- Optimize reaction temperature and time based on PAT data.[11][12]- Ensure efficient mixing to maintain homogeneity.[3][6]- Evaluate the purity of starting materials and solvents.[1][7]
Inconsistent Batch Quality Poor control over reaction parameters (temperature, mixing, addition rates).- Implement automated control systems for critical process parameters.- Utilize PAT to monitor the reaction in real-time and make necessary adjustments.[11]- Ensure consistent quality of raw materials through stringent testing.[7]
Formation of Impurities Localized overheating or high concentrations of reagents; extended reaction times.- Improve heat transfer by optimizing reactor jacket design and coolant flow.[3][4]- Control the addition rate of reagents to prevent concentration spikes.- Use PAT to determine the optimal reaction endpoint and avoid unnecessary heating.[12]
Runaway Reaction Inadequate heat removal from an exothermic reaction.- Ensure the reactor's heat removal capacity is sufficient for the scaled-up process.- Implement a robust cooling system with emergency protocols.- Consider using a semi-batch process where one reactant is added gradually to control the reaction rate.
Downstream Processing & Purification
Issue Potential Cause Troubleshooting Steps
Difficult Filtration Small or irregular crystal size; formation of fines.[8]- Optimize crystallization conditions (solvent, temperature profile, agitation) to promote the growth of larger, more uniform crystals.[14]- Use particle size analysis tools (e.g., FBRM) to monitor and control crystal growth.[13]- Consider using filter aids, but be mindful of potential product contamination.[15]
Product Purity Issues Inefficient removal of impurities during crystallization and washing.- Select a crystallization solvent that provides good solubility for the product at high temperatures and low solubility at low temperatures, while keeping impurities dissolved.- Optimize the washing procedure (solvent, volume, temperature) to effectively remove impurities without dissolving a significant amount of the product.- Consider recrystallization if purity specifications are not met.[16]
Slow Drying Residual solvent trapped within the crystal lattice; inefficient solvent removal.- Ensure the cake from filtration is properly deliquored before drying.- Optimize drying parameters (temperature, pressure, gas flow) based on the solvent's properties.- Break up any large agglomerates to increase the surface area for drying.
Product Instability Decomposition during isolation or drying due to heat or exposure to air/moisture.- Use lower drying temperatures under high vacuum.- Handle the product under an inert atmosphere (e.g., nitrogen) if it is sensitive to oxygen or moisture.

Experimental Protocols

General Procedure for Laboratory-Scale this compound Synthesis (Example)

This protocol is a generalized example based on common literature procedures. Specific conditions will vary depending on the starting materials and desired product.

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.

  • Reagent Addition: Anthranilic acid (1 equivalent) is dissolved in a suitable solvent (e.g., pyridine, chloroform).[1] The solution is cooled in an ice bath.

  • Acylation: The acylating agent (e.g., benzoyl chloride, 2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C.[1]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically several hours) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

This compound as a G-Quadruplex Stabilizer in the c-Myc Signaling Pathway

This compound derivatives have been shown to exert anti-cancer effects by stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene.[17] This stabilization inhibits the transcription of c-Myc, a master regulator of cell proliferation, leading to the downregulation of its target genes and subsequent inhibition of cancer cell growth and migration.[17][18]

G_Quadruplex_Stabilization cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm c-Myc_Gene c-Myc Gene G_Quadruplex G-Quadruplex Formation c-Myc_Gene->G_Quadruplex in promoter region c-Myc_mRNA c-Myc mRNA c-Myc_Gene->c-Myc_mRNA Transcription Transcription_Factors Transcription Factors G_Quadruplex->Transcription_Factors Blocks binding RNA_Polymerase RNA Polymerase G_Quadruplex->RNA_Polymerase Blocks binding Transcription_Factors->c-Myc_Gene bind to promoter RNA_Polymerase->c-Myc_Gene initiates transcription Ribosome Ribosome c-Myc_mRNA->Ribosome This compound This compound Lead This compound->G_Quadruplex Stabilizes c-Myc_Protein c-Myc Protein Ribosome->c-Myc_Protein Translation Cell_Proliferation_Genes Cell Proliferation Genes c-Myc_Protein->Cell_Proliferation_Genes Activates Cell_Growth_Inhibition Inhibition of Cell Growth & Migration Cell_Proliferation_Genes->Cell_Growth_Inhibition leads to

Caption: this compound stabilizes the c-Myc G-quadruplex, inhibiting transcription and cell growth.

This compound as a Serine Protease Inhibitor

Benzoxazinones can act as inhibitors of serine proteases, such as human leukocyte elastase (HLE) and chymotrypsin.[19] These enzymes play roles in various physiological and pathological processes, including inflammation.[17][20] The inhibitor typically binds to the active site of the enzyme, blocking its catalytic activity.[19]

Serine_Protease_Inhibition Benzoxazinone_Inhibitor This compound Inhibitor Active_Site Benzoxazinone_Inhibitor->Active_Site Binds to & blocks Inhibition_Complex Inhibitor-Enzyme Complex (Inactive) Benzoxazinone_Inhibitor->Inhibition_Complex Serine_Protease Serine Protease (e.g., HLE, Chymotrypsin) Serine_Protease->Active_Site Serine_Protease->Inhibition_Complex Cleaved_Products Cleaved Products Active_Site->Cleaved_Products Catalyzes cleavage Substrate Protein Substrate Substrate->Active_Site Binds to Inflammatory_Response Inflammatory Response Cleaved_Products->Inflammatory_Response contributes to Inhibition_Complex->Inflammatory_Response Prevents

Caption: this compound inhibits serine proteases by blocking the active site, preventing substrate cleavage.

General Experimental Workflow for Scaling Up this compound Production

The process of scaling up production requires a systematic approach, moving from laboratory-scale experiments to pilot-scale and finally to full-scale manufacturing.

Scaling_Up_Workflow Lab_Scale 1. Lab Scale Synthesis (mg to g) Process_Chem 2. Process Chemistry Development Lab_Scale->Process_Chem Route Scouting & Optimization Pilot_Scale 3. Pilot Plant Scale-Up (kg) Process_Chem->Pilot_Scale Define Critical Process Parameters PAT_Implementation 4. Process Analytical Technology (PAT) Implementation Pilot_Scale->PAT_Implementation Develop Real-Time Monitoring Manufacturing 5. Full-Scale Manufacturing (multi-kg) PAT_Implementation->Manufacturing Implement Process Control Strategy QC_QA 6. Quality Control & Quality Assurance Manufacturing->QC_QA Final Product Testing & Release

Caption: A systematic workflow for scaling up the production of this compound leads.

References

Validation & Comparative

Unveiling the Potential of Benzoxazinones: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is perpetual. This guide offers a comprehensive comparison of benzoxazinone derivatives against existing drugs across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of benzoxazinones as a promising class of pharmaceuticals.

Efficacy at a Glance: Quantitative Data Summary

The following tables provide a structured overview of the efficacy of various this compound derivatives compared to standard therapeutic agents. This quantitative data, derived from preclinical studies, highlights the potential of benzoxazinones in different therapeutic contexts.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
This compound DerivativeTarget MicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Isoniazid analogue 8a-cMycobacterium tuberculosis H37Ra0.125-0.250Isoniazid>0.250
Compound 2Various BacteriaNot SpecifiedAmpicillinNot Specified
Compound 4eE. coli, S. aureus, B. subtilisNot SpecifiedNot SpecifiedNot Specified
Various DerivativesVarious Bacteria & FungiNot SpecifiedStreptomycin, NystatinNot Specified

Note: "Not Specified" indicates that the abstract mentions a comparison but does not provide specific quantitative values.

Table 2: Anti-inflammatory Activity
This compound DerivativeAssayEfficacy MetricValueStandard DrugValueReference
Compounds 12 and 13PGE2 Induced EdemaInhibitionPotentIndomethacinNot Specified
Compounds 3j, 5t, 8bIn vivo anti-inflammatoryActivitySignificantIndomethacinComparable
Various DerivativesIn vitro anti-inflammatoryIC50< 3µM - 1µMNot SpecifiedNot Specified
Various DerivativesCarrageenan-induced paw edema% InhibitionNot SpecifiedIndomethacinNot Specified
Table 3: Anticancer Activity (IC50 in µM)
This compound DerivativeCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Reference
Compound 5C6 glioma4.33 ± 1.04Not SpecifiedNot Specified
Compound 5A549 (lung cancer)10.67 ± 1.53Not SpecifiedNot Specified
BONC-013 (Topoisomerase Poison)Not Specified0.0006Camptothecin0.034
BONC-001 (Catalytic Inhibitor)Not Specified8.34Not SpecifiedNot Specified
Four Synthesized DerivativesSK-RC-42, SGC7901, A549VariesNot SpecifiedNot Specified

Key Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Preparation of this compound and Standard Drug Dilutions: Serial twofold dilutions of the this compound derivatives and the standard antibiotic are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.

  • Drug Administration: this compound derivatives, a standard anti-inflammatory drug (e.g., indomethacin), or a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the this compound derivatives or a standard anticancer drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow_MTT_assay cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate overnight_incubation 2. Incubate Overnight (Cell Adhesion) cell_seeding->overnight_incubation add_compounds 3. Add this compound/ Standard Drug overnight_incubation->add_compounds incubation_treatment 4. Incubate for 24/48/72 hours add_compounds->incubation_treatment add_mtt 5. Add MTT Reagent incubation_treatment->add_mtt incubation_mtt 6. Incubate 2-4 hours (Formazan Formation) add_mtt->incubation_mtt add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO) incubation_mtt->add_solubilizer measure_absorbance 8. Measure Absorbance (570 nm) add_solubilizer->measure_absorbance calculate_viability 9. Calculate Cell Viability measure_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the anticancer activity of this compound derivatives using the MTT assay.

carrageenan_paw_edema_workflow start Start drug_admin 1. Administer this compound/ Standard Drug/Vehicle start->drug_admin wait 2. Wait for 30-60 min drug_admin->wait carrageenan_injection 3. Inject Carrageenan into Paw wait->carrageenan_injection measure_initial 4. Measure Initial Paw Volume (t=0) carrageenan_injection->measure_initial measure_intervals 5. Measure Paw Volume at Intervals (1-5h) measure_initial->measure_intervals calculate_edema 6. Calculate Paw Edema measure_intervals->calculate_edema calculate_inhibition 7. Calculate Percentage Inhibition calculate_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow of the carrageenan-induced paw edema assay for anti-inflammatory screening.

c_myc_g_quadruplex_pathway c_myc_promoter c-Myc Promoter (NHE III1 region) g_quadruplex G-Quadruplex Formation c_myc_promoter->g_quadruplex stabilization Stabilization of G-Quadruplex g_quadruplex->stabilization This compound This compound Derivative This compound->stabilization transcription_factors Transcription Factors (e.g., Sp1) stabilization->transcription_factors Blocks Binding transcription_repression Repression of c-Myc Transcription stabilization->transcription_repression transcription_factors->c_myc_promoter Binds to promoter (activates transcription) anticancer_effect Anticancer Effect transcription_repression->anticancer_effect

Caption: Proposed mechanism of anticancer action of benzoxazinones via stabilization of the c-Myc G-quadruplex.

topoisomerase_inhibition_pathway cluster_normal Normal Topoisomerase I Action cluster_inhibition Inhibition by Benzoxazinones topoisomerase Topoisomerase I cleavage_complex Covalent Topo I-DNA Cleavage Complex topoisomerase->cleavage_complex inhibition_binding Inhibition of DNA Binding topoisomerase->inhibition_binding dna Supercoiled DNA dna->cleavage_complex religation Religation of DNA Strand cleavage_complex->religation stabilized_complex Stabilized Cleavage Complex cleavage_complex->stabilized_complex relaxed_dna Relaxed DNA religation->relaxed_dna benzoxazinone_poison This compound (Topoisomerase Poison) benzoxazinone_poison->stabilized_complex benzoxazinone_catalytic This compound (Catalytic Inhibitor) benzoxazinone_catalytic->inhibition_binding dna_damage DNA Damage & Apoptosis stabilized_complex->dna_damage inhibition_binding->dna Prevents Interaction

Caption: Dual inhibitory mechanism of this compound derivatives on human topoisomerase I.

Validating the Mechanism of Action of a Benzoxazinone Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of benzoxazinone inhibitors against other established alternatives, supported by experimental data and detailed protocols. The focus is on validating the mechanism of action through objective performance metrics.

Inhibition of Human Topoisomerase I

This compound derivatives have emerged as potent inhibitors of human topoisomerase I (Topo I), an essential enzyme involved in DNA replication and transcription. Their mechanism of action involves the stabilization of the Topo I-DNA cleavage complex, leading to DNA damage and subsequent cell death in cancer cells.

Comparative Performance

A notable this compound derivative, BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-acetate) , has demonstrated significantly greater potency as a Topo I poison compared to the well-established clinical inhibitor, Camptothecin (CPT) .[1][2][3]

InhibitorIC50 (mM)Mechanism of ActionReference
BONC-013 0.0006Topoisomerase I Poison[1][2][3]
Camptothecin (CPT) 0.034Topoisomerase I Poison[1][2]
BONC-001 8.34Catalytic Inhibitor[1][2]

Key Findings:

  • BONC-013 is approximately 57 times more potent than Camptothecin in poisoning human topoisomerase I.[1][2]

  • Unlike some this compound derivatives that act as catalytic inhibitors (e.g., BONC-001), BONC-013 stabilizes the covalent enzyme-DNA complex.[1]

  • Intercalation assays have shown that BONC-013 does not act as a DNA intercalator, suggesting a specific interaction with the Topo I-DNA complex.[1][2]

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay is fundamental for identifying and characterizing Topo I inhibitors. It measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)

  • Test compounds (dissolved in DMSO)

  • STEB (40% sucrose, 100mM Tris-HCl pH 8.0, 10mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose (B213101)

  • TAE buffer

  • Ethidium (B1194527) bromide

  • UV transilluminator

Procedure:

  • Prepare a reaction mix containing 10x Assay Buffer, supercoiled pBR322 DNA, and sterile water.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the test compound at various concentrations (or DMSO for control).

  • Initiate the reaction by adding diluted human Topoisomerase I to each tube (except for the no-enzyme control).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis at 85V for 2 hours.

  • Stain the gel with ethidium bromide and visualize under UV light.

Data Analysis:

The inhibition of Topo I activity is determined by the persistence of the supercoiled DNA band. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme's relaxation activity.

Experimental Workflow: Topoisomerase I Inhibition

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, scDNA, H2O) C Add Inhibitor to Reaction Mix A->C B Prepare Serial Dilutions of this compound Inhibitor B->C D Add Human Topoisomerase I C->D E Incubate at 37°C D->E F Stop Reaction (STEB, Chloroform) E->F G Agarose Gel Electrophoresis F->G H Visualize DNA Bands (Ethidium Bromide, UV) G->H I Determine IC50 H->I

Caption: Workflow for Topoisomerase I Relaxation Assay.

Inhibition of Serine Proteases

Benzoxazinones are also recognized as potent inhibitors of serine proteases, a class of enzymes implicated in various physiological and pathological processes. They typically act as competitive, alternate substrate inhibitors.

Comparative Performance

While direct head-to-head studies with non-benzoxazinone inhibitors are limited in the reviewed literature, the inhibitory activity of several this compound derivatives against Cathepsin G, a key serine protease, has been characterized.

InhibitorTargetIC50 (µM)
This compound Derivative 1 Cathepsin G1.2 ± 0.2
This compound Derivative 2 Cathepsin G0.84 ± 0.11
This compound Derivative 5 Cathepsin G5.5 ± 0.8
This compound Derivative 6 Cathepsin G3.1 ± 0.5
This compound Derivative 7 Cathepsin G4.2 ± 0.6

Alternative Inhibitor Profile:

  • Aprotinin (B3435010): A well-known natural polypeptide and serine protease inhibitor. It is used clinically to reduce bleeding during complex surgery. Aprotinin inhibits a broad range of serine proteases, including trypsin, chymotrypsin, and plasmin.

A direct comparison of IC50 values between benzoxazinones and aprotinin for the same serine protease under identical experimental conditions is needed for a conclusive performance evaluation.

Experimental Protocol: Chromogenic Substrate Hydrolysis Assay

This assay is commonly used to determine the inhibitory potential of compounds against serine proteases.

Materials:

  • Purified serine protease (e.g., Cathepsin G)

  • Chromogenic substrate specific for the enzyme

  • Assay Buffer (e.g., 20 mM Tris buffer, pH 7.4, containing 100 mM NaCl, 2.5 mM CaCl2, 0.1% PEG 8000, and 0.05% Tween 80)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well microplate, add the assay buffer.

  • Add the serine protease to a final concentration of 30 nM.

  • Add the test compound at various concentrations (or DMSO for control).

  • Incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the chromogenic substrate.

  • Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

Data Analysis:

The rate of substrate hydrolysis is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: Serine Protease Inhibition

G E Serine Protease (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I This compound Inhibitor P Product ES->P

Caption: Competitive Inhibition of a Serine Protease.

Inhibition of the PI3K/mTOR Signaling Pathway

Certain this compound derivatives have been designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key kinases in a signaling pathway that is frequently dysregulated in cancer.

Comparative Performance
InhibitorTargetIC50 (nM)Mechanism of Action
Wortmannin PI3K3Covalent, irreversible inhibitor

Note: Wortmannin is a potent but non-selective PI3K inhibitor, also affecting other related kinases. Newer generations of PI3K inhibitors aim for improved selectivity and pharmacological properties. A this compound-based inhibitor would need to be benchmarked against such compounds.

Experimental Protocol: In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of purified PI3K and is crucial for determining the direct inhibitory potential of a compound.

Materials:

  • Purified PI3K enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • Reaction Buffer

  • Test compounds

  • ATP [γ-³²P]

  • TLC plate

  • Phosphorimager

Procedure:

  • Incubate the purified PI3K enzyme with various concentrations of the test compound in the reaction buffer.

  • Add the PIP2 substrate.

  • Initiate the kinase reaction by adding ATP [γ-³²P].

  • Incubate at room temperature for a defined period.

  • Stop the reaction.

  • Extract the lipids and spot them on a TLC plate.

  • Separate the lipids by chromatography.

  • Visualize the radiolabeled PIP3 product using a phosphorimager.

Data Analysis:

The amount of PIP3 produced is quantified, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined.

Signaling Pathway: PI3K/mTOR Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

References

Cross-Validation of Benzoxazinone Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of benzoxazinone derivatives across multiple bioassays reveals a versatile scaffold with significant therapeutic potential. This guide provides a comparative overview of their activity in anticancer, anti-inflammatory, and antimicrobial assays, supported by experimental data and detailed protocols to aid in reproducible research.

This compound derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These heterocyclic compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and even herbicidal agents.[3][4][5][6] Their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, make them a promising area of study for drug development professionals.[7][8] This guide offers a cross-validation of this compound activity by summarizing quantitative data from various studies, detailing the experimental protocols for key assays, and visualizing the underlying biological pathways.

Comparative Analysis of this compound Activity

The biological evaluation of this compound derivatives has been conducted across a variety of assays, each designed to assess a specific therapeutic property. The following sections present a compilation of quantitative data from different studies, highlighting the activity of various this compound compounds.

Anticancer Activity

The anticancer potential of benzoxazinones has been widely investigated against numerous human cancer cell lines. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-oneMultipleVaries[7]
2-aminophenoxazine-3-one (Phx-3)MultipleVaries[9]
4-phenyl-2H-benzo[b][7][10]oxazin-3(4H)-one derivative (8d-1)Multiple0.63 nM (PI3Kα)[11]
Azlactone–this compound HybridMCF-7Varies[12]
4H-benzo[d][4][7]oxazin-4-one derivative (3d)--[13]

Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

Anti-inflammatory Activity

Several this compound derivatives have been shown to possess significant anti-inflammatory properties.[3][14] These effects are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages or microglial cells.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayActivityReference
2H-1,4-benzoxazin-3(4H)-one derivativesInhibition of NO production in LPS-induced BV-2 cellsSignificant reduction in NO, IL-1β, IL-6, and TNF-α[8]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][7]oxazin-4-one (3d)Rat paw edema62.61% inhibition[13][15]
Antimicrobial Activity

Benzoxazinones have also demonstrated a broad range of antimicrobial activities against various bacteria and fungi.[3][10][16] The efficacy is typically determined by measuring the zone of inhibition or the minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicrobial StrainActivityReference
6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumannii27% growth inhibition at 32 µg/ml[10]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansFungicidal activity[10]
2H-benzo[b][7][10]oxazin-3(4H)-one derivativesE. coli, S. aureus, B. subtilisCompound 4e showed highest potency[17]
This compound-thiosemicarbazone hybridsVarious bacteria and fungiCompound 5b4 showed potent activity[18]

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) and incubated for 24 to 72 hours.[7]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to the untreated control to determine the IC50 value.[9]

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated cells.[8]

  • Cell Culture: BV-2 microglial cells are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound derivatives for a specified time.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Griess Assay: After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[8]

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Antimicrobial Disc-Diffusion Assay

The disc-diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[18]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar (B569324) plate.

  • Disc Application: Sterile filter paper discs impregnated with known concentrations of the this compound derivatives are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzoxazinones are attributed to their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways modulated by these compounds.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits c-Myc c-Myc c-Myc->Proliferation G-quadruplex G-quadruplex G-quadruplex->c-Myc Inhibits Transcription This compound This compound This compound->PI3K Inhibits This compound->G-quadruplex Stabilizes

Caption: Anticancer mechanisms of benzoxazinones.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation HO-1 HO-1 Nrf2->HO-1 Activation HO-1->NF-kB Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines iNOS_COX2 iNOS, COX-2 NF-kB->iNOS_COX2 This compound This compound This compound->Keap1 Inhibits

Caption: Anti-inflammatory action of benzoxazinones.

experimental_workflow cluster_invitro In Vitro Assays Cell_Culture Cell Culture (Cancer/Immune Cells) Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO measurement) Compound_Treatment->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) Compound_Treatment->Antimicrobial Data_Analysis Data Analysis (IC50, % Inhibition) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis

Caption: General experimental workflow for activity screening.

References

A Comparative Analysis of Benzoxazinone and Benzoxazine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two closely related heterocyclic compounds, benzoxazinones and benzoxazines, reveals a broad spectrum of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties. While structurally similar, subtle differences in their chemical makeup lead to distinct mechanisms of action and varying potencies, making them a subject of intense research in drug discovery.

This guide provides a comparative analysis of the bioactivity of benzoxazinones and benzoxazines, supported by experimental data, detailed methodologies for key assays, and visual diagrams of their mechanisms of action to aid researchers, scientists, and drug development professionals in understanding their therapeutic potential.

At a Glance: Comparative Bioactivity

Biological ActivityBenzoxazinone DerivativesBenzoxazine (B1645224) DerivativesKey Findings & Mechanisms
Anticancer Potent activity against various cancer cell lines including lung, breast, colon, and cervical cancer.[1][2][3][4]Demonstrated in vivo anticancer activity, particularly eugenol-derived benzoxazines.[5][6]Benzoxazinones often induce apoptosis, and cell cycle arrest, and can target structures like the c-Myc G-quadruplex.[1][2] Benzoxazines have shown the ability to reduce tumor incidence and weight in animal models.[5][6]
Anti-inflammatory Significant anti-inflammatory effects observed in various studies.[7][8][9][10]Exhibit anti-inflammatory properties.[11][12]Benzoxazinones can modulate inflammatory pathways such as the Nrf2-HO-1 signaling pathway.[8][9]
Enzyme Inhibition Act as inhibitors of enzymes like α-chymotrypsin, paraoxonase 1, and human topoisomerase I.[13][14][15]Inhibit enzymes such as human topoisomerase I and those involved in angiogenesis like PI3K.[13][15][16]Both classes of compounds show potential as enzyme inhibitors, targeting different enzymes involved in various pathological conditions.
Antimicrobial Show significant antimicrobial activity.[17][18]Possess a wide range of antimicrobial activities.[11][19][20]Both benzoxazinones and benzoxazines are effective against a variety of bacteria and fungi.[7][11][17][18][19][20]

Delving into the Mechanisms: Signaling Pathways and Workflows

To visualize the biological processes influenced by these compounds and the experimental procedures used to evaluate them, the following diagrams are provided.

G cluster_0 This compound Anti-inflammatory Pathway LPS LPS Microglia Microglial Cells LPS->Microglia activates ROS ROS Production Microglia->ROS induces Inflammation Inflammation Microglia->Inflammation leads to Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 disrupts Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases HO1 HO-1 Nrf2->HO1 activates HO1->Inflammation inhibits This compound This compound Derivatives This compound->Nrf2 promotes activation G cluster_1 Anticancer Activity Evaluation Workflow start Start: Synthesized this compound/Benzoxazine Derivatives cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay flow_cytometry Flow Cytometry for Cell Cycle Analysis & Apoptosis mtt_assay->flow_cytometry in_vivo In Vivo Animal Studies (e.g., Xenograft models) mtt_assay->in_vivo western_blot Western Blot for Protein Expression flow_cytometry->western_blot end End: Data Analysis & Conclusion western_blot->end in_vivo->end

References

A Head-to-Head Comparison of Benzoxazinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various benzoxazinone derivatives, supported by experimental data. This document summarizes the performance of these compounds across different biological activities, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways.

This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, antimycobacterial, and antiplatelet effects. This guide aims to provide a comparative overview of the performance of different this compound derivatives based on available scientific literature.

Anti-inflammatory and Analgesic Activity

This compound derivatives have shown notable potential in mitigating inflammation and pain. Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.

Quantitative Data Summary: Anti-inflammatory and Analgesic Activity
DerivativeAssayResultReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][2]oxazin-4-one (3d)Carrageenan-induced rat paw edema62.61% inhibition[1][3]
Compound 12PGE2-induced paw edemaPotent inhibition[4]
Compound 13PGE2-induced paw edemaPotent inhibition[4]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][2]oxazin-4-one (3d)Acetic acid-induced writhing (mice)62.36% protection[1][3]
Various 6-acyl-2-benzoxazolinone derivatives (Compounds 1-4, 10-14)Modified Koster's test (analgesic)Higher activity than acetylsalicylic acid[4]
Signaling Pathway: NF-κB and COX-2 Inhibition in Inflammation

This compound derivatives often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway and inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[5][6][7][8][9]

G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_stim TNF-α TNFR TNFR TNFa_stim->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active translocates to COX2_path Arachidonic Acid COX2 COX-2 COX2_path->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Gene Pro-inflammatory Gene Expression NFkB_active->Gene Cytokines Cytokines (TNF-α, IL-6) Chemokines Gene->Cytokines This compound This compound Derivatives This compound->IKK inhibit This compound->COX2 inhibit

NF-κB and COX-2 signaling pathways in inflammation.

Anticancer Activity

A growing body of evidence highlights the potential of this compound derivatives as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.

Quantitative Data Summary: Anticancer Activity (IC50 values in µM)
DerivativeMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)A549 (Lung)Reference
Compound 2b2.274.44--[2]
Compound 4b3.267.63--[2]
Compound 3a--Significant cytotoxicity-[10]
Compound 3c--Significant cytotoxicity-[10]
Compound 3k--Significant cytotoxicity-[10]
Four synthesized derivatives--Inhibition of proliferationInhibition of proliferation[11]
Signaling Pathways in Anticancer Activity

This compound derivatives have been shown to target several critical signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway, the HER2/JNK pathway, and the stabilization of c-Myc G-quadruplex structures.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K JNK JNK RTK->JNK PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis JNK->Apoptosis cMyc_promoter c-Myc Promoter (G-quadruplex) Transcription Transcription cMyc_promoter->Transcription cMyc_protein c-Myc Protein Transcription->cMyc_protein cMyc_protein->Proliferation This compound This compound Derivatives This compound->PI3K inhibit This compound->JNK activate This compound->cMyc_promoter stabilize

Key signaling pathways targeted by this compound derivatives in cancer.

Antimycobacterial Activity

Several this compound derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains, making them promising candidates for the development of new anti-tuberculosis drugs.

Quantitative Data Summary: Antimycobacterial Activity (MIC values)
DerivativeM. tuberculosis H37Ra (μg/mL)Resistant Strains (μg/mL)Reference
Isoniazid analogue 8a-c0.125-0.250Low MIC values[1][3]
Benzoxazin-2-one 1c-Low MIC values[1][3]
Benzoxazin-2-one 5j-Low MIC values[1][3]
3-(4-alkylphenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-onesMore active than Isoniazid-[10]
3-(4-alkylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dithionesMore active than Isoniazid-[10]

Antiplatelet Activity

Certain this compound derivatives have been investigated for their ability to inhibit platelet aggregation, suggesting their potential in the prevention and treatment of thromboembolic diseases.

Quantitative Data Summary: Antiplatelet Activity
DerivativeAssayResultReference
2-phenyl-3,1-benzoxazine-4-one (BZ1)Bleeding time (mice, 20 mg/kg)361 s (higher than acetosal)[12]
2-(4′-chlorophenyl)-3,1-benzoxazin-4-one (BZ2)Bleeding time (mice, 20 mg/kg)179 s (lower than acetosal)[12]
Pyrazolopyridine derivative 3aCollagen-induced platelet aggregationIC50 = 61 µM[13]
Pyrazolopyridine derivative 3cCollagen-induced platelet aggregationIC50 = 68 µM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Experimental Workflow for In Vitro and In Vivo Evaluation

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Treatment Treatment with This compound Derivatives Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cytokine Cytokine Measurement (ELISA) Treatment->Cytokine MIC MIC Determination (Antimycobacterial) Treatment->MIC Platelet Platelet Aggregation Assay Treatment->Platelet Animal_Model Animal Model (e.g., Mice, Rats) Administration Compound Administration Animal_Model->Administration Edema Carrageenan-induced Paw Edema Administration->Edema Writhing Acetic Acid-induced Writhing Test Administration->Writhing Bleeding Bleeding Time Assay Administration->Bleeding

General experimental workflow for evaluating this compound derivatives.
Carrageenan-Induced Paw Edema (Anti-inflammatory)

  • Animals: Wistar rats or Swiss albino mice.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.

  • Administration: Test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Acetic Acid-Induced Writhing Test (Analgesic)
  • Animals: Swiss albino mice.[14][15]

  • Grouping: Animals are divided into control, standard (e.g., Aspirin or Diclofenac), and test groups.[14][15]

  • Administration: Test compounds and standard drug are administered orally or intraperitoneally.[14]

  • Induction of Writhing: After a specific time (e.g., 30-60 minutes), 0.6% or 1% acetic acid solution (10 mL/kg) is injected intraperitoneally.[14][16]

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 5-15 minutes) after acetic acid injection.[15]

  • Calculation: The percentage of protection or inhibition of writhing is calculated for the treated groups compared to the control group.

MTT Assay (Anticancer - Cell Viability)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the this compound derivatives for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Determination (Antimycobacterial)
  • Preparation: Serial dilutions of the this compound derivatives are prepared in a suitable broth medium in a 96-well microtiter plate.[17]

  • Inoculation: A standardized inoculum of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is added to each well.[17]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for several days).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[17] Visual assessment or the use of a growth indicator (e.g., Resazurin) can be employed.

Platelet Aggregation Assay (Antiplatelet)
  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).[18][19]

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed.[18][19]

  • Aggregation Measurement: PRP is placed in an aggregometer cuvette with a stir bar. The test compound or vehicle is added and incubated.[20]

  • Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.[19][20]

  • Data Recording: The change in light transmittance through the PRP suspension is recorded over time as a measure of platelet aggregation.[21]

  • Calculation: The percentage of inhibition of platelet aggregation by the test compound is calculated compared to the control.

References

A Comparative Guide to the Structure-Activity Relationships of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinones are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoxazinone derivatives across various therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and future drug design endeavors.

Comparative Biological Activities of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound core. This section summarizes the SAR for their activity as α-chymotrypsin inhibitors, factor Xa inhibitors, and their phytotoxic effects.

α-Chymotrypsin Inhibition

α-Chymotrypsin is a serine protease involved in various physiological and pathological processes. This compound derivatives have been identified as potent inhibitors of this enzyme. The following table summarizes the inhibitory activity of a series of 2-aryl-4H-3,1-benzoxazin-4-ones.

Compound IDR (Substitution on 2-phenyl ring)IC50 (µM)[1]
1 H10.3 ± 0.2
2 2-F8.5 ± 0.1
3 3-F12.1 ± 0.3
4 4-F15.2 ± 0.4
5 2-Cl6.5 ± 0.1
6 3-Cl9.8 ± 0.2
7 4-Cl11.4 ± 0.3
8 2-Br7.2 ± 0.1
9 3-Br10.5 ± 0.2
10 4-Br13.1 ± 0.3
11 2-NO225.6 ± 0.5
12 3-NO218.9 ± 0.4
13 4-NO222.3 ± 0.5
14 2-OH35.1 ± 0.7
15 4-OH42.8 ± 0.9
16 4-OCH338.4 ± 0.8
17 4-CH330.2 ± 0.6
Chymostatin (Standard) -7.1 ± 0.1

SAR Summary for α-Chymotrypsin Inhibition:

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring at the 2-position (Compound 1) shows good inhibitory activity.

  • Halogen Substitution: The presence of halogen substituents on the phenyl ring generally enhances the inhibitory potential. The activity follows the order: Cl > Br > F.[1]

  • Positional Isomers: For halogen and nitro substituents, the ortho position generally leads to better activity compared to meta and para positions.[1]

  • Electron-donating vs. Electron-withdrawing Groups: Strong electron-withdrawing groups (e.g., NO2) and electron-donating groups (e.g., OH, OCH3, CH3) on the phenyl ring tend to decrease the inhibitory activity compared to halogens.[1]

Factor Xa Inhibition

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a key target for anticoagulant drugs. This compound derivatives have been developed as potent and selective FXa inhibitors.

Compound IDP1 GroupP4 GroupKi (nM)[2]
18 3-Amidinophenyl5-Chlorothiophen-2-yl0.5
19 3-Amidinophenyl5-Formylthiophen-2-yl2.5
20 3-Amidinophenyl5-Carbamoylthiophen-2-yl10
21 3-AmidinophenylThiophen-2-yl25
22 4-Amidinophenyl5-Chlorothiophen-2-yl1.2
23 2-Amidinothien-5-yl5-Chlorothiophen-2-yl0.8

SAR Summary for Factor Xa Inhibition:

  • P1 Pocket: A basic group, such as an amidine, is crucial for binding to the S1 pocket of Factor Xa. The 3-amidinophenyl group is generally preferred over the 4-amidinophenyl group.

  • P4 Pocket: The nature of the substituent binding in the S4 pocket significantly influences potency. A 5-chlorothiophen-2-yl group provides high potency.

  • Modifications to the P4 Group: Modifications to the thiophene (B33073) ring, such as replacing the chloro group with formyl or carbamoyl (B1232498) groups, or removing it entirely, lead to a decrease in inhibitory activity.[2]

Phytotoxicity

Certain benzoxazinones and their degradation products exhibit significant phytotoxicity, making them of interest as natural herbicides. The activity is often assessed by measuring the inhibition of root and shoot growth of standard target species like lettuce (Lactuca sativa).

CompoundEffect on Lactuca sativa Root Growth at 10⁻³ M
DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one)High Inhibition
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)Moderate Inhibition
BOA (benzoxazolin-2-one)Slight Inhibition
MBOA (6-methoxy-benzoxazolin-2-one)Slight Inhibition
APO (2-aminophenoxazin-3-one)Very High Inhibition

SAR Summary for Phytotoxicity:

  • Hydroxamic Acid Moiety: The hydroxamic acid functionality (N-OH) is a key feature for the biological activity of natural benzoxazinones like DIBOA and DIMBOA.

  • Methoxy (B1213986) Group: The presence of a methoxy group at the 7-position (DIMBOA) generally reduces phytotoxicity compared to the non-methoxylated analogue (DIBOA).

  • Degradation Products: The degradation of benzoxazinones to benzoxazolinones (BOA and MBOA) results in a significant decrease in phytotoxic activity. However, further degradation to aminophenoxazinones, such as APO, can lead to a substantial increase in phytotoxicity.

Experimental Protocols

General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

Procedure:

  • A solution of an appropriate substituted benzoyl chloride (1.1 mmol) in dry pyridine (B92270) (5 mL) is added dropwise to a stirred solution of anthranilic acid (1.0 mmol) in dry pyridine (10 mL) at 0-5 °C.

  • The reaction mixture is then stirred at room temperature for 4-5 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with cold water, and then with a 5% sodium bicarbonate solution to remove unreacted anthranilic acid.

  • The crude product is washed again with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4H-3,1-benzoxazin-4-one.

In Vitro α-Chymotrypsin Inhibition Assay

Materials:

  • Bovine pancreatic α-chymotrypsin (EC 3.4.21.1)

  • N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.6) containing 10 mM CaCl2

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • 160 µL of Tris-HCl buffer is added to the wells of a 96-well plate.

  • 20 µL of the test compound solution at various concentrations is added to the wells.

  • 10 µL of the α-chymotrypsin solution (0.05 mg/mL in buffer) is added, and the mixture is incubated at 37 °C for 10 minutes.

  • The reaction is initiated by adding 10 µL of the substrate solution (SPNA, 1 mM in buffer).

  • The absorbance is measured at 410 nm every minute for 15 minutes using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentrations.

In Vitro Factor Xa Inhibition Assay

Materials:

  • Human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Tris-HCl buffer (50 mM, pH 8.3) containing 175 mM NaCl and 0.05% PEG 8000

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • 50 µL of Tris-HCl buffer and 25 µL of the test compound solution at various concentrations are added to the wells of a 96-well plate.

  • 25 µL of the Factor Xa solution (final concentration ~0.5 nM) is added, and the mixture is incubated at room temperature for 10 minutes.

  • The reaction is initiated by adding 25 µL of the chromogenic substrate solution (final concentration ~200 µM).

  • The absorbance is measured at 405 nm for 5 minutes.

  • The initial rate of substrate hydrolysis is determined.

  • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation after determining the IC50 value.

Phytotoxicity Bioassay on Lactuca sativa

Materials:

  • Lactuca sativa (lettuce) seeds

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Test compounds dissolved in a suitable solvent (e.g., acetone) and then diluted in distilled water.

  • Growth chamber with controlled temperature (25 ± 1 °C) and light cycle.

Procedure:

  • A filter paper is placed in each Petri dish.

  • 20 lettuce seeds are evenly placed on the filter paper.

  • 5 mL of the test solution at different concentrations (or control solution with the same solvent concentration) is added to each Petri dish.

  • The Petri dishes are sealed with parafilm to prevent evaporation and placed in a growth chamber for 5 days.

  • After the incubation period, the number of germinated seeds is counted, and the root and shoot lengths of the seedlings are measured.

  • The percentage of germination inhibition and growth inhibition is calculated relative to the control.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Anthranilic_Acid Anthranilic Acid Synthesis Cyclocondensation Anthranilic_Acid->Synthesis Acyl_Chlorides Substituted Acyl Chlorides Acyl_Chlorides->Synthesis Benzoxazinones This compound Derivatives Synthesis->Benzoxazinones Bioassay In Vitro Bioassay (e.g., Enzyme Inhibition) Benzoxazinones->Bioassay Activity_Data IC50 / Ki / % Inhibition Bioassay->Activity_Data SAR Structure-Activity Relationship Activity_Data->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Design of New Derivatives

Caption: Experimental workflow for the synthesis and SAR analysis of this compound derivatives.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Signaling pathway of competitive enzyme inhibition by this compound derivatives.

Coagulation_Cascade cluster_prothrombinase Prothrombinase Complex Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Cleavage Fibrin Fibrin Clot Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen FactorXa Factor Xa FactorXa->Thrombin Activates FactorVa Factor Va FactorVa->Thrombin Activates Ca Ca²⁺ Ca->Thrombin Activates PL Phospholipids PL->Thrombin Activates This compound This compound Inhibitor This compound->FactorXa Inhibits

Caption: Inhibition of the coagulation cascade by Factor Xa-targeting benzoxazinones.

References

In Vivo Validation of Benzoxazinone's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo findings for benzoxazinone derivatives, focusing on their anti-inflammatory effects. By presenting experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of the translation of preclinical research from the laboratory bench to live models.

Data Summary: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data from studies investigating the anti-inflammatory potential of various this compound derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Derivative 3eCOX-20.57>186.8
This compound Derivative 3fCOX-20.68>242.4
This compound Derivative 3rCOX-20.72>200.0
This compound Derivative 3sCOX-20.61>220.0
Celecoxib (Reference)COX-20.30>303.0
This compound-Diclofenac Hybrid (3d)Not specifiedNot specifiedNot specified

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Paw Edema Inhibition (%)Ulcerogenicity Index
This compound-Diclofenac Hybrid (3d)Not specified62.612.67[1][2]
Indomethacin (Reference)10~68.0Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test this compound compounds and reference inhibitors (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorometric plate reader)

Procedure:

  • The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a set time (e.g., 5 minutes).

  • The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a suitable detection method.

  • The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the control (enzyme and substrate without the inhibitor).

  • IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.[3]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model used to evaluate the acute anti-inflammatory activity of pharmacological agents.

Animals:

  • Wistar albino rats of either sex (150-200g)

Materials:

  • Carrageenan solution (1% w/v in saline)

  • Test this compound compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animals are divided into control, reference, and test groups.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds or reference drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle only.

  • After a set time (e.g., 1 hour) to allow for drug absorption, 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal to induce inflammation and edema.

  • Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[4][5]

Visualizing the Science

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the validation of this compound's anti-inflammatory properties.

G ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) ProInflammatoryStimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid releases PLA2->CellMembrane COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes This compound This compound Derivatives This compound->COX2 inhibits Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation mediates G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation HitIdentification Hit Identification (e.g., HTS) LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization InVitroAssay In Vitro Assay (COX-1/COX-2 Inhibition) LeadOptimization->InVitroAssay Candidate Promising This compound Candidate InVitroAssay->Candidate AnimalModel Animal Model of Inflammation (Carrageenan-induced paw edema) EfficacyTesting Efficacy Testing (% Inhibition of Edema) AnimalModel->EfficacyTesting Toxicity Toxicity Assessment (e.g., Ulcerogenicity) AnimalModel->Toxicity Candidate->AnimalModel

References

Benchmarking Benzoxazinone Performance Against Standard Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of benzoxazinone derivatives against standard therapeutic compounds in key research areas: oncology, bacteriology, and inflammation. The data presented is compiled from experimental studies to offer a clear benchmark for researchers evaluating the potential of this versatile heterocyclic scaffold.

Anticancer Activity: this compound Derivatives vs. Doxorubicin (B1662922)

This compound derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting cytotoxicity comparable to the widely used chemotherapeutic drug, doxorubicin.

Data Presentation: Cytotoxicity Against HeLa Cells

The following table summarizes the in vitro cytotoxic effects of selected this compound derivatives against the human cervical cancer cell line (HeLa) in comparison to doxorubicin.

CompoundConcentration (µg/mL)Cell Viability (%)Standard DrugConcentration (µg/mL)Cell Viability (%)Reference
This compound 3a25028.53Doxorubicin25019.98[1]
This compound 3c250~20Doxorubicin25019.98[1]
This compound 3k250Not specifiedDoxorubicin25019.98[1]

Note: The study reported that the anti-proliferative effect of compound 3c was in close match with that of the reference drug doxorubicin.[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay) [1]

  • Cell Seeding: HeLa cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with the synthesized this compound compounds and doxorubicin at a concentration of 250 μg/mL for 6 hours.

  • MTT Addition: After incubation, 50 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional period.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Hoechst 33258 Staining) [1]

  • Cell Treatment: HeLa cells are treated with this compound derivatives.

  • Staining: The cells are stained with Hoechst 33258, a fluorescent dye that binds to DNA.

  • Microscopic Analysis: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by morphological changes such as chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Mandatory Visualization: Signaling Pathway

This compound derivatives have been shown to exert their anticancer effects in part by targeting the c-Myc signaling pathway, which plays a crucial role in cell proliferation and apoptosis.[2] Overexpression of c-Myc can sensitize cells to apoptotic stimuli.[3] The pathway often involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases leading to programmed cell death.[4]

c_Myc_Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_cell Cancer Cell Stimuli Stimuli c_Myc c_Myc Stimuli->c_Myc activates Mitochondrion Mitochondrion c_Myc->Mitochondrion promotes release of Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase_Cascade Caspase_Cascade Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis induces This compound This compound This compound->c_Myc downregulates MIC_Workflow A Prepare standardized bacterial inoculum (e.g., Staphylococcus aureus) C Inoculate each well with bacterial suspension A->C B Perform serial dilutions of this compound and Ampicillin in 96-well plate B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Indomethacin_MoA Arachidonic_Acid Arachidonic_Acid COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 substrate for Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate Indomethacin Indomethacin Indomethacin->COX-1_COX-2 inhibits

References

Replicating Published Findings on Benzoxazinone Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer and anti-inflammatory bioactivities of selected benzoxazinone derivatives, supported by experimental data from published literature. Detailed methodologies for key experiments are included to facilitate the replication of these findings.

Anticancer Bioactivity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[1][2] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2]

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines, with IC50 values presented for comparison. Doxorubicin, a commonly used chemotherapy agent, is included as a reference compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivative 1 A-375 (Melanoma)2.33[3]
A-549 (Lung Cancer)7.21[3]
MCF-7 (Breast Cancer)3.96[3]
This compound Derivative 2 HepG2 (Liver Cancer)11.23[3]
HCT-116 (Colon Cancer)10.12[3]
MCF-7 (Breast Cancer)13.92[3]
Doxorubicin HepG2 (Liver Cancer)7.94[3]
HCT-116 (Colon Cancer)8.07[3]
MCF-7 (Breast Cancer)6.75[3]

Note: Lower IC50 values indicate greater potency.

Anti-inflammatory Bioactivity of this compound Derivatives

Several this compound derivatives have been shown to possess significant anti-inflammatory properties.[4] Their efficacy is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats, and compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1][5]

Comparative Analysis of In Vivo Anti-inflammatory Activity

The table below presents the percentage of edema inhibition by selected this compound derivatives in the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation.[6]

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Reference
This compound Derivative A 10087.12[1]
This compound Derivative B 5065[7]
This compound Derivative C 5063[7]
Indomethacin (Standard) 1094.54[1]

Note: Higher percentage of edema inhibition indicates stronger anti-inflammatory activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.[2]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.[2]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[9][10]

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.[6]

  • Grouping and Dosing: Randomly divide the rats into groups and administer the test compounds (this compound derivatives) or the standard drug (indomethacin) orally or via intraperitoneal injection. The control group receives the vehicle.[9]

  • Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[9][11]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[9]

Signaling Pathways and Mechanisms of Action

p53 Signaling Pathway in this compound-Induced Apoptosis

Some this compound derivatives have been found to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway.[2][12] Activated p53 can transcriptionally regulate downstream genes that control cell cycle arrest and apoptosis.[][14]

p53_pathway This compound This compound p53 p53 This compound->p53 Activates Stress Signals Stress Signals Stress Signals->p53 Activates MDM2 MDM2 p53->MDM2 Induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits

Caption: this compound-mediated activation of the p53 pathway leading to apoptosis.

PI3K/AKT/mTOR Pathway Inhibition by Benzoxazinones

The PI3K/AKT/mTOR signaling pathway is often aberrantly activated in cancer and plays a crucial role in cell proliferation, survival, and growth.[15] Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[15][16]

PI3K_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->PI3K Inhibits experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Animal Model Animal Model Data Analysis (IC50)->Animal Model Lead Compound Selection Compound Administration Compound Administration Animal Model->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Toxicity Assessment Toxicity Assessment Compound Administration->Toxicity Assessment Efficacy Evaluation Efficacy Evaluation Tumor Measurement->Efficacy Evaluation

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Benzoxazinone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of benzoxazinone derivatives with various therapeutic targets reveals their significant potential in drug discovery. This guide provides a comparative analysis of recent docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against a range of biological targets, supported by experimental data and detailed methodologies.

This compound scaffolds are privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Molecular docking studies have become an indispensable tool to elucidate the binding modes of these analogues, predict their affinity for specific protein targets, and guide the rational design of more potent and selective drug candidates. This comparison guide synthesizes findings from multiple studies to highlight the structure-activity relationships and therapeutic promise of this versatile class of compounds.

Comparative Docking Performance of this compound Analogues

The following tables summarize the quantitative data from various comparative docking studies, showcasing the binding affinities of different this compound derivatives against several key protein targets.

Table 1: Antibacterial Activity - DNA Gyrase B Inhibition
CompoundTarget OrganismDocking Score (kcal/mol)Key Interacting ResiduesReference
Analogue 4dE. coli-6.585Not specified
Analogue 4aE. coliFavorableNot specified
Analogue 4eE. coliFavorableNot specified
Analogue 4aS. aureus-6.038Not specified
Analogue 4bS. aureusFavorableNot specified
Analogue 4cS. aureusFavorableNot specified
Table 2: Anticancer Activity - EGFR Inhibition
CompoundCell LineIC50 (µM)Docking TargetKey Interacting ResiduesReference
Analogue 3fMCF-714.3EGFRNarrow hydrophobic pocket of N-terminal chain in ATP binding site[1]
Analogue 6fMCF-714.9EGFRNarrow hydrophobic pocket of N-terminal chain in ATP binding site[1]
Analogue 3hMCF-717.1EGFRNarrow hydrophobic pocket of N-terminal chain in ATP binding site[1]
Analogue 3iMCF-78.03EGFRNarrow hydrophobic pocket of N-terminal chain in ATP binding site[1]
Analogue 6hMCF-712.1EGFRNarrow hydrophobic pocket of N-terminal chain in ATP binding site[1]
Analogue 3dMCF-712.03EGFRNarrow hydrophobic pocket of N-terminal chain in ATP binding site[1]
Table 3: Antifungal Activity - Lanosterol-14α-demethylase (CYP51) Inhibition
CompoundFungal StrainMIC (µg/mL)Docking TargetKey Interacting ResiduesReference
Analogue 13aCandida strains28.5Lanosterol-14α-demethylaseNot specified[2]
Analogue 14aCandida strains47.2Lanosterol-14α-demethylaseNot specified[2]
Analogue 17aCandida strains50.7Lanosterol-14α-demethylaseNot specified[2]
Table 4: Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Ligand No.Glide ScoreKey Interacting ResiduesReference
7-14.04Tyr473, Ser289, Hie449, Hip323, Ser342, Gly284[3]
17-14.20Tyr473, Ser289, Hie449, Hip323, Ser342, Gly284[3]
21-14.54Tyr473, Ser289, Hie449, Hip323, Ser342, Gly284[3][4]
28-14.28Tyr473, Ser289, Hie449, Hip323, Ser342, Gly284[3]
Co-crystallized ligand-12.50Tyr473, Ser289, Hie449[3][4]

Experimental Protocols

A detailed understanding of the methodologies employed in these docking studies is crucial for the interpretation and replication of the results.

Molecular Docking Protocol for DNA Gyrase B
  • Software: Maestro.

  • Target Preparation: The crystal structure of the target protein (e.g., E. coli DNA gyrase B) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

  • Ligand Preparation: The 3D structures of the this compound analogues are built and optimized using software like LigPrep.

  • Grid Generation: A receptor grid is generated around the active site of the enzyme.

  • Docking: Flexible ligand docking is performed using the Glide module. The docking poses are then analyzed to identify key interactions.

Molecular Docking Protocol for EGFR
  • Software: Not explicitly stated, but the study mentions analysis of binding to the ATP binding site.[1]

  • Target Preparation: The crystal structure of the epidermal growth factor receptor (EGFR) is retrieved from the PDB. The structure is prepared for docking by removing solvent molecules and adding polar hydrogens.

  • Ligand Preparation: The this compound derivatives are sketched and their energy is minimized.

  • Docking: The prepared ligands are docked into the ATP binding site of EGFR. The resulting poses are evaluated based on their docking scores and interactions with key residues in the hydrophobic pocket.[1]

Molecular Docking Protocol for PPARγ
  • Software: Glide 4.5.[3][4]

  • Target Preparation: The crystal structure of human PPARγ co-crystallized with an agonist is used. The protein is prepared for docking.

  • Ligand Preparation: The this compound derivatives are prepared for docking.

  • Docking: The ligands are docked into the active site of PPARγ using Glide. The docking results are analyzed for intermolecular hydrogen bonding and other interactions.[3] The QikProp program was utilized to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues.[3][4]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in these comparative studies, the following diagrams have been generated using Graphviz.

G cluster_0 Ligand & Protein Preparation cluster_1 Molecular Docking Simulation cluster_2 Analysis & Validation Ligand_Preparation This compound Analogue (3D Structure Generation & Optimization) Grid_Generation Active Site Grid Generation Ligand_Preparation->Grid_Generation Protein_Preparation Target Protein (PDB Structure Retrieval & Preparation) Protein_Preparation->Grid_Generation Docking_Execution Docking Algorithm Execution (e.g., Glide, AutoDock) Grid_Generation->Docking_Execution Pose_Analysis Binding Pose & Interaction Analysis Docking_Execution->Pose_Analysis Scoring Docking Score & Binding Energy Calculation Docking_Execution->Scoring Experimental_Validation In Vitro/In Vivo Assay (e.g., IC50, MIC) Scoring->Experimental_Validation

Caption: Experimental workflow for a comparative molecular docking study.

G This compound This compound EGFR EGFR Tyrosine Kinase This compound->EGFR Binds to ATP Pocket Inhibition Inhibition This compound->Inhibition Phosphorylation Substrate Phosphorylation EGFR->Phosphorylation Catalyzes ATP ATP ATP->EGFR Substrate Substrate Protein Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream_Signaling Activates Inhibition->Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by this compound analogues.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Benzoxazinone Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical reagents like benzoxazinones is paramount for ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of benzoxazinone and its derivatives, fostering a culture of safety and trust in laboratory operations.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for the particular this compound compound being handled. In instances where a specific SDS is unavailable, the precautionary principle dictates treating the compound as hazardous, drawing guidance from structurally similar chemicals.[1] Always handle benzoxazinones in a well-ventilated area, preferably within a chemical fume hood, and don appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[2][3]

Hazard Profile of this compound-Related Compounds

While a comprehensive hazard profile for every this compound derivative may not be available, data from related compounds underscore the need for cautious handling. The Globally Harmonized System (GHS) classifications for many this compound derivatives include warnings for acute toxicity. The following table summarizes common hazard classifications for compounds structurally related to benzoxazinones.

Hazard ClassGHS CodeDescriptionAssociated Compounds
Acute Toxicity, Oral H302Harmful if swallowedBenzoxazole, 5-Nitro-1,2-benzoxazole[1][3]
Acute Toxicity, Dermal H312Harmful in contact with skinRelated benzoxazine (B1645224) compounds[3]
Acute Toxicity, Inhalation H332Harmful if inhaledRelated benzoxazine compounds[3]
Skin Irritation H315Causes skin irritationBenzoxazole, 5-Nitro-1,2-benzoxazole[1][3]
Eye Irritation H319Causes serious eye irritationBenzoxazole, 5-Nitro-1,2-benzoxazole[1][3]
Respiratory Irritation H335May cause respiratory irritationRelated benzoxazine compounds[3]

Note: This data is for related compounds and should be used as a precautionary guide for all this compound derivatives.

Step-by-Step Disposal Protocol

The fundamental principle of laboratory waste management is the establishment of a disposal plan before commencing any experimental work.[1] For this compound and its derivatives, which should be managed as hazardous chemical waste, the following steps must be followed.

Waste Identification and Segregation
  • Treat all waste containing this compound, including contaminated materials such as pipette tips, weighing paper, and gloves, as hazardous chemical waste.[1][2]

  • Do not mix this compound waste with other waste streams unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) department.[1][3]

  • Maintain separate collection containers for solid and liquid waste.[1]

Containerization
  • Collect hazardous waste in a container that is compatible with the chemical.[4] The original container is often a suitable choice for waste collection.[1]

  • Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, leak-proof screw-on cap.[5][6] Corks and parafilm are not acceptable closures.[5]

  • Keep waste containers closed except when actively adding waste.[4][5]

Labeling
  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[6][7]

  • The label must include the full chemical name of the this compound derivative and the concentration or percentage of each component in a mixture.[4][7] Abbreviations and chemical formulas are not permissible.[6][7]

  • The label should also include the date of waste generation, the place of origin (department and room number), and the name and contact information of the principal investigator.[7]

Storage
  • Store hazardous waste in a designated satellite accumulation area near the point of generation.[4][8]

  • Ensure proper segregation of incompatible wastes. For example, acids and bases should be stored in separate secondary containment.[5][8]

  • Secondary containment, such as a lab tray or dishpan, must be used to capture any potential spills or leaks and should be capable of holding 110% of the volume of the primary container.[5]

Disposal Request and Collection
  • Adhere to your institution's specific procedures for requesting hazardous waste collection. This may involve submitting a completed Hazardous Waste Information Form to the EHS office.[7]

  • Do not exceed the time and quantity limits for hazardous waste accumulation in your laboratory. Typically, waste must be collected within 90 days of the accumulation start date.[5]

Empty Container Disposal
  • A chemical container is considered empty when all contents have been removed by normal methods.[8]

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[6][9]

  • For containers of other hazardous chemicals, they should be triple rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[6][8]

  • Once properly decontaminated, deface or remove all hazard labels from the empty container before disposing of it in the regular trash or recycling.[8][9]

Spill Management

In the event of a this compound spill, evacuate and isolate the area immediately. For small spills, use appropriate absorbent materials to clean the area, and treat all contaminated materials as hazardous waste.[1] For larger spills, contact your institution's emergency response team.[1]

This compound Disposal Workflow

Benzoxazinone_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Consult SDS for specific this compound B Wear appropriate PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves A->B C Identify Waste as Hazardous: - Pure this compound - Contaminated Materials B->C D Segregate Solid & Liquid Waste C->D E Use Compatible, Labeled Containers 'Hazardous Waste' D->E F Store in Designated Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Request Waste Collection from EHS G->H I Properly Decontaminate Empty Containers (Triple Rinse) H->I J Dispose of Decontaminated Containers in Regular Trash I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Benzoxazinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling benzoxazinone and its derivatives, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.

Hazard Assessment of this compound Compounds

This compound and its related compounds, such as 2-benzoxazolinone (B145934) and various substituted benzoxazines, present several potential hazards. According to safety data sheets, these chemicals can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Some derivatives are harmful if swallowed.[4][5][6] The toxicological properties of many of these compounds have not been fully investigated, warranting a cautious approach.[4] Therefore, treating all this compound compounds as hazardous is a critical first step in safe handling.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound compounds, based on available safety data.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
Skin Chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing or lab coat to prevent skin exposure.Gloves must be inspected before use.[7][8] Contaminated clothing should be removed and washed before reuse.[4][5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when ventilation is inadequate or if dusts are generated.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

Facilities handling these materials should be equipped with an eyewash station and a safety shower in the immediate vicinity of potential exposure.[1][4]

Operational Workflow for Safe Handling

To ensure a safe operational environment, a systematic workflow should be followed. This includes preparation, handling, and post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Handle in Ventilated Area Handle in Ventilated Area Prepare Workspace->Handle in Ventilated Area Avoid Dust Formation Avoid Dust Formation Handle in Ventilated Area->Avoid Dust Formation Keep Containers Closed Keep Containers Closed Avoid Dust Formation->Keep Containers Closed Decontaminate Workspace Decontaminate Workspace Keep Containers Closed->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE->Wash Hands Thoroughly

Caption: A step-by-step workflow for the safe handling of this compound compounds.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

This compound Waste Disposal Plan cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal Segregate Waste Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Closed Container Store in Closed Container Label Container->Store in Closed Container Store in Designated Area Store in Designated Area Store in Closed Container->Store in Designated Area Contact Licensed Professional Contact Licensed Professional Store in Designated Area->Contact Licensed Professional Follow Regulations Follow Regulations Contact Licensed Professional->Follow Regulations

Caption: A procedural diagram for the safe disposal of this compound waste.

This compound waste should be treated as hazardous.[9] It is imperative to dispose of surplus and non-recyclable solutions through a licensed disposal company.[8] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not empty into drains.[6] Contaminated packaging should be disposed of as unused product.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoxazinone
Reactant of Route 2
Benzoxazinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.